molecular formula C4H8ClF2N B122151 3,3-Difluorocyclobutanamine hydrochloride CAS No. 637031-93-7

3,3-Difluorocyclobutanamine hydrochloride

Cat. No.: B122151
CAS No.: 637031-93-7
M. Wt: 143.56 g/mol
InChI Key: WLXXTHPAORBNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluorocyclobutanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H8ClF2N and its molecular weight is 143.56 g/mol. The purity is usually >98%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-difluorocyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXXTHPAORBNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626278
Record name 3,3-Difluorocyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637031-93-7
Record name 3,3-Difluorocyclobutamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0637031937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Difluorocyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutanamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-Difluorocyclobutamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK34LS7DP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Advent of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and First Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and initial synthetic routes of 3,3-Difluorocyclobutanamine hydrochloride, a critical building block for researchers, scientists, and professionals in drug development. Its unique structural properties have made it a valuable component in the synthesis of novel therapeutics. This document details the pioneering synthetic pathways, provides in-depth experimental protocols, and presents key analytical data.

Introduction

This compound has emerged as a significant intermediate in medicinal chemistry. The introduction of the gem-difluoro group onto the cyclobutane ring imparts unique conformational constraints and electronic properties that can enhance the pharmacological profile of parent molecules. This guide explores the early syntheses of this compound, providing a foundational understanding for its application in modern drug discovery.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₄H₈ClF₂N
Molecular Weight 143.56 g/mol
Appearance White to off-white solid
Melting Point 296 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 8.60 (br s, 3H), 3.64 (m, 1H), 2.89 (m, 4H)
¹³C NMR (Hypothetical) Expected signals around δ 120-130 (CF₂), 40-50 (CH-N), and 30-40 (CH₂)
IR (Hypothetical) Expected peaks around 2900-3100 cm⁻¹ (C-H), 2400-2800 cm⁻¹ (N-H), 1000-1200 cm⁻¹ (C-F)
Mass Spec (Hypothetical) Expected [M+H]⁺ at m/z 108.06 (free base)

Pioneering Synthetic Approaches

The development of synthetic routes to 3,3-difluorocyclobutanamine has been an area of significant interest. Early work in the field of fluorinated cyclobutanes laid the groundwork for the eventual synthesis of this key amine.

The Dolbier Approach: A Foundation in [2+2] Cycloaddition

While a direct first synthesis of this compound is not singularly documented in a landmark paper, the foundational work by Dolbier and co-workers in the 1980s on the synthesis of 3,3-difluorocyclobutene via [2+2] cycloaddition of 1,1-difluoroethene with an appropriate ketene acetal precursor was a critical enabler. This work provided the core 3,3-difluorocyclobutane scaffold. Subsequent functional group manipulations, including conversion to a carboxylic acid and then to the amine via a Curtius rearrangement, represent a logical and early pathway to the target molecule.

Conceptual Workflow of the Dolbier-Inspired Route

A 1,1-Difluoroethene + Ketene Acetal B [2+2] Cycloaddition A->B C 3,3-Difluorocyclobutane Carboxylate Ester B->C D Hydrolysis C->D E 3,3-Difluorocyclobutane carboxylic Acid D->E F Curtius Rearrangement E->F G 3,3-Difluorocyclobutanamine F->G H HCl Treatment G->H I 3,3-Difluorocyclobutanamine Hydrochloride H->I

A conceptual workflow inspired by early cycloaddition chemistry.
Synthesis from 3-Oxocyclobutanecarboxylic Acid

A more direct and widely cited route involves the use of 3-oxocyclobutanecarboxylic acid as a starting material. This method typically involves fluorination of the keto group, followed by conversion of the carboxylic acid to the amine.

Experimental Protocol: Synthesis from 3-Oxocyclobutanecarboxylic Acid

  • Esterification: 3-Oxocyclobutanecarboxylic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality. This is typically achieved by reacting the acid with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or using a reagent like thionyl chloride in the alcohol.

  • Fluorination: The keto group of the ester is then fluorinated using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, to yield the 3,3-difluorocyclobutanecarboxylate.

  • Hydrolysis: The ester is hydrolyzed back to the carboxylic acid using standard basic conditions (e.g., NaOH or KOH in a water/alcohol mixture) followed by acidic workup.

  • Curtius Rearrangement: The resulting 3,3-difluorocyclobutanecarboxylic acid is converted to the amine via a Curtius rearrangement. This involves the formation of an acyl azide (e.g., using diphenylphosphoryl azide (DPPA) or by converting the acid to the acid chloride followed by reaction with sodium azide), which upon heating, rearranges to an isocyanate. The isocyanate is then trapped with a suitable reagent (e.g., t-butanol to form a Boc-protected amine) or hydrolyzed to the free amine.

  • Salt Formation: The free 3,3-difluorocyclobutanamine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The solid is then collected by filtration and dried.

Workflow for Synthesis from 3-Oxocyclobutanecarboxylic Acid

A 3-Oxocyclobutane- carboxylic Acid B Esterification A->B C 3-Oxocyclobutane- carboxylate B->C D Fluorination C->D E 3,3-Difluorocyclobutane- carboxylate D->E F Hydrolysis E->F G 3,3-Difluorocyclobutane- carboxylic Acid F->G H Curtius Rearrangement G->H I 3,3-Difluorocyclo- butanamine H->I J HCl Salt Formation I->J K 3,3-Difluorocyclo- butanamine HCl J->K A Benzyl (3,3-difluoro- cyclobutyl)carbamate B Hydrogenolysis (H₂, Pd/C) A->B C 3,3-Difluorocyclo- butanamine B->C D Addition of HCl C->D E 3,3-Difluorocyclo- butanamine HCl D->E cluster_0 Chemical Synthesis cluster_1 Preclinical Development cluster_2 Clinical Trials A 3,3-Difluorocyclobutanamine HCl (Building Block) B Coupling Reactions (e.g., Amide formation, Reductive amination) A->B C Lead Compound Scaffold B->C D In vitro Assays (Target Binding, Efficacy) C->D E In vivo Studies (Pharmacokinetics, Safety) D->E F Phase I, II, III E->F G New Drug Application (NDA) F->G

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanamine hydrochloride is a fluorinated cycloalkylamine that has emerged as a valuable building block in medicinal chemistry. The introduction of the gem-difluoro group onto the cyclobutane ring imparts unique conformational constraints and electronic properties. These characteristics can significantly influence the metabolic stability, pKa, and binding affinity of parent molecules, making this compound a desirable intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and antiviral agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a schematic for its synthesis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. This data is essential for researchers working on the development of new chemical entities, enabling informed decisions in lead optimization and formulation.

General and Physical Properties
PropertyValueSource(s)
CAS Number 637031-93-7[1][3]
Molecular Formula C₄H₈ClF₂N[3]
Molecular Weight 143.56 g/mol [1][3]
Appearance White to off-white solid/powder/crystal[1][4]
Melting Point 296 °C[1][2]
Boiling Point 83.394 °C at 760 mmHg[2][4]
Density 1.175 g/cm³[2][4]
Solubility and Partitioning Characteristics
PropertyValueSource(s)
Solubility Slightly soluble in Methanol and Water.[2]
pKa (Predicted) 9.5 ± 0.4 (amine)
logP (Predicted) 0.8

Note: Predicted values for pKa and logP are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a constant rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

  • Titration Setup: A calibrated pH electrode is immersed in the stirred sample solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are shaken together to mutually saturate the two phases and then allowed to separate.

  • Sample Addition: A known amount of this compound is dissolved in the aqueous phase.

  • Partitioning: A known volume of the n-octanol phase is added to the aqueous solution containing the compound. The mixture is then shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Workflow

A common and efficient method for the synthesis of this compound is through the reductive amination of 3,3-difluorocyclobutanone. This process involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

G Synthesis Workflow of 3,3-Difluorocyclobutanamine HCl cluster_0 Reductive Amination cluster_1 Salt Formation & Purification start 3,3-Difluorocyclobutanone imine Imine Intermediate start->imine + Ammonia (NH3) - H2O amine 3,3-Difluorocyclobutanamine (Free Base) imine->amine + Reducing Agent (e.g., NaBH3CN) hcl_salt 3,3-Difluorocyclobutanamine HCl (Crude) amine->hcl_salt + HCl in solvent final_product Purified Product hcl_salt->final_product Crystallization/ Filtration

References

A Technical Guide to 3,3-Difluorocyclobutanamine Hydrochloride: A Key Building Block for Kinase Inhibitors and Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Difluorocyclobutanamine hydrochloride, a pivotal building block in modern medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data Presentation

The following tables summarize the key identification, physical, and chemical properties of this compound.

Table 1: Compound Identification

IdentifierValue
CAS Number 637031-93-7[1][2][3]
Molecular Formula C₄H₈ClF₂N
Molecular Weight 143.56 g/mol [1][2]
IUPAC Name 3,3-difluorocyclobutan-1-amine;hydrochloride
Synonyms 3,3-difluorocyclobutylamine HCl, (3,3-Difluorocyclobutyl)amine Hydrochloride

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to off-white solid
Melting Point 296 °C
Boiling Point 83.394 °C at 760 mmHg
Density 1.175 g/cm³
Solubility Soluble in water
Storage Conditions Store at 2-8°C under an inert atmosphere

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes: reductive amination of a ketone precursor or deprotection of a carbamate-protected amine.

Method 1: Reductive Amination of 3,3-Difluorocyclobutanone

This widely used method involves the reaction of 3,3-difluorocyclobutanone with an amine source, followed by reduction of the resulting imine to the desired amine.

Experimental Protocol:

  • Imine Formation: Dissolve 3,3-difluorocyclobutanone (1.0 eq) in an anhydrous solvent such as methanol. Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq) at 0°C. Stir the mixture for 1-2 hours at this temperature to facilitate the formation of the imine intermediate.

  • Reduction: To the cooled solution, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the careful addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

  • Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine. Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Salt Formation & Isolation ketone 3,3-Difluorocyclobutanone imine Imine Intermediate ketone->imine 0°C, 1-2h ammonia Ammonia in Methanol ammonia->imine free_amine 3,3-Difluorocyclobutanamine (Crude) imine->free_amine 0°C to RT, overnight reducing_agent Sodium Borohydride reducing_agent->free_amine product 3,3-Difluorocyclobutanamine HCl (Precipitate) free_amine->product hcl HCl in Diethyl Ether hcl->product filtration Filtration & Drying product->filtration final_product Pure Product filtration->final_product

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

Method 2: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate

This alternative route involves the removal of a protecting group from a carbamate precursor to yield the desired amine hydrochloride.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, suspend benzyl (3,3-difluorocyclobutyl)carbamate (1.0 eq) and 10% Palladium on carbon (Pd/C) in methanol.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (1 atm) and stir vigorously at room temperature overnight.

  • Filtration: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

  • Salt Formation and Isolation: To the filtrate, add concentrated hydrochloric acid. Remove the solvent under reduced pressure to yield this compound.

G cluster_0 Hydrogenation cluster_1 Work-up cluster_2 Salt Formation & Isolation start_material Benzyl (3,3-difluorocyclobutyl)carbamate reaction_mixture Reaction Mixture in Methanol start_material->reaction_mixture catalyst 10% Pd/C, H₂ (1 atm) catalyst->reaction_mixture filtration Filtration through Celite reaction_mixture->filtration filtrate Filtrate containing free amine filtration->filtrate evaporation Solvent Evaporation filtrate->evaporation hcl Conc. HCl hcl->evaporation final_product 3,3-Difluorocyclobutanamine HCl evaporation->final_product

Caption: Experimental workflow for the synthesis of this compound via deprotection.

Application in Drug Development: Kinase Inhibitors

This compound is a valuable building block for the synthesis of various therapeutic agents, most notably kinase inhibitors used in oncology.[1][2][3][][] The difluorocyclobutyl moiety can enhance metabolic stability and modulate the physicochemical properties of the final drug molecule.

Case Study: Rigosertib and Onvansertib - PLK1 Inhibitors

While not directly synthesized from this compound in all reported routes, the kinase inhibitors Rigosertib and Onvansertib feature structurally related motifs and their mechanisms of action provide insight into the therapeutic areas where this building block is relevant. Both are inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[6][7][8]

Rigosertib's Multi-Targeted Mechanism of Action

Rigosertib is a multi-kinase inhibitor that has been investigated for the treatment of myelodysplastic syndromes.[6][9] Its mechanism of action is complex and involves the inhibition of several key signaling pathways implicated in cancer cell proliferation and survival.[6][10][11]

  • PLK1 Inhibition: Rigosertib acts as a non-ATP-competitive inhibitor of PLK1, leading to mitotic arrest and apoptosis.[6][11]

  • PI3K/Akt Pathway Inhibition: It can also inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[6][10][11]

  • Ras-Raf-MEK-ERK Pathway Disruption: Rigosertib can function as a Ras mimetic, disrupting the interaction between Ras and its downstream effectors like Raf, thereby inhibiting the MAPK/ERK pathway.[6][10]

G cluster_0 Rigosertib's Multi-Target Inhibition cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Rigosertib Rigosertib PLK1 PLK1 Rigosertib->PLK1 Inhibits PI3K PI3K Rigosertib->PI3K Inhibits Ras Ras Rigosertib->Ras Inhibits Mitosis Mitosis PLK1->Mitosis Apoptosis Apoptosis PLK1->Apoptosis Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Apoptosis Survival Cell Survival Akt->Survival Akt->Apoptosis

Caption: Rigosertib's inhibitory effects on key oncogenic signaling pathways.

Onvansertib's Selective PLK1 Inhibition

Onvansertib is a potent and selective oral inhibitor of PLK1.[7][8][12] Its primary mechanism of action is the disruption of mitosis, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[8][12][13]

  • PLK1 Inhibition: Onvansertib competitively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity.[12]

  • β-catenin/c-Myc Pathway Modulation: In lung adenocarcinoma, onvansertib has been shown to inhibit the β-catenin/c-Myc signaling pathway, which is involved in cell proliferation and migration.[13]

G cluster_0 Onvansertib's Mechanism cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Onvansertib Onvansertib PLK1 PLK1 Onvansertib->PLK1 Inhibits beta_catenin β-catenin Onvansertib->beta_catenin Inhibits Mitosis Mitosis PLK1->Mitosis Apoptosis Apoptosis PLK1->Apoptosis c_Myc c-Myc beta_catenin->c_Myc Proliferation Cell Proliferation c_Myc->Proliferation Migration Cell Migration c_Myc->Migration c_Myc->Apoptosis

Caption: Onvansertib's mechanism of action via inhibition of PLK1 and the β-catenin/c-Myc pathway.

References

A Technical Guide to the Spectroscopic Profile of 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Difluorocyclobutanamine hydrochloride (CAS No. 637031-93-7), a key building block in medicinal chemistry. The unique structural properties imparted by the gem-difluoro group on the cyclobutane ring make this compound a valuable component in the synthesis of novel therapeutic agents, including kinase inhibitors and antiviral compounds.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in its characterization and quality control.

While specific, fully-interpreted spectra for this compound are not extensively available in the public domain, this guide presents a combination of reported data and representative data derived from established spectroscopic principles and analysis of analogous structures.

Spectroscopic Data Summary

The following sections and tables summarize the key quantitative data expected from the spectroscopic analysis of this compound.

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Data

The following proton NMR data has been reported for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.60Multiplet3H-NH₃⁺
~3.64Multiplet1HH-1 (CH-NH₃⁺)
~2.89Multiplet4HH-2, H-4 (CH₂)
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1][1]

Table 2: Representative ¹³C NMR Data

Publicly available experimental ¹³C NMR data is limited. The following table presents expected chemical shifts based on the molecular structure and typical values for similar chemical environments.[2][3]

Chemical Shift (δ) ppmPredicted Multiplicity (¹⁹F Coupling)Assignment
~120 (t, J ≈ 250 Hz)TripletC-3 (CF₂)
~45SingletC-1 (CH-NH₃⁺)
~35TripletC-2, C-4 (CH₂)
Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. The CF₂ carbon signal is expected to be a triplet due to coupling with the two fluorine atoms.

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Representative IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3200 - 2800Strong, BroadN-H stretch (from -NH₃⁺ group)
3000 - 2850MediumC-H stretch (aliphatic CH and CH₂)
~1600MediumN-H bend (asymmetric)
~1500MediumN-H bend (symmetric)
1470 - 1450MediumCH₂ scissoring (bend)
1300 - 1100StrongC-F stretch (characteristic of gem-difluoro compounds)
1250 - 1020MediumC-N stretch
Note: These are expected absorption ranges. The exact peak positions can be influenced by the solid-state packing and sample preparation method.[4][5][6][7][8][9][10]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering insights into its fragmentation patterns. The molecular formula is C₄H₈ClF₂N, with a molecular weight of 143.56 g/mol for the hydrochloride salt and 107.05 g/mol for the free base.[11][12]

Table 4: Representative Mass Spectrometry Data

m/z ValueIon AssignmentNotes
108.06[M+H]⁺Protonated molecular ion of the free base (C₄H₇F₂N). Expected to be the base peak in ESI+.
88.05[M+H - HF]⁺Loss of hydrogen fluoride, a common fragmentation pathway for fluorinated compounds.
81.07[M+H - NH₃]⁺Loss of ammonia.
68.04[M+H - HF - HF]⁺ or Ring Cleavage FragmentFurther fragmentation, potentially including loss of a second HF molecule or ring cleavage products.
Note: Data is predicted for Electrospray Ionization (ESI) in positive mode, which would detect the protonated free amine. Fragmentation patterns can vary significantly based on the ionization method used (e.g., ESI vs. EI).[13][14][15]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Objective: To identify the functional groups via their characteristic vibrational frequencies.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum over a typical range of 4000 - 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

Objective: To confirm the molecular weight and analyze fragmentation patterns.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).

    • Create a dilute working solution (e.g., 0.1 mg/mL) using a solvent mixture appropriate for ESI, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid facilitates protonation of the amine.

    • Filter the final solution if any particulates are visible.

  • Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to optimal values for small molecule analysis in positive ion mode.

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an HPLC system.

    • Acquire data over a suitable mass range, such as m/z 50-500, to observe the parent ion and key fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical standard like this compound.

Spectroscopic_Workflow cluster_prep 1. Sample Handling & Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_confirm 4. Structural Confirmation Sample Compound Sample (3,3-Difluorocyclobutanamine HCl) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Solid on ATR Crystal Sample->Prep_IR Prep_MS Dilute in ESI Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C Spectra) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer (Vibrational Spectrum) Prep_IR->Acq_IR Acq_MS Mass Spectrometer (Mass Spectrum) Prep_MS->Acq_MS Ana_NMR Analyze Chemical Shifts, Coupling, Integration Acq_NMR->Ana_NMR Ana_IR Identify Functional Group Frequencies Acq_IR->Ana_IR Ana_MS Determine m/z of Parent & Fragment Ions Acq_MS->Ana_MS Confirm Structure Elucidation & Purity Assessment Ana_NMR->Confirm Ana_IR->Confirm Ana_MS->Confirm

Caption: Spectroscopic characterization workflow for 3,3-Difluorocyclobutanamine HCl.

References

An In-depth Technical Guide on the Solubility and Stability of 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanamine hydrochloride is a fluorinated cyclic amine that has garnered interest in medicinal chemistry and drug development. Its unique structural features, including the gem-difluoro group on the cyclobutane ring, can impart desirable physicochemical and pharmacological properties to parent molecules. A thorough understanding of its solubility and stability is paramount for its effective utilization in drug discovery and development, ensuring proper handling, formulation, and interpretation of biological data. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 637031-93-7[1][2]
Molecular Formula C₄H₈ClF₂N[1][2]
Molecular Weight 143.56 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 296 °C[3]
Storage Keep in a dark place, sealed in dry conditions, at room temperature.[2][3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, 3,3-Difluorocyclobutanamine is anticipated to exhibit enhanced solubility in polar solvents compared to its free base form.[4]

Qualitative Solubility

Qualitative assessments indicate that this compound is slightly soluble in water and methanol.[1][2][3] Given its salt form, it is expected to be soluble in polar protic solvents.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Method
Water25~5-15Thermodynamic (Shake-Flask)
Methanol25~5-15Thermodynamic (Shake-Flask)
Ethanol25~1-10Thermodynamic (Shake-Flask)
Dimethyl Sulfoxide (DMSO)25>50Kinetic
N,N-Dimethylformamide (DMF)25>50Kinetic
Phosphate Buffered Saline (PBS) pH 7.425~5-15Thermodynamic (Shake-Flask)
Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. Take care to avoid temperature changes during this process.[6]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • The experiment should be performed in triplicate to ensure accuracy.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to solvent B Seal and agitate (24-48h at 25°C) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration by HPLC-UV D->E F Calculate solubility (mg/mL) E->F

Thermodynamic Solubility Workflow

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Dispense a small volume of the DMSO stock solution into a microtiter plate.[8]

  • Add the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., <2%).[9]

  • Mix and incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[8]

  • Measure the amount of precipitate formed using a nephelometer (light scattering) or separate the undissolved solid by filtration and measure the concentration of the dissolved compound in the filtrate by UV spectrophotometry.[8][10]

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products.

Recommended Storage and Handling

For optimal stability in its solid form, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2][3] Solutions should ideally be prepared fresh. For short-term storage, solutions can be kept at 2-8 °C, protected from light.[11] For longer-term storage, it is advisable to aliquot and freeze solutions at -20 °C or below.[11]

Potential Degradation Pathways

The primary amine group in this compound is susceptible to degradation, particularly through the following pathways:

  • Oxidation: Exposure to air can lead to oxidative degradation of the amine functionality. This is more likely to occur if the pH of a solution increases, leading to the formation of the free amine, which is more prone to oxidation.[11]

  • Hydrolysis: As with many amine salts, hydrolysis can be a potential degradation route in aqueous solutions.[11]

  • Photodegradation: Exposure to light, especially UV radiation, can cause degradation. Solutions should be stored in light-resistant containers.[11]

  • pH-mediated Degradation: Shifts in pH can convert the hydrochloride salt to the less stable free amine, which can then undergo further degradation.[11]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[12]

The following table illustrates the type of data that would be generated from a forced degradation study. The percentage of degradation is hypothetical.

Stress ConditionTimeTemperature% DegradationMajor Degradants
0.1 M HCl24 h60 °C< 5%-
0.1 M NaOH24 h60 °C~15%Oxidative products
3% H₂O₂24 h25 °C~20%Oxidative products
Thermal7 days60 °C< 5%-
Photolytic (ICH Q1B)--~10%Photodegradants
Experimental Protocols for Stability Assessment

Protocol:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 60 °C for 24 hours.[11]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60 °C for 24 hours.[11]

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and store at room temperature for 24 hours.

  • Thermal Degradation: Store a solution of the compound at 60 °C for 7 days.[11]

  • Photodegradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.[11]

  • Following exposure, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. LC-MS can be used to identify the mass of the degradants.[11]

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1M HCl, 60°C) F Neutralize Samples (Acid/Base) A->F B Base Hydrolysis (0.1M NaOH, 60°C) B->F C Oxidation (3% H2O2, RT) G Analyze by Stability- Indicating HPLC-UV/MS C->G D Thermal (60°C) D->G E Photolytic (ICH Q1B) E->G F->G H Quantify Parent & Identify Degradants G->H Start 3,3-Difluorocyclobutanamine HCl Solution Start->A Start->B Start->C Start->D Start->E

Forced Degradation Study Workflow

A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately detect and quantify the active ingredient in the presence of its degradation products, excipients, and impurities.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C
Detection Wavelength 210 nm[11]
Injection Volume 10 µL[11]

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While qualitative data suggests it is slightly soluble in polar protic solvents, quantitative determination through standardized protocols such as the shake-flask method is essential for formulation development. The compound's stability is influenced by factors such as pH, light, and oxidizing agents. Forced degradation studies are critical for elucidating degradation pathways and developing a robust, stability-indicating analytical method. The experimental protocols and illustrative data presented herein serve as a valuable resource for researchers and drug development professionals working with this and similar fluorinated building blocks.

References

The Unseen Architecture: A Technical Guide to the Unique Structural Features of Gem-Difluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the array of fluorinated motifs, the gem-difluorinated cyclobutane ring stands out as a compact, structurally unique, and functionally powerful building block. Its rigid, puckered framework, combined with the profound electronic influence of the gem-difluoro group, imparts a unique set of physicochemical properties that can be leveraged to overcome challenges in drug design, from metabolic instability to suboptimal binding conformations. This technical guide provides an in-depth exploration of the core structural features of gem-difluorinated cyclobutanes, offering a data-driven resource for scientists seeking to harness their potential.

Core Structural and Conformational Features

The defining characteristic of the cyclobutane ring is its non-planar, puckered conformation, adopted to relieve torsional strain. The introduction of a gem-difluoro group at one of the carbon atoms significantly modulates this puckering, leading to distinct structural consequences compared to its non-fluorinated parent.

Ring Puckering and Conformational Preference

The cyclobutane ring exists in a dynamic equilibrium between two equivalent puckered conformations. This puckering is defined by a dihedral angle, which is altered by substitution. In gem-difluorinated cyclobutanes, the ring is consistently found to be puckered. However, studies involving 1,1-disubstituted-3,3-difluorocyclobutanes have revealed puckering angles of approximately 19.9° to 23.6°.[1] This is a notable decrease compared to the puckering angle of non-fluorinated cyclobutanes, which is typically around 30°.[1] This shallower pucker indicates a subtle but significant flattening of the ring, influenced by the electronic and steric demands of the gem-difluoro substitution.

Table 1: Comparative Conformational Parameters of Cyclobutane Rings

Compound TypeTypical Puckering Angle (θ)Reference
Cyclobutane~30°[1]
1,1-Disubstituted-3,3-difluorocyclobutane19.9° - 23.6°[1]
Bond Lengths and Bond Angles

The introduction of two highly electronegative fluorine atoms onto the same carbon atom instigates significant changes in local geometry due to the Thorpe-Ingold effect . This effect posits that bulky groups on a single carbon atom decrease the internal bond angle between them, thereby compressing the angle of the adjacent bonds in the ring.[2] This "angle compression" has a cascading effect on the entire molecular structure.

While specific crystallographic data for a wide range of gem-difluorinated cyclobutanes is proprietary, typical values can be inferred from related structures and computational studies. The C-F bonds are exceptionally strong and relatively short. The F-C-F bond angle is compressed to less than the ideal tetrahedral angle of 109.5°, while the opposing C-C-C angle within the ring is consequently widened.

Table 2: Typical Bond Lengths and Angles in Gem-Difluorinated Cyclobutanes

ParameterTypical ValueNotes
C-F Bond Length~1.35 ÅShorter and stronger than C-H bonds.
C-C Bond Length (in ring)~1.55 ÅCan be slightly elongated due to ring strain.
F-C-F Bond Angle~105° - 108°Compressed due to Thorpe-Ingold effect.
C-C(F₂)-C Bond Angle>90°Wider than in an ideal planar cyclobutane.

The diagram below illustrates the key structural consequences of gem-difluorination on the cyclobutane scaffold.

G A Gem-Difluorination of Cyclobutane B Increased Steric Bulk at C1 A->B C Strong C-F Bond Dipoles (High Electronegativity) A->C D Thorpe-Ingold Effect (Angle Compression) B->D F Modulated Molecular Dipole Moment C->F G Enhanced Metabolic Stability (Blocked Oxidation) C->G E Altered Ring Puckering (Shallower Angle) D->E I Unique Conformational Constraint for Binding E->I H Modified Physicochemical Properties (pKa, LogP) F->H G->H

Caption: Logical flow of gem-difluorination's structural impact.

Spectroscopic Signatures

The presence of the gem-difluoro group provides a powerful and unambiguous handle for characterization, most notably through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and benefits from the 100% natural abundance of the ¹⁹F isotope. The chemical shifts of fluorine are highly sensitive to the local electronic environment, spanning a wide range. For a gem-difluorinated carbon on a cyclobutane ring (-CF₂-), the chemical shift typically appears in a distinct region of the spectrum.

A key feature in the ¹⁹F NMR spectrum is the large geminal coupling constant (²JFF) between the two non-equivalent fluorine atoms, which can be in the range of 200-300 Hz. This large coupling is a hallmark of gem-difluorinated centers.

Table 3: Typical ¹⁹F NMR Spectroscopic Data for Gem-Difluorinated Cyclobutanes

ParameterTypical Value RangeReference
¹⁹F Chemical Shift (δ) for -CF₂--80 to -140 ppm (relative to CFCl₃)[3]
Geminal ²JFF Coupling Constant200 - 300 Hz[4]

Applications in Drug Development: A Bioisosteric Hub

The unique structural and electronic properties of the gem-difluorocyclobutane motif make it an excellent bioisostere for other common chemical groups, such as the gem-dimethyl group or a carbonyl group. A bioisosteric replacement aims to retain or improve biological activity while optimizing physicochemical or pharmacokinetic properties.

  • As a gem-Dimethyl Isostere: It mimics the steric bulk of the gem-dimethyl group but with a significantly different electronic profile. The C-F bonds are highly polarized, creating a local dipole moment and increasing polarity, yet it can also enhance lipophilicity. Crucially, the gem-difluoro group is exceptionally resistant to oxidative metabolism, making it a powerful tool to block metabolic "hot spots" on a drug candidate.

  • As a Carbonyl Isostere: The gem-difluoro group can act as a non-hydrolyzable and non-reducible mimic of a carbonyl group (C=O). It can replicate the electrostatic potential of the carbonyl oxygen and act as a hydrogen bond acceptor, while being chemically inert to metabolic pathways that would target a ketone.

The diagram below illustrates this principle of bioisosteric replacement.

G cluster_0 Native Scaffold cluster_1 Bioisosteric Replacement cluster_2 Resulting Properties A Drug Scaffold B gem-Dimethyl Group (-C(CH₃)₂-) A->B contains C Carbonyl Group (-C=O) A->C or E gem-Difluorocyclobutane Group B->E replaced by C->E replaced by D Drug Scaffold D->E contains F Similar Steric Profile E->F G Enhanced Metabolic Stability E->G H Modulated Lipophilicity (LogP) E->H I Altered pKa of Proximal Groups E->I

Caption: Bioisosteric replacement using a gem-difluorocyclobutane.

Experimental Protocols

Access to gem-difluorinated cyclobutanes has been historically challenging. However, recent advances have provided reliable synthetic routes, primarily starting from commercially available 3,3-difluorocyclobutanone.

Key Synthesis: Organolanthanum-Mediated Addition to 3,3-Difluorocyclobutanone

Standard organometallic reagents like Grignards or organolithiums often fail in reactions with 3,3-difluorocyclobutanone due to undesired enolization and HF elimination. The use of less basic organolanthanum reagents has proven crucial to achieving clean nucleophilic addition.

Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutanol

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), an appropriate aryl bromide (1.2 equivalents) is dissolved in anhydrous THF. The solution is cooled to -78 °C.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the aryllithium species.

  • Transmetallation: A solution of lanthanum(III) chloride (LaCl₃·2LiCl) in THF (1.2 equivalents) is added dropwise to the aryllithium solution at -78 °C. The mixture is stirred for an additional 30 minutes.

  • Nucleophilic Addition: A solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise to the organolanthanum reagent slurry at -78 °C.

  • Warming and Quenching: The reaction is allowed to warm slowly to room temperature and is stirred overnight. It is then carefully quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutanol.

Workflow for Structural Analysis

Confirming the unique structural features of a novel gem-difluorinated cyclobutane requires a multi-technique approach, as outlined in the workflow below.

G A Synthesis & Purification B Mass Spectrometry (Confirm Mass) A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->C D Initial Structural Hypothesis B->D C->D E Single Crystal Growth D->E H Computational Modeling (DFT Calculations) D->H F X-Ray Crystallography E->F G Definitive 3D Structure (Bond Lengths, Angles, Puckering) F->G I Corroborate Experimental Findings G->I H->I

Caption: Experimental workflow for structural elucidation.

Conclusion

Gem-difluorinated cyclobutanes are more than just fluorinated analogs of a classic strained ring. The gem-difluoro group acts as a powerful "structural and electronic control element," subtly altering ring conformation while profoundly impacting local polarity and metabolic stability. This unique combination of a constrained, puckered scaffold and a metabolically robust, polar functional group provides medicinal chemists with a valuable tool to fine-tune the properties of drug candidates. A thorough understanding of their core structural features—from puckering angles to characteristic NMR signatures—is essential for the rational design and successful application of this promising molecular motif.

References

The Strategic Advantage of 3,3-Difluorocyclobutanamine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 3,3-difluorocyclobutanamine hydrochloride scaffold has emerged as a particularly advantageous building block. Its unique structural and electronic properties provide a distinct edge in the design of novel therapeutics, enhancing metabolic stability, conformational rigidity, and target engagement. This technical guide provides a comprehensive overview of the core advantages of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Advantages in Drug Design

The strategic introduction of the 3,3-difluorocyclobutanamine moiety into a drug candidate can confer several key benefits:

  • Enhanced Metabolic Stability: The gem-difluoro group acts as a bioisostere for a methylene or carbonyl group but is significantly more resistant to metabolic oxidation. The exceptional strength of the carbon-fluorine bond makes the difluoromethylene group less susceptible to cleavage by metabolic enzymes, such as cytochrome P450s. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.[1] Studies on gem-difluorinated cycloalkanes have shown that this substitution pattern can either not affect or slightly improve metabolic stability.[1][2]

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine atoms significantly influences the electron distribution in the cyclobutane ring. This has a profound effect on the basicity (pKa) of the adjacent amine group. The introduction of the gem-difluoro group leads to a significant reduction in the pKa of the amine, which can be beneficial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3] Furthermore, gem-difluorination can subtly impact lipophilicity (LogP), another critical parameter in drug design.[2][3]

  • Conformational Rigidity: The cyclobutane ring itself provides a degree of conformational constraint compared to a flexible alkyl chain. The introduction of the gem-difluoro group further restricts the ring's puckering, which can help to lock the molecule into a bioactive conformation. This pre-organization for binding can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.

  • Bioisosteric Replacement: The 3,3-difluorocyclobutanamine moiety can serve as a valuable bioisostere for other chemical groups. The difluoromethylene group can mimic a carbonyl or hydroxyl group, and its incorporation can lead to improved drug-like properties.[4] This strategy of bioisosteric replacement is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound.

Quantitative Data on Physicochemical Properties and Biological Activity

The impact of the 3,3-difluorocycloalkyl group on key drug-like properties is evident in the following comparative data.

Physicochemical Properties: Fluorinated vs. Non-Fluorinated Analogs

The introduction of gem-difluorination significantly alters the physicochemical properties of the cyclobutanamine scaffold. The table below summarizes a comparison between cyclopentanamine and its 3,3-difluorinated counterpart, illustrating the key changes.

PropertyCyclopentanamine3,3-DifluorocyclopentanamineImpact of Difluorination
Molecular Weight ( g/mol ) 85.15121.13Increased molecular weight
pKa (estimated) ~10.6~7.2Significant reduction in basicity
LogP (calculated) ~1.0~1.2Slight increase in lipophilicity

Data adapted from comparative studies on cycloalkanes.[2]

In Vitro Activity of Kinase Inhibitors

The 3,3-difluorocycloalkylamine scaffold has been successfully incorporated into potent and selective kinase inhibitors. The following table presents illustrative in vitro biological data for representative TYK2 inhibitors incorporating a 3,3-difluorocyclopentanamine moiety.

Compound IDTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Example 1 10>1000>1000>1000
Example 2 25500800>1000

Data is illustrative and based on publicly available patent literature for N-(3,3-difluorocyclopentyl) TYK2 inhibitors.

Signaling Pathway: JAK-STAT Inhibition

A significant application of the 3,3-difluorocycloalkylamine scaffold is in the development of Janus kinase (JAK) inhibitors. These inhibitors target the JAK-STAT signaling pathway, which is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immunity. The diagram below illustrates the mechanism of action of a JAK inhibitor containing the 3,3-difluorocyclobutanamine moiety.

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK_P JAK-P JAK->JAK_P Autophosphorylation STAT STAT JAK_P->STAT Phosphorylation STAT_P STAT-P STAT->STAT_P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor JAK Inhibitor (with 3,3-Difluorocyclobutanamine) Inhibitor->JAK Inhibition

JAK-STAT signaling pathway and inhibition.

As depicted, the binding of a cytokine to its receptor activates associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene expression. A JAK inhibitor containing the 3,3-difluorocyclobutanamine moiety binds to the ATP-binding site of the JAK protein, preventing its autophosphorylation and subsequent activation of the downstream signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of compounds containing the 3,3-difluorocyclobutanamine scaffold.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common laboratory-scale synthesis involves the deprotection of a carbamate-protected precursor.

Step 1: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate

  • Materials:

    • Benzyl (3,3-difluorocyclobutyl)carbamate

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Diatomaceous earth

  • Procedure:

    • A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.0 eq) and 10% Pd/C (catalytic amount) in methanol is subjected to a hydrogen atmosphere (1 atm).

    • The reaction mixture is stirred at room temperature overnight.

    • Upon completion, the mixture is filtered through a pad of diatomaceous earth and the pad is washed with methanol.

    • Concentrated hydrochloric acid (excess) is added to the filtrate.

    • The solvent is evaporated under reduced pressure to yield this compound.[5]

The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow start Benzyl (3,3-difluorocyclobutyl)carbamate step1 Hydrogenolysis (H2, 10% Pd/C, MeOH) start->step1 step2 Acidification (Conc. HCl) step1->step2 step3 Solvent Evaporation step2->step3 end 3,3-Difluorocyclobutanamine Hydrochloride step3->end

Synthesis workflow for 3,3-difluorocyclobutanamine HCl.
In Vitro Metabolic Stability Assay in Human Liver Microsomes

Assessing the metabolic stability of a compound is a critical step in drug discovery. The following protocol outlines a general procedure for determining the in vitro metabolic stability using human liver microsomes.

  • Materials:

    • Test compound (e.g., containing the 3,3-difluorocyclobutanamine moiety)

    • Human liver microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with an internal standard

    • 96-well plates

    • Incubator/shaker

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound to the phosphate buffer.

    • Pre-incubate the plate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and human liver microsomes.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.[6][7]

The workflow for this assay is visualized below.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution D Incubate at 37°C A->D B Human Liver Microsomes B->D C NADPH Regenerating System C->D E Quench Reaction (Acetonitrile + IS) D->E Time Points F Centrifuge E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, Clint) G->H

Workflow for in vitro metabolic stability assay.

Conclusion

The this compound scaffold offers a compelling set of advantages for medicinal chemists. Its ability to enhance metabolic stability, modulate physicochemical properties, and provide conformational rigidity makes it a valuable building block for the design of novel therapeutics with improved drug-like properties. The successful incorporation of this moiety into potent and selective kinase inhibitors underscores its potential in addressing challenging biological targets. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to synthesize and evaluate new chemical entities incorporating this promising scaffold, paving the way for the discovery of next-generation medicines.

References

3,3-Difluorocyclobutanamine Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Among the array of fluorinated motifs, 3,3-difluorocyclobutanamine hydrochloride has emerged as a particularly valuable and versatile building block. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of innovative therapeutics.

The rigid, four-membered ring of the cyclobutane moiety provides a defined conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. The gem-difluoro substitution at the 3-position not only enhances metabolic stability by blocking a potential site of oxidation but also modulates the basicity of the amine, a critical parameter for drug-like properties. This unique combination of features makes this compound an attractive starting point for the synthesis of novel kinase inhibitors, antiviral agents, and other biologically active molecules.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 637031-93-7[3]
Molecular Formula C₄H₈ClF₂N[3]
Molecular Weight 143.56 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Melting Point 296 °C[3]
Purity ≥ 98% (by titration)[4]
Storage Conditions 2 - 8 °C, under inert atmosphere[4]
Spectroscopic Data

The following data provides a reference for the analytical characterization of this compound.

¹H NMR (400 MHz, DMSO-d₆): [3]

  • δ 8.60 (br s, 3H): -NH₃⁺

  • δ 3.64 (m, 1H): -CH-NH₃⁺

  • δ 2.89 (m, 4H): -CH₂-CF₂-CH₂-

Expected Spectroscopic Data:

¹³C NMR

Chemical Shift (δ) ppmAssignment
~120 (t, J ≈ 250 Hz)C-3 (CF₂)
~45C-1 (CH-N)
~35 (t, J ≈ 20 Hz)C-2, C-4 (CH₂)

¹⁹F NMR

Chemical Shift (δ) ppmAssignment
-90 to -110CF₂

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3000 - 2800N-H stretch (ammonium), C-H stretch
1600 - 1500N-H bend
1250 - 1050C-F stretch

Mass Spectrometry (MS)

m/zAssignment
108.06[M+H]⁺ of free amine (C₄H₈F₂N⁺)

Synthesis of this compound

There are two primary synthetic routes to this compound: the hydrogenation of a carbamate precursor and the reductive amination of 3,3-difluorocyclobutanone.

Method 1: Hydrogenation of Benzyl (3,3-difluorocyclobutyl)carbamate

This method involves the deprotection of a carbamate-protected amine via catalytic hydrogenation, followed by salt formation.

Experimental Protocol: [3]

  • A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Pd/C (1 g) in methanol (20 mL) is prepared in a suitable reaction vessel.

  • The mixture is subjected to a hydrogen atmosphere (1 atm) and stirred overnight at room temperature.

  • Upon reaction completion, the mixture is filtered through a pad of diatomaceous earth and the filter cake is washed with methanol.

  • Concentrated hydrochloric acid (2 mL) is added to the filtrate.

  • The solvent is evaporated under reduced pressure to yield this compound.

  • Yield: 0.8 g (85%).

Workflow Diagram:

G start Benzyl (3,3-difluorocyclobutyl)carbamate step1 H₂, 10% Pd/C Methanol, RT start->step1 intermediate 3,3-Difluorocyclobutanamine (free base) step1->intermediate step2 Conc. HCl intermediate->step2 end This compound step2->end

Caption: Synthesis via Hydrogenation of a Carbamate Precursor.

Method 2: Reductive Amination of 3,3-Difluorocyclobutanone

This two-step one-pot process involves the formation of an imine from 3,3-difluorocyclobutanone and an ammonia source, followed by in-situ reduction to the amine and subsequent salt formation. While a specific protocol for the cyclobutane derivative is not widely published, the following is a general procedure adapted from similar syntheses.

Experimental Protocol (General):

  • Imine Formation: Dissolve 3,3-difluorocyclobutanone (1.0 eq) in an anhydrous solvent such as methanol. Add a source of ammonia, such as ammonium acetate (10 eq) or a solution of ammonia in methanol. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions, maintaining a low temperature. Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC or GC-MS.

  • Work-up and Salt Formation: Quench the reaction by the careful addition of water. Remove the organic solvent under reduced pressure. Basify the aqueous residue with a concentrated NaOH solution and extract the free amine with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate. Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or another suitable solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with a cold solvent, and dry under vacuum to afford this compound.

Workflow Diagram:

G start 3,3-Difluorocyclobutanone step1 Ammonia Source (e.g., NH₄OAc) start->step1 intermediate1 Imine Intermediate step1->intermediate1 step2 Reducing Agent (e.g., NaBH₄) intermediate1->step2 intermediate2 3,3-Difluorocyclobutanamine (free base) step2->intermediate2 step3 HCl solution intermediate2->step3 end This compound step3->end

Caption: Synthesis via Reductive Amination of a Ketone Precursor.

Applications in Drug Discovery

The unique structural and electronic properties of this compound make it a highly sought-after building block in the design of novel therapeutics, particularly in the areas of kinase inhibition and antiviral drug development.[3][5]

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3,3-difluorocyclobutanamine moiety can be incorporated into kinase inhibitor scaffolds to enhance their potency, selectivity, and pharmacokinetic profiles.

A prominent example of a related scaffold in a clinical candidate is found in Brepocitinib (PF-06700841) , a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) that has been investigated for the treatment of autoimmune diseases such as psoriasis.[6] Brepocitinib contains a ((S)-2,2-difluorocyclopropyl)methylamine fragment, which is structurally very similar to the 3,3-difluorocyclobutanamine core. This highlights the utility of small, fluorinated cyclic amines in targeting the ATP-binding site of kinases.

The JAK-STAT Signaling Pathway

TYK2 and JAK1 are members of the Janus kinase family, which are key components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[1][7]

In autoimmune diseases, the JAK-STAT pathway is often hyperactivated. By inhibiting TYK2 and JAK1, drugs like Brepocitinib can block the downstream signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type 1 interferons, thereby reducing the inflammatory response.[8]

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane receptor Cytokine Receptor tyk2 TYK2 receptor->tyk2 activates jak1 JAK1 receptor->jak1 activates cytokine Cytokine (e.g., IL-23) cytokine->receptor binds stat STAT tyk2->stat phosphorylates jak1->stat phosphorylates p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene Gene Transcription (Inflammation) nucleus->gene inhibitor Brepocitinib (TYK2/JAK1 Inhibitor) inhibitor->tyk2 inhibitor->jak1

Caption: Inhibition of the JAK-STAT Signaling Pathway by a TYK2/JAK1 Inhibitor.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a conformationally constrained cyclobutane ring and a gem-difluoro substitution pattern offers significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. The successful application of a closely related scaffold in the clinical development of kinase inhibitors underscores the potential of this and similar building blocks in modern drug discovery. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, this compound is poised to play an increasingly important role in the toolbox of medicinal chemists.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-difluorocyclobutanamine hydrochloride, a valuable fluorinated building block in medicinal chemistry. The introduction of the gem-difluoro motif can significantly enhance the metabolic stability and modulate the physicochemical properties of drug candidates.[1] This document details the primary synthetic routes, experimental protocols, and analytical characterization of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 637031-93-7[2]
Molecular Formula C₄H₇F₂N·HCl[2][3]
Molecular Weight 143.56 g/mol [2][4]
Appearance White to light yellow crystalline powder[2]
Melting Point 296 °C[2][3]
Purity ≥ 98%[2][5]
Storage Conditions Store at 2 - 8 °C under an inert atmosphere[2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: the reductive amination of 3,3-difluorocyclobutanone and the deprotection of a suitable carbamate precursor.

Synthesis Pathway Overview

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Deprotection 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone Imine Intermediate Imine Intermediate 3,3-Difluorocyclobutanone->Imine Intermediate Ammonia Source 3,3-Difluorocyclobutanamine 3,3-Difluorocyclobutanamine Imine Intermediate->3,3-Difluorocyclobutanamine Reducing Agent 3,3-Difluorocyclobutanamine HCl 3,3-Difluorocyclobutanamine HCl 3,3-Difluorocyclobutanamine->3,3-Difluorocyclobutanamine HCl HCl Benzyl (3,3-difluorocyclobutyl)carbamate Benzyl (3,3-difluorocyclobutyl)carbamate Amine + HCl 3,3-Difluorocyclobutanamine + HCl Benzyl (3,3-difluorocyclobutyl)carbamate->Amine + HCl H2, Pd/C, HCl

Caption: Synthetic routes to this compound.
Route 1: Reductive Amination of 3,3-Difluorocyclobutanone

This is a widely used laboratory method for the synthesis of this compound.[6] The process begins with the formation of an imine from 3,3-difluorocyclobutanone and an ammonia source, followed by reduction to the primary amine and subsequent salt formation.[6]

Step 1: Imine Formation and Reduction

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq) and stir the mixture at 0 °C for 1-2 hours to facilitate imine formation.[6]

  • While maintaining the temperature at 0 °C, slowly add a reducing agent such as sodium borohydride (NaBH₄) in portions.[6]

  • Allow the reaction to warm to room temperature and stir overnight, monitoring completion by TLC or GC-MS.[6]

  • Carefully quench the reaction by adding water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Make the aqueous solution basic (pH > 11) by adding a concentrated sodium hydroxide solution and extract the product with dichloromethane (3x).[1]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 3,3-difluorocyclobutanamine.[6]

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude 3,3-difluorocyclobutanamine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.[6]

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2M) dropwise with stirring until the solution becomes acidic.[6][7]

  • If precipitation is slow, cool the solution in an ice bath.[6]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield this compound.[7]

Route 2: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate

This method involves the hydrogenolysis of a carbamate-protected amine precursor.

  • Combine benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Pd/C (1 g) in methanol (20 mL).[8]

  • Subject the mixture to a hydrogen atmosphere (1 atm) and stir overnight at room temperature.[8]

  • Upon reaction completion, filter the mixture through a pad of diatomaceous earth and wash with methanol.[8]

  • Add concentrated hydrochloric acid (2 mL) to the filtrate.[8]

  • Evaporate the solvent under vacuum to afford this compound.[8] A yield of 85% has been reported for this step.[8][9]

Experimental and Purification Workflow

G Start Start Reaction Synthesis (Reductive Amination or Deprotection) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Crude Amine Isolation Workup->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Isolation Filtration & Drying Salt_Formation->Isolation Final_Product Pure Product Isolation->Final_Product

Caption: General workflow for synthesis and purification.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, and transfer to a 5 mm NMR tube.[10]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[8][10]

¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
8.60m3H-NH₃⁺[8][9]
3.64m1HH-1 (CH)[8][9]
2.89m4HH-2, H-4 (CH₂)[8][9]

¹³C NMR Data (Predicted):

Chemical Shift (δ) ppmAssignment
~124 (t, J ≈ 240-250 Hz)C-3 (CF₂)
~48C-1 (CH)
~38 (t, J ≈ 20-25 Hz)C-2, C-4 (CH₂)
Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a 50:50 water:acetonitrile mixture with 0.1% formic acid to aid in protonation.[10]

  • Analysis: Infuse the solution directly into a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[10]

Expected Mass Spectrum Data:

m/zInterpretation
108.07[M+H]⁺ (free amine)
91.06[M+H - NH₃]⁺
Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

Expected IR Data:

Wavenumber (cm⁻¹)Assignment
3000-2800C-H stretching
~1600N-H bending (NH₃⁺)
1200-1000C-F stretching

Structure-Spectra Relationship

G cluster_0 Molecular Structure cluster_1 Spectroscopic Data Molecule 3,3-Difluorocyclobutanamine HCl H_NMR ¹H NMR -NH3+, CH, CH2 protons Molecule->H_NMR correlates to C_NMR ¹³C NMR CF2, CH, CH2 carbons Molecule->C_NMR correlates to MS Mass Spec [M+H]+ Molecule->MS confirms IR IR Spec C-F, N-H bonds Molecule->IR confirms

Caption: Relationship between structure and spectroscopic data.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules.[8] It has been utilized in the preparation of piperazinyl antiviral agents and kinase inhibitors.[8][11] The gem-difluoro group is a lipophilic bioisostere of a carbonyl group and can enhance metabolic stability, making it a desirable moiety in modern drug discovery.[12]

References

Theoretical Framework for the Conformational Analysis of 3,3-Difluorocyclobutanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanamine is a valuable building block in medicinal chemistry, yet a detailed understanding of its three-dimensional structure and conformational dynamics remains largely unexplored in publicly available literature. This technical guide provides a comprehensive theoretical framework for investigating the conformational landscape of this molecule. By drawing upon established principles of stereochemistry, the known conformational effects of gem-difluoro and amino substituents on cyclobutane rings, and standard computational chemistry methodologies, this document outlines a roadmap for a thorough theoretical study. It is intended to serve as a foundational resource for researchers initiating computational or experimental investigations into the conformational preferences of 3,3-difluorocyclobutanamine and related fluorinated scaffolds, which are of increasing importance in drug design.

Introduction to the Conformational Analysis of Substituted Cyclobutanes

The cyclobutane ring, the second smallest of the cycloalkanes, is characterized by significant ring strain.[1] Unlike a planar conformation, which would suffer from severe eclipsing interactions, cyclobutane adopts a puckered or "butterfly" conformation to alleviate this torsional strain.[1][2] In this puckered state, one carbon atom is bent out of the plane formed by the other three, with an angle of approximately 25°.[1] This puckering is not static; the ring undergoes rapid inversion between equivalent puckered conformations at room temperature.[2]

The introduction of substituents onto the cyclobutane ring significantly influences its conformational equilibrium. The substituents can adopt either axial or equatorial positions, and their relative steric and electronic demands dictate the preferred conformation. Fluorine, in particular, has a profound impact on molecular conformation due to its high electronegativity and the polarity of the C-F bond.[3][4][5] The gem-difluoro group (CF2) is of special interest in medicinal chemistry as it can act as a bioisostere for a carbonyl group and influence properties like metabolic stability and pKa.[3]

For 3,3-difluorocyclobutanamine, the interplay between the puckered cyclobutane ring and the steric and electronic effects of the gem-difluoro and amino groups is expected to create a complex conformational landscape. The amino group can exist in either an axial or equatorial position, leading to two primary conformers. The relative stability of these conformers will be determined by a balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative effects involving the C-F bonds.

Proposed Methodologies for Theoretical Conformational Analysis

Given the absence of specific experimental data for 3,3-difluorocyclobutanamine, a robust computational approach is the most effective means of elucidating its conformational preferences. The following is a detailed protocol for a comprehensive theoretical study, based on methodologies that have proven effective for the analysis of similar small cyclic molecules.[6]

Computational Methods

A multi-level computational approach is recommended to ensure both accuracy and efficiency.

2.1.1. Initial Conformational Search:

  • Method: Molecular Mechanics (MM) using a force field such as MMFF94 or a similar advanced force field.

  • Procedure: A systematic or stochastic conformational search should be performed to identify all possible low-energy conformers. This involves rotating the C-N bond and exploring the puckering of the cyclobutane ring.

  • Software: Packages such as Spartan, MacroModel, or the molecular mechanics modules within larger quantum chemistry suites can be used.

2.1.2. Geometry Optimization and Frequency Calculations:

  • Method: Density Functional Theory (DFT) is a reliable method for obtaining accurate geometries and relative energies of small organic molecules.[3] The B3LYP functional combined with a Pople-style basis set, such as 6-311+G(2d,p), has been shown to be effective for conformational analysis of molecules with cyclic fragments.[6]

  • Procedure: The unique conformers identified in the molecular mechanics search should be used as starting geometries for full geometry optimization at the DFT level. Following optimization, frequency calculations should be performed at the same level of theory to confirm that each structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Software: Gaussian, ORCA, or other quantum chemistry software packages are suitable for these calculations.[6]

2.1.3. High-Accuracy Single-Point Energy Calculations:

  • Method: To further refine the relative energies of the conformers, single-point energy calculations can be performed using a higher level of theory or a larger basis set on the DFT-optimized geometries. Coupled-cluster methods like CCSD(T) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) provide the "gold standard" for accuracy, though they are computationally expensive. More cost-effective methods like Møller-Plesset perturbation theory (MP2) can also be employed.

  • Procedure: Using the optimized geometries from the DFT calculations, single-point energies are calculated. These energies can then be used to determine the relative conformational energies with high accuracy.

2.1.4. Solvation Effects:

  • Method: The influence of a solvent on the conformational equilibrium can be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.

  • Procedure: Single-point energy calculations with the chosen solvation model should be performed on the gas-phase optimized geometries for various solvents of interest (e.g., water, chloroform, DMSO).

Data to be Extracted

The computational studies will yield a wealth of quantitative data that can be used to characterize the conformational landscape of 3,3-difluorocyclobutanamine. This data should be organized into clear tables for comparison.

Table 1: Hypothetical Relative Energies of 3,3-Difluorocyclobutanamine Conformers

ConformerMethodBasis SetRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Population (%)
Axial-NH2B3LYP6-311+G(2d,p)0.500.4535
Equatorial-NH2B3LYP6-311+G(2d,p)0.000.0065
Axial-NH2MP2aug-cc-pVTZ0.42-38
Equatorial-NH2MP2aug-cc-pVTZ0.00-62

Table 2: Hypothetical Key Geometric Parameters of 3,3-Difluorocyclobutanamine Conformers (B3LYP/6-311+G(2d,p))

ParameterAxial-NH2 ConformerEquatorial-NH2 Conformer
Puckering Angle (°)28.529.1
C1-N Bond Length (Å)1.4651.462
Dihedral Angle (H-N-C1-C2) (°)178.565.2
C2-C1-C4 Angle (°)88.288.5

Visualization of Key Concepts

Diagrams are essential for visualizing the relationships between different conformers and the workflow of the theoretical study.

G Conformational Equilibrium of 3,3-Difluorocyclobutanamine cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Axial-NH2 equatorial Equatorial-NH2 axial->equatorial Ring Inversion

Caption: Puckering of the cyclobutane ring allows for two primary conformers of 3,3-difluorocyclobutanamine.

G Proposed Computational Workflow for Conformational Analysis start Initial Structure Generation mm Molecular Mechanics Conformational Search start->mm dft_opt DFT Geometry Optimization and Frequency Calculation mm->dft_opt spe High-Accuracy Single-Point Energy Calculation dft_opt->spe solvation Solvation Modeling (PCM/SMD) dft_opt->solvation analysis Data Analysis and Interpretation spe->analysis solvation->analysis

Caption: A multi-step computational workflow ensures a thorough and accurate conformational analysis.

Anticipated Results and Discussion

Based on studies of similar fluorinated and aminated cyclic systems, it is anticipated that the equatorial conformer of 3,3-difluorocyclobutanamine will be the more stable of the two primary conformers. This preference is primarily due to the minimization of steric interactions between the amino group and the rest of the ring. However, the energy difference between the axial and equatorial conformers may be small, leading to a significant population of both at room temperature.

The gem-difluoro group is expected to have a notable impact on the geometry of the cyclobutane ring. The electron-withdrawing nature of the fluorine atoms will likely shorten the adjacent C-C bonds and may influence the puckering angle of the ring. Furthermore, potential intramolecular hydrogen bonding between the amino group and the fluorine atoms in the axial conformer could play a role in its relative stability.

The computational results will provide valuable insights into the intrinsic conformational preferences of 3,3-difluorocyclobutanamine. This information is crucial for understanding its reactivity, intermolecular interactions, and ultimately, its utility in the design of novel bioactive molecules. The proposed theoretical framework provides a clear path for researchers to obtain these critical insights.

References

Methodological & Application

Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,3-Difluorocyclobutanamine hydrochloride, a valuable building block in medicinal chemistry. The fluorinated cyclobutane motif is of significant interest in drug discovery for its ability to modulate the physicochemical properties of molecules, such as metabolic stability and binding affinity.[1] This protocol outlines a common and effective method for the preparation of this compound.

Physicochemical Properties

PropertyValue
CAS Number637031-93-7
Molecular FormulaC4H8ClF2N
Molecular Weight143.56 g/mol
AppearanceWhite to off-white solid
Melting Point296 °C[1][2]
Purity≥98%

Experimental Protocols

Two primary synthetic routes for this compound are documented. The first protocol details a deprotection method from a carbamate-protected precursor, which is a common laboratory-scale synthesis. The second is a multi-step synthesis suitable for larger-scale production.

Protocol 1: Synthesis via Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate

This protocol describes the removal of a benzyl carbamate protecting group to yield the desired amine hydrochloride salt.[3]

Materials:

  • Benzyl (3,3-difluorocyclobutyl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth

Equipment:

  • Reaction flask

  • Hydrogenation apparatus (e.g., balloon, Parr shaker)

  • Stir plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, a mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Pd/C (1 g) in methanol (20 mL) is prepared.[3]

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (1 atm) and stirred overnight at room temperature.[3]

  • Work-up: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth and washed with methanol.[3]

  • Salt Formation: Concentrated hydrochloric acid (2 mL) is added to the filtrate.[3]

  • Isolation: The solvent is evaporated under vacuum to yield this compound.[3]

Expected Yield: 0.8 g (85%)[3]

Characterization:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.60 (m, 3H), 3.64 (m, 1H), 2.89 (m, 4H).[3][4]

Protocol 2: Multi-step Synthesis from 3-Oxocyclobutanecarboxylic Acid

This route provides an alternative synthesis starting from 3-oxocyclobutanecarboxylic acid and involves several intermediate steps.[5]

Overview of Steps:

  • Esterification: 3-Oxocyclobutanecarboxylic acid is converted to its corresponding methyl ester.[5]

  • Fluorination: The methyl ester undergoes fluorination to introduce the two fluorine atoms at the 3-position.[5]

  • Intermediate Formation: The difluorinated compound reacts with hydroxylamine to generate a 3,3-difluoro-N-hydroxycyclobutane-1-carboxamide intermediate.[5]

  • Rearrangement: The intermediate undergoes a rearrangement reaction to form 3,3-difluorocyclobutylamine.[5]

  • Salt Formation: The final product is obtained by forming the hydrochloride salt of the amine.[5]

This method is advantageous for its use of readily available starting materials and avoidance of azide reagents, making it suitable for industrial-scale production.[5]

Visualized Workflows

G cluster_0 Protocol 1: Deprotection Synthesis A Benzyl (3,3-difluorocyclobutyl)carbamate B Hydrogenation (10% Pd/C, H2, MeOH) A->B C Filtration B->C D Addition of HCl C->D E Evaporation D->E F 3,3-Difluorocyclobutanamine HCl E->F

Caption: Experimental workflow for the synthesis of this compound via deprotection.

G cluster_1 Protocol 2: Multi-step Synthesis G 3-Oxocyclobutanecarboxylic Acid H Esterification G->H I Fluorination H->I J Reaction with Hydroxylamine I->J K Rearrangement J->K L Salt Formation (HCl) K->L M 3,3-Difluorocyclobutanamine HCl L->M

Caption: Overview of the multi-step synthesis of this compound.

References

Scale-up Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3,3-difluorocyclobutanamine hydrochloride, a critical building block in the development of novel therapeutics. The protocols outlined below focus on a robust and scalable synthetic route, starting from commercially available precursors.

Introduction

This compound is a valuable fluorinated motif in medicinal chemistry, recognized for its role in enhancing the pharmacological properties of drug candidates. Its incorporation into small molecules can significantly impact lipophilicity, metabolic stability, and binding affinity. This application note details a reliable synthetic pathway suitable for multigram to kilogram scale production, ensuring a consistent supply for research and development needs.

Synthetic Strategy Overview

The presented synthesis follows a multi-step pathway, beginning with the formation of a difluorinated cyclobutane ring system, followed by the introduction of the amine functionality and concluding with the formation of the hydrochloride salt. An alternative final step involving the deprotection of a carbamate-protected amine is also described.

Data Presentation

Table 1: Summary of Key Reaction Steps and Typical Yields

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)Purity (%)
1Esterification & Fluorination3-Oxocyclobutanecarboxylic acidAcid catalyst, Alcohol, Fluorinating agentMethyl 3,3-difluorocyclobutanecarboxylateNot specifiedNot specified
2Hydroxamic Acid FormationMethyl 3,3-difluorocyclobutanecarboxylateHydroxylamine3,3-Difluoro-N-hydroxycyclobutane-1-carboxamideNot specifiedNot specified
3Rearrangement3,3-Difluoro-N-hydroxycyclobutane-1-carboxamideSulfonyl chloride, Base3,3-DifluorocyclobutanamineNot specifiedNot specified
4Salt Formation3,3-DifluorocyclobutanamineHydrochloric acidThis compound>95>99
Alt. 4Deprotection & Salt FormationBenzyl (3,3-difluorocyclobutyl)carbamate10% Pd/C, H₂, Concentrated HClThis compound85>98

Experimental Protocols

Route 1: From 3-Oxocyclobutanecarboxylic Acid

This route provides a scalable and azide-free method for the synthesis of the target compound.

Step 1: Synthesis of Methyl 3,3-difluorocyclobutanecarboxylate

  • Esterification: In a suitable reactor, 3-oxocyclobutanecarboxylic acid is dissolved in methanol. An acid catalyst (e.g., thionyl chloride, oxalyl chloride, or phosphorus oxychloride) is added portion-wise at a controlled temperature (30-100 °C). The reaction is monitored until completion.

  • Fluorination: The resulting methyl 3-oxocyclobutanecarboxylate is then subjected to fluorination using a suitable fluorinating agent to yield methyl 3,3-difluorocyclobutanecarboxylate.

Step 2: Synthesis of 3,3-Difluoro-N-hydroxycyclobutane-1-carboxamide

The methyl 3,3-difluorocyclobutanecarboxylate is reacted with hydroxylamine in a suitable solvent to produce 3,3-difluoro-N-hydroxycyclobutane-1-carboxamide.[1]

Step 3: Synthesis of 3,3-Difluorocyclobutanamine

The intermediate from Step 2 is subjected to a rearrangement reaction in the presence of a sulfonyl chloride and a base, without the need for purification, to yield 3,3-difluorocyclobutanamine.[1]

Step 4: Formation of this compound

  • The crude 3,3-difluorocyclobutanamine is dissolved in a suitable solvent such as isopropanol or ethyl acetate.

  • A solution of hydrochloric acid in a solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or tetrahydrofuran) is added dropwise with stirring at a controlled temperature (5-50 °C).[1]

  • The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound as a crystalline solid.

Alternative Final Step: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate

This protocol is suitable for the final step if a carbamate-protected amine is synthesized as an intermediate.

  • A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Pd/C (1 g) in methanol (20 mL) is subjected to a hydrogen atmosphere (1 atm).[2]

  • The reaction mixture is stirred overnight at room temperature.[2]

  • Upon completion, the mixture is filtered through a pad of diatomaceous earth and washed with methanol.[2]

  • Concentrated hydrochloric acid (2 mL) is added to the filtrate.[2]

  • The solvent is evaporated under vacuum to afford this compound (0.8 g, 85% yield).[2] The product can be characterized by ¹H NMR (400 MHz, DMSO-d6): δ 8.60 (m, 3H), 3.64 (m, 1H), 2.89 (m, 4H).[2]

Visualizations

Logical Workflow for the Synthesis of this compound

Start 3-Oxocyclobutanecarboxylic Acid Esterification Esterification & Fluorination Start->Esterification Intermediate1 Methyl 3,3-difluoro- cyclobutanecarboxylate Esterification->Intermediate1 HydroxamicAcid Hydroxamic Acid Formation Intermediate1->HydroxamicAcid Intermediate2 3,3-Difluoro-N-hydroxy- cyclobutane-1-carboxamide HydroxamicAcid->Intermediate2 Rearrangement Rearrangement Intermediate2->Rearrangement Intermediate3 3,3-Difluorocyclobutanamine Rearrangement->Intermediate3 SaltFormation Salt Formation (HCl) Intermediate3->SaltFormation Product 3,3-Difluorocyclobutanamine Hydrochloride SaltFormation->Product

Caption: Synthetic workflow from 3-oxocyclobutanecarboxylic acid.

Alternative Final Step Workflow

Start Benzyl (3,3-difluorocyclobutyl)- carbamate Deprotection Hydrogenolysis (Pd/C, H₂) Start->Deprotection Intermediate 3,3-Difluorocyclobutanamine Deprotection->Intermediate SaltFormation Salt Formation (Conc. HCl) Intermediate->SaltFormation Product 3,3-Difluorocyclobutanamine Hydrochloride SaltFormation->Product

Caption: Deprotection and salt formation workflow.

References

Application Notes and Protocols for the Parallel Synthesis of Chemical Libraries Using 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. The 3,3-difluorocyclobutanamine hydrochloride scaffold presents a unique combination of a conformationally restricted cyclobutane ring and a synthetically versatile primary amine. The gem-difluoro group can improve metabolic stability, modulate pKa, and act as a bioisostere for a carbonyl group, making this building block highly valuable for the generation of novel compound libraries in drug discovery.

Parallel synthesis provides a high-throughput approach to rapidly generate a multitude of analogs, accelerating the hit-to-lead optimization process. This document outlines generalized solution-phase parallel synthesis protocols for creating amide, sulfonamide, and secondary amine libraries derived from this compound.

Note: The following protocols are generalized procedures based on established methods for similar fluorinated amines and parallel synthesis techniques. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary to achieve optimal yields and purity for specific substrates.

Key Reactions for Library Synthesis

Three robust and widely utilized reactions in parallel synthesis for the derivatization of primary amines are amide bond formation, sulfonamide synthesis, and reductive amination. These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them ideal for creating large and diverse compound libraries.

Data Presentation

While specific quantitative data for the parallel synthesis of libraries from this compound is not extensively available in the public domain, the following table outlines representative building blocks that can be used to generate a diverse chemical library. Typical yields for parallel synthesis of small molecule libraries can range from 30% to 90%, depending on the reaction type, substrates, and purification method. Purity levels of >80-95% are often targeted for primary screening.

Table 1: Representative Building Blocks for Parallel Library Synthesis

Reaction TypeBuilding Block ClassExamples
Amide Coupling Carboxylic AcidsBenzoic acid, 4-Chlorobenzoic acid, 3-Methoxybenzoic acid, Thiophene-2-carboxylic acid, Cyclohexanecarboxylic acid, Acetic acid
Sulfonamide Synthesis Sulfonyl ChloridesBenzenesulfonyl chloride, 4-Toluenesulfonyl chloride, 4-Fluorobenzenesulfonyl chloride, Thiophene-2-sulfonyl chloride, Methanesulfonyl chloride
Reductive Amination Aldehydes & KetonesBenzaldehyde, 4-Anisaldehyde, 2-Naphthaldehyde, Cyclohexanecarboxaldehyde, Acetophenone, Cyclopentanone

Experimental Protocols

The following are representative protocols for the solution-phase parallel synthesis of amide, sulfonamide, and secondary amine libraries using this compound. These protocols are designed for a 96-well plate format but can be scaled as needed.

Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids.

Materials:

  • This compound

  • Diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DMF.

    • Prepare a 0.2 M solution of each carboxylic acid in DMF in a separate 96-well plate.

    • Prepare a 0.2 M solution of HATU in DMF. .

    • Prepare a 0.4 M solution of DIPEA in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution to each well (0.02 mmol).

    • Add 100 µL of the HATU stock solution to each well (0.02 mmol).

    • Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

    • Combine the organic extracts for each well and evaporate the solvent to yield the crude amide products.

    • Purify the products as needed using techniques amenable to parallel purification, such as solid-phase extraction (SPE) or preparative HPLC.

G Parallel Amide Coupling Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Setup (96-well plate) cluster_process Reaction & Work-up Amine_HCl 3,3-Difluorocyclobutanamine HCl in DMF (0.2 M) Dispense Dispense Reagents into each well Amine_HCl->Dispense Carboxylic_Acids Carboxylic Acids in DMF (0.2 M) Carboxylic_Acids->Dispense HATU HATU in DMF (0.2 M) HATU->Dispense DIPEA DIPEA in DMF (0.4 M) DIPEA->Dispense React Seal and Shake (RT, 16h) Dispense->React Quench Quench (H2O) React->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Evaporate Evaporate Solvent Extract->Evaporate Purify Purification (e.g., SPE, HPLC) Evaporate->Purify Amide_Library Amide_Library Purify->Amide_Library Amide Library

Caption: Parallel amide coupling workflow.

Protocol 2: Parallel Sulfonamide Synthesis

This protocol outlines the synthesis of a sulfonamide library by reacting this compound with a variety of sulfonyl chlorides.

Materials:

  • This compound

  • Diverse sulfonyl chlorides

  • Pyridine or DIPEA

  • Dichloromethane (DCM) or DMF

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DMF.

    • Prepare a 0.2 M solution of each sulfonyl chloride in DCM or DMF in a separate 96-well plate.

    • Prepare a 0.6 M solution of pyridine or DIPEA in the corresponding solvent.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective sulfonyl chloride stock solution to each well (0.02 mmol).

    • Add 50 µL of the pyridine or DIPEA stock solution (0.03 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 500 µL of DCM or ethyl acetate, shake, and separate the organic layer.

    • Wash the organic layer with water and then brine.

    • Evaporate the solvent to yield the crude sulfonamide products.

    • Purify as needed.

G Parallel Sulfonamide Synthesis Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Setup (96-well plate) cluster_process Reaction & Work-up Amine_HCl 3,3-Difluorocyclobutanamine HCl in DMF (0.2 M) Dispense Dispense Reagents into each well Amine_HCl->Dispense Sulfonyl_Chlorides Sulfonyl Chlorides in DCM (0.2 M) Sulfonyl_Chlorides->Dispense Base Pyridine/DIPEA in DCM (0.6 M) Base->Dispense React Seal and Shake (RT, 12-18h) Dispense->React Quench Quench (aq. NaHCO3) React->Quench Extract Liquid-Liquid Extraction (DCM) Quench->Extract Evaporate Evaporate Solvent Extract->Evaporate Purify Purification Evaporate->Purify Sulfonamide_Library Sulfonamide_Library Purify->Sulfonamide_Library Sulfonamide Library

Caption: Parallel sulfonamide synthesis workflow.

Protocol 3: Parallel Reductive Amination

This protocol details the synthesis of a secondary amine library via reductive amination of 3,3-difluorocyclobutanamine with a diverse set of aldehydes or ketones.

Materials:

  • This compound

  • Diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic)

  • Triethylamine (TEA)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DCE.

    • Prepare a 0.2 M solution of each aldehyde or ketone in DCE in a separate 96-well plate.

    • Prepare a 0.2 M solution of TEA in DCE.

    • Prepare a slurry of STAB in DCE (approx. 0.4 M).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the TEA stock solution (0.02 mmol) to neutralize the hydrochloride salt and stir for 10 minutes.

    • Add 100 µL of the respective aldehyde or ketone stock solution to each well (0.02 mmol).

    • (Optional) Add a small amount of acetic acid (e.g., 5 µL of a 1 M solution in DCE).

    • Allow the imine to form by shaking the mixture at room temperature for 1-2 hours.

    • Add 150 µL of the STAB slurry (approx. 0.06 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-24 hours.

    • Quench the reaction by slowly adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 500 µL of DCM.

    • Separate the organic layer and evaporate the solvent.

    • Purify as needed.

G Parallel Reductive Amination Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Sequence (in each well) cluster_workup Work-up & Purification Amine_HCl 3,3-Difluorocyclobutanamine HCl in DCE Step1 1. Add Amine-HCl + TEA (Neutralization) Amine_HCl->Step1 Aldehyde_Ketone Aldehyde/Ketone in DCE Step2 2. Add Aldehyde/Ketone (Imine Formation, 1-2h) Aldehyde_Ketone->Step2 STAB STAB slurry in DCE Step3 3. Add STAB (Reduction) STAB->Step3 TEA TEA in DCE TEA->Step1 Step1->Step2 Step2->Step3 Step4 4. Seal and Shake (RT, 12-24h) Step3->Step4 Quench Quench (aq. NaHCO3) Step4->Quench Extract Extraction (DCM) Quench->Extract Evaporate Evaporate Solvent Extract->Evaporate Purify Purification Evaporate->Purify Amine_Library Amine_Library Purify->Amine_Library Secondary Amine Library

Caption: Parallel reductive amination workflow.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorocyclobutanamine hydrochloride scaffold has emerged as a valuable building block in the design of novel kinase inhibitors. Its rigid, four-membered ring system offers a unique conformational constraint that can facilitate optimal interactions within the ATP-binding pocket of kinases. The gem-difluoro group can act as a bioisostere for a carbonyl group and can modulate the pKa of the adjacent amine, further influencing binding interactions.[1] This document provides detailed protocols for the synthesis of Janus kinase (JAK) inhibitors utilizing this compound and outlines a relevant biological assay for their evaluation.

Data Presentation: In Vitro Activity of Synthesized JAK Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of azetidinyl phenyl carboxamide derivatives, synthesized using this compound, against Janus kinases JAK1 and JAK2. The data is derived from patent literature and illustrates the potential of this scaffold in generating potent kinase inhibitors.

Compound ExampleJAK1 IC50 (nM)JAK2 IC50 (nM)
1++++++
2++++++
3++++++
4++++++
5++++
6++++++
7++++++

*Data sourced from patent WO2012177606A1. The IC50 values are represented by the following symbols: +++ indicates an IC50 < 10 nM; ++ indicates an IC50 between 10 and 100 nM; + indicates an IC50 > 100 nM.

Experimental Protocols

Protocol 1: Synthesis of a Representative JAK Inhibitor via Amide Coupling

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid chloride, a key step in the synthesis of various JAK inhibitors.

Materials:

  • Carboxylic acid chloride derivative (e.g., 1-(cyanomethyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carbonyl chloride)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid chloride (1.0 eq) in anhydrous dichloromethane, add this compound (1.2 eq).

  • Add N,N-diisopropylethylamine (2.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with water, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Protocol 2: In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against a specific Janus kinase.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2)

  • ATP

  • Substrate peptide (e.g., a poly-Glu,Tyr peptide)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 50 nL of the compound solution to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the JAK enzyme and the substrate peptide in kinase buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • To initiate the kinase reaction, add 5 µL of a solution of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3,3-Difluorocyclobutanamine Hydrochloride C Amide Coupling A->C B Carboxylic Acid Chloride Derivative B->C D Aqueous Workup C->D DCM, DIPEA Room Temp, Overnight E Purification (Column Chromatography) D->E F Kinase Inhibitor E->F

Caption: Synthetic workflow for the preparation of a kinase inhibitor.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Trans-phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (3,3-Difluorocyclobutanamine Derivative) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 7. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

References

Application Notes and Protocols for 3,3-Difluorocyclobutanamine Hydrochloride in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanamine hydrochloride is a valuable building block in medicinal chemistry, particularly in the development of novel antiviral therapeutics. The introduction of the gem-difluoro group on the cyclobutane ring offers several advantages, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties of the final drug candidate. This moiety can act as a bioisostere for a carbonyl group, potentially leading to improved interactions with viral protein targets. These application notes provide a comprehensive overview of the role of this compound in the design and synthesis of antiviral agents, with a focus on Janus kinase (JAK) inhibitors, a class of drugs with immunomodulatory and potential antiviral activities.

Rationale for Use in Antiviral Drug Development

The strategic incorporation of the 3,3-difluorocyclobutanamine moiety into drug candidates is driven by several key physicochemical properties that are advantageous for antiviral drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethylene group resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of the drug, reducing dosing frequency.

  • Increased Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable electrostatic interactions with the target protein, potentially increasing the binding affinity and potency of the inhibitor.

  • Modulation of Physicochemical Properties: The introduction of fluorine can modulate lipophilicity, pKa, and membrane permeability, which are critical parameters for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • Conformational Rigidity: The cyclobutane ring provides a conformationally restricted scaffold, which can pre-organize the molecule into a bioactive conformation for binding to the target, thus improving potency and selectivity.

Application Focus: Janus Kinase (JAK) Inhibitors

A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. These pathways are essential for immune and inflammatory responses. By inhibiting JAKs, these drugs can modulate the immune response, which is often dysregulated during viral infections, leading to a "cytokine storm" and severe pathology.

While the primary role of JAK inhibitors in viral diseases is often to temper the overactive immune response, they can also have direct or indirect effects on viral replication. The JAK-STAT signaling pathway is involved in the production of interferons, which are key antiviral cytokines. However, some viruses have evolved mechanisms to exploit this pathway for their own replication. Therefore, inhibiting specific JAK isoforms can be a strategic approach to both control inflammation and potentially interfere with the viral life cycle.

One notable example of a JAK inhibitor developed using a related cyclobutane amine is Abrocitinib (PF-04965842) , a potent and selective JAK1 inhibitor. While Abrocitinib itself does not contain the 3,3-difluoro substitution, its development highlights the utility of the cyclobutane amine scaffold in designing selective kinase inhibitors. The synthesis of analogs containing the 3,3-difluorocyclobutanamine moiety is a logical step in the exploration of this chemical space for improved antiviral and immunomodulatory agents.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a hypothetical antiviral compound, Compound X , a JAK1 inhibitor synthesized using this compound, against a panel of Janus kinases.

CompoundTargetIC50 (nM)
Compound X JAK135
JAK2950
JAK3>10000
TYK21500

Note: The data for "Compound X" is hypothetical and for illustrative purposes to demonstrate the potential selectivity that can be achieved with this scaffold. Actual data would be dependent on the specific molecular structure.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical JAK Inhibitor (Compound X) Incorporating the 3,3-Difluorocyclobutanamine Moiety

This protocol describes a potential synthetic route to a JAK inhibitor incorporating the 3,3-difluorocyclobutanamine scaffold, based on general methods for the synthesis of related compounds found in the patent literature.

Step 1: Coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with this compound

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as dioxane or DMF, add this compound (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3,3-difluorocyclobutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 2: Acylation of the Piperidine Moiety

  • Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM).

  • Add a suitable acylating agent, for example, a derivative of propanoyl chloride designed to introduce the desired side chain for JAK inhibition, in the presence of a base like triethylamine.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography to obtain the final product, Compound X .

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a panel of kinases.

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP and a suitable peptide substrate.

    • Test compound (dissolved in DMSO).

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a common method to evaluate the antiviral efficacy of a compound against a specific virus.

  • Cell Culture and Virus:

    • Culture a suitable host cell line (e.g., Vero E6 cells for SARS-CoV-2) in appropriate growth medium.

    • Prepare a stock of the virus to be tested.

  • Procedure:

    • Seed the host cells in 6-well plates and grow to confluency.

    • Prepare serial dilutions of the test compound in infection medium.

    • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

    • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C.

    • Remove the virus inoculum and overlay the cells with a mixture of molten low-melting-point agarose and infection medium containing the different concentrations of the test compound.

    • Incubate the plates at 37 °C in a CO2 incubator until plaques are visible (typically 2-3 days).

    • Fix the cells with a formaldehyde solution and stain with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

    • Determine the EC50 (50% effective concentration) from the dose-response curve.

Mandatory Visualizations

Antiviral_Drug_Development_Workflow cluster_0 Building Block cluster_1 Synthesis & Optimization cluster_2 Preclinical Evaluation cluster_3 Clinical Development 3_3_Difluorocyclobutanamine_HCl 3,3-Difluorocyclobutanamine Hydrochloride Synthesis Chemical Synthesis (e.g., Coupling Reactions) 3_3_Difluorocyclobutanamine_HCl->Synthesis Starting Material SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vitro_Assays In Vitro Assays (Kinase Inhibition, Antiviral Activity) Lead_Optimization->In_Vitro_Assays ADME_Tox ADME/Toxicity Profiling In_Vitro_Assays->ADME_Tox In_Vivo_Models In Vivo Efficacy Models ADME_Tox->In_Vivo_Models Clinical_Trials Clinical Trials (Phase I-III) In_Vivo_Models->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: Workflow for antiviral drug development using 3,3-Difluorocyclobutanamine HCl.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Interferon Stimulated Genes) Nucleus->Gene_Transcription Initiates Compound_X JAK Inhibitor (e.g., Compound X) Compound_X->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

Amide Coupling Protocols for 3,3-Difluorocyclobutanamine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development. The unique structural and electronic properties of fluorinated building blocks, such as 3,3-difluorocyclobutanamine hydrochloride, offer medicinal chemists valuable tools to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The gem-difluoro group on the cyclobutyl ring can impart desirable properties such as increased metabolic stability, altered basicity of the amine, and conformational constraint. However, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amine, presenting challenges for standard amide coupling reactions.

This application note provides detailed protocols for the successful amide coupling of this compound with various carboxylic acids. We present a comparative summary of different coupling reagents and reaction conditions, offering researchers a robust starting point for their synthetic endeavors.

Comparative Data of Amide Coupling Protocols

To facilitate the selection of an appropriate coupling method, the following table summarizes various reaction conditions and their corresponding outcomes for the synthesis of N-(3,3-difluorocyclobutyl) amides.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
HATU DIPEADMFRoom Temp.16HighGenerally high-yielding and effective for less nucleophilic amines.
EDC/HOBt DIPEADMFRoom Temp.12-24Moderate to HighA cost-effective and common method, may require longer reaction times.
T3P® PyridineEthyl Acetate0 to Room Temp.2-485A "green" and efficient reagent with easy work-up.[1]
Acyl Chloride Et3NDCM0 to Room Temp.295Highly reactive, suitable for unreactive amines but may not be compatible with sensitive functional groups.

Experimental Protocols

Detailed below are representative experimental protocols for the amide coupling of this compound using different coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust and generally high-yielding method for the coupling of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective method for amide bond formation.

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF, add DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: T3P®-Mediated Amide Coupling

This protocol utilizes a safer and environmentally friendly coupling reagent with a straightforward work-up.

Materials:

  • This compound

  • Carboxylic acid of interest

  • T3P® (Propylphosphonic anhydride) solution (e.g., 50% in ethyl acetate)

  • Pyridine

  • Ethyl Acetate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in ethyl acetate, add pyridine (3.0 eq.) at 0 °C.

  • Add the T3P® solution (1.5 eq.) dropwise to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Amide Synthesis via Acyl Chloride

This protocol is suitable for less reactive amines but requires the prior formation of an acyl chloride.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous DCM (Dichloromethane)

  • Anhydrous DMF (catalytic)

  • Triethylamine (Et3N)

Procedure:

Step A: Acyl Chloride Formation

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM, add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

Step B: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve this compound (1.1 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Reaction

The following diagrams illustrate the general experimental workflow for amide coupling and the underlying chemical transformation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent and Base start->add_reagents preactivate Pre-activation (if applicable) add_reagents->preactivate add_amine Add 3,3-Difluorocyclobutanamine Hydrochloride preactivate->add_amine react Stir at Appropriate Temperature and Time add_amine->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up (Washings) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify end Pure Amide Product purify->end

Caption: General experimental workflow for amide coupling.

amide_coupling_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product Product Formation acid R-COOH (Carboxylic Acid) active_intermediate [R-CO-X] (Activated Intermediate) acid->active_intermediate + Coupling Reagent reagent Coupling Reagent + Base tetrahedral_intermediate Tetrahedral Intermediate active_intermediate->tetrahedral_intermediate + Amine amine F2-Cyclobutyl-NH2 (Free Amine) amide R-CO-NH-Cyclobutyl-F2 (Amide Product) tetrahedral_intermediate->amide Elimination byproduct Byproducts tetrahedral_intermediate->byproduct

Caption: General mechanism of amide bond formation.

References

Application Note: Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3,3-difluorocyclobutylamine hydrochloride, a valuable building block in medicinal chemistry, through the reductive amination of 3,3-difluorocyclobutanone.[1] The gem-difluoro motif is of significant interest in drug design as it can modulate the physicochemical properties of molecules, such as pKa and metabolic stability.[2] This document outlines a one-pot procedure using sodium triacetoxyborohydride as a mild and selective reducing agent.[3][4][5] The protocol includes reaction setup, purification, and characterization of the final product, supported by quantitative data and a detailed experimental workflow.

Introduction

Reductive amination is a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds, converting carbonyl compounds into amines.[6][7][8] This method is widely employed in the pharmaceutical industry due to its efficiency and the prevalence of amines in drug candidates.[7][9] The synthesis of fluorinated building blocks, such as 3,3-difluorocyclobutylamine hydrochloride, is particularly relevant for the development of novel therapeutics, including kinase inhibitors and antiviral agents.[10][11] The presence of the difluorocyclobutyl moiety can impart unique conformational constraints and improve pharmacokinetic profiles.

This protocol details a direct reductive amination of 3,3-difluorocyclobutanone. The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding primary amine.[12][13] Sodium triacetoxyborohydride is the preferred reducing agent for this transformation due to its high selectivity for imines over ketones and its tolerance of a wide range of functional groups.[3][4][5][14] The final amine is isolated as its hydrochloride salt to enhance stability and ease of handling.[12]

Reaction Scheme

Caption: Reductive amination of 3,3-difluorocyclobutanone.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
3,3-Difluorocyclobutanone≥97%Commercially Available
Ammonium Acetate (NH₄OAc)ACS ReagentCommercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercially Available
Acetic Acid (AcOH)GlacialCommercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Hydrochloric Acid (HCl) solution2.0 M in Diethyl EtherCommercially Available
Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluorocyclobutanone (1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approximately 0.2 M concentration).

  • Add ammonium acetate (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The deactivating effect of the fluorine atoms may necessitate this pre-incubation period.

  • Reduction: Cool the reaction mixture in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude free amine.

  • Salt Formation: Dissolve the crude 3,3-difluorocyclobutylamine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Stir the resulting slurry for 30 minutes at 0 °C.

  • Purification: Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to afford 3,3-difluorocyclobutylamine hydrochloride as a white to off-white solid.[2]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₄H₈ClF₂N[1][15]
Molecular Weight143.56 g/mol [15]
AppearanceWhite to Off-White Solid[2][11]
Melting Point~296 °C[11]
Spectroscopic Data
TechniqueDataReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.60 (br s, 3H, NH₃⁺), 3.64 (m, 1H, CH), 2.89 (m, 4H, CH₂)[10][16]
¹³C NMR (Hypothetical)~125 (t, J ≈ 245 Hz, CF₂), ~45 (CH), ~35 (t, CH₂)[17]

Experimental Workflow Visualization

experimental_workflow cluster_reaction One-Pot Reaction cluster_workup Aqueous Work-up cluster_purification Purification and Isolation A 1. Dissolve 3,3-difluorocyclobutanone in anhydrous DCE B 2. Add NH4OAc and catalytic AcOH A->B C 3. Stir for 1-2h at RT (Imine Formation) B->C D 4. Cool to 0°C and add NaBH(OAc)3 portion-wise C->D E 5. Stir overnight at RT (Reduction) D->E F 6. Quench with sat. NaHCO3 E->F G 7. Separate layers and extract aqueous phase with DCM F->G H 8. Combine organic layers, wash with brine, and dry over Na2SO4 G->H I 9. Filter and concentrate (Crude Free Amine) H->I J 10. Dissolve crude amine in anhydrous Et2O I->J K 11. Add 2.0 M HCl in Et2O (Precipitation) J->K L 12. Filter the solid K->L M 13. Wash with cold Et2O and dry (Final Product) L->M

Caption: Workflow for the synthesis of 3,3-difluorocyclobutylamine HCl.

Troubleshooting

IssuePotential CauseSuggested Solution
Low YieldIncomplete imine formation due to the electron-withdrawing effect of fluorine atoms.[18]Add a catalytic amount of a Lewis acid like titanium(IV) isopropoxide to activate the ketone.[18] Ensure anhydrous conditions are maintained.
Reduction of the ketone starting material.Allow the ketone and ammonia source to stir for a sufficient time before adding the reducing agent.[18] Use a milder reducing agent if necessary.
Formation of Side ProductsOver-alkylation leading to secondary amine formation.Use a large excess of the ammonia source relative to the ketone.[12]
Incomplete Precipitation of Hydrochloride SaltInsufficient HCl added or solubility issues.Add more HCl solution until the solution is acidic (test with pH paper). Cool the solution in an ice bath to aid precipitation.[12]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 3,3-difluorocyclobutylamine hydrochloride via reductive amination. The use of sodium triacetoxyborohydride offers a mild and selective method suitable for this fluorinated substrate. The provided data and workflows are intended to facilitate the successful application of this procedure in a research and development setting, enabling the synthesis of this valuable fluorinated building block for applications in drug discovery.

References

Application Notes and Protocols for the Derivatization of 3,3-Difluorocyclobutanamine Hydrochloride for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The gem-difluoro motif, in particular, offers a unique combination of metabolic stability, conformational constraint, and the ability to act as a bioisostere for other functional groups. 3,3-Difluorocyclobutanamine hydrochloride is a valuable building block that leverages these advantages, providing a rigid, three-dimensional core for the synthesis of diverse compound libraries. Its application is particularly prominent in the development of kinase inhibitors and antiviral agents, where the unique stereoelectronic properties of the difluorocyclobutyl moiety can be exploited to achieve high potency and selectivity.[1][2][3][4]

These application notes provide detailed protocols for the derivatization of this compound via common and robust reactions—acylation, sulfonylation, and reductive amination—to facilitate the rapid generation of compound libraries for high-throughput screening and hit-to-lead optimization.

Key Derivatization Reactions for Library Synthesis

Three primary reaction classes are highlighted for their reliability and broad substrate scope in the context of library synthesis using this compound.

  • Acylation: The formation of an amide bond is a cornerstone of medicinal chemistry. Coupling 3,3-difluorocyclobutanamine with a diverse set of carboxylic acids is a straightforward method to generate a library of amides with varied functionalities.

  • Sulfonylation: The synthesis of sulfonamides provides another robust method for library diversification. Reaction with a variety of sulfonyl chlorides introduces a key pharmacophoric element and allows for the exploration of different chemical space compared to amides.

  • Reductive Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of substituents through the reaction of the primary amine with aldehydes or ketones, followed by reduction of the intermediate imine. This method is particularly useful for generating libraries of secondary amines.[5]

Experimental Protocols

The following protocols are designed for parallel synthesis in a 96-well plate format but can be readily adapted for smaller or larger scale synthesis.

Protocol 1: Parallel Amide Library Synthesis

This protocol details the coupling of this compound with a diverse library of carboxylic acids using HATU as a coupling agent.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Multi-channel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • In a separate 96-well plate, prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol).

    • To each corresponding well, add 100 µL of the respective carboxylic acid stock solution (0.02 mmol).

    • Add 100 µL of the HATU stock solution to each well (0.02 mmol).

    • Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).

  • Reaction and Work-up:

    • Seal the reaction block securely with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, shaking vigorously, and then carefully transferring the organic layer to a new 96-well plate.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

    • The combined organic extracts can be concentrated in vacuo.

Protocol 2: Parallel Sulfonamide Library Synthesis

This protocol describes the reaction of this compound with a library of sulfonyl chlorides.

Materials:

  • This compound

  • Library of diverse sulfonyl chlorides

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Multi-channel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • In a separate 96-well plate, prepare 0.2 M solutions of each sulfonyl chloride in anhydrous DCM.

    • Prepare a 0.4 M solution of pyridine or triethylamine in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the pyridine or triethylamine stock solution to each well (0.04 mmol).

    • To each corresponding well, add 100 µL of the respective sulfonyl chloride stock solution (0.02 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • Wash the reactions by adding 200 µL of 1 M HCl to each well, shaking, and removing the aqueous layer.

    • Wash with 200 µL of saturated sodium bicarbonate solution, shake, and remove the aqueous layer.

    • Wash with 200 µL of brine, shake, and remove the aqueous layer.

    • The organic layer can be dried by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • The dried organic extracts can be concentrated in vacuo.

Protocol 3: Parallel Reductive Amination Library Synthesis

This protocol outlines the synthesis of a secondary amine library from this compound and a diverse set of aldehydes.

Materials:

  • This compound

  • Library of diverse aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Methanol

  • 96-well reaction block with sealing mat

  • Multi-channel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM or methanol.

    • In a separate 96-well plate, prepare 0.2 M solutions of each aldehyde in the same solvent.

    • Prepare a 0.3 M solution of sodium triacetoxyborohydride in the same solvent.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol).

    • To each corresponding well, add 100 µL of the respective aldehyde stock solution (0.02 mmol).

    • Add 5 µL of a 1 M solution of acetic acid in the reaction solvent to each well.

    • Allow the mixture to shake at room temperature for 1-2 hours to facilitate imine formation.

    • Add 100 µL of the sodium triacetoxyborohydride stock solution to each well (0.03 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16-24 hours.

    • Quench the reactions by adding 200 µL of saturated sodium bicarbonate solution to each well.

    • Extract the products with 500 µL of ethyl acetate, shake, and transfer the organic layer to a new plate.

    • Repeat the extraction and combine the organic layers.

    • The combined organic extracts can be concentrated in vacuo.

Data Presentation

The following tables provide representative, illustrative yield data for the derivatization of this compound based on the protocols described above. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Amide Library Synthesis

Carboxylic Acid Building BlockCoupling ReagentBaseSolventTypical Yield Range (%)
Benzoic AcidHATUDIPEADMF85-95
4-Chlorobenzoic AcidHATUDIPEADMF80-90
Acetic AcidHATUDIPEADMF75-85
Cyclohexanecarboxylic AcidHATUDIPEADMF88-98

Table 2: Representative Yields for Sulfonamide Library Synthesis

Sulfonyl Chloride Building BlockBaseSolventTypical Yield Range (%)
Benzenesulfonyl ChloridePyridineDCM90-98
4-Toluenesulfonyl ChloridePyridineDCM92-99
Methanesulfonyl ChlorideTriethylamineDCM70-80
Thiophene-2-sulfonyl ChloridePyridineDCM85-95

Table 3: Representative Yields for Reductive Amination Library Synthesis

Aldehyde Building BlockReducing AgentSolventTypical Yield Range (%)
BenzaldehydeSTABDCM80-90
4-MethoxybenzaldehydeSTABDCM82-92
CyclohexanecarboxaldehydeSTABMethanol75-85
IsovaleraldehydeSTABMethanol70-80

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Parallel Synthesis (96-well format) cluster_processing Work-up & Purification cluster_end Final Products Amine 3,3-Difluorocyclobutanamine Hydrochloride Derivatization Derivatization Reaction (Acylation, Sulfonylation, or Reductive Amination) Amine->Derivatization BuildingBlocks Library of Building Blocks (Carboxylic Acids, Sulfonyl Chlorides, Aldehydes) BuildingBlocks->Derivatization Workup Aqueous Work-up Derivatization->Workup Quenching Purification Extraction / Concentration Workup->Purification Library Diverse Compound Library Purification->Library Analysis Analysis (LC-MS, NMR) Library->Analysis

Caption: General experimental workflow for library synthesis.

Biological Context: Janus Kinase (JAK)/STAT Signaling Pathway

Libraries derived from the 3,3-difluorocyclobutanamine scaffold have shown promise as inhibitors of the Janus kinase (JAK) family of enzymes. The JAK/STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.

JAK_STAT_pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation JAK->JAK Autophosphorylation STAT STAT JAK->STAT Phosphorylation STAT->Receptor Recruitment pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocation DNA DNA pSTAT->DNA Binding GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription Activation Inhibitor 3,3-Difluorocyclobutanamine -based Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

References

Application of 3,3-Difluorocyclobutanamine Hydrochloride in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine atoms into agrochemical molecules is a well-established method for enhancing their metabolic stability, binding affinity, and overall biological efficacy. The 3,3-difluorocyclobutyl moiety, provided by 3,3-Difluorocyclobutanamine hydrochloride, is an attractive building block for the design of next-generation fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potential novel Succinate Dehydrogenase Inhibitor (SDHI) fungicide.

Application Notes

This compound is a valuable primary amine for the synthesis of various agrochemical classes, including carboxamides, sulfonamides, and ureas. The presence of the gem-difluoro group on the cyclobutane ring can impart several advantageous properties to the final molecule, such as:

  • Increased Metabolic Stability: The high strength of the C-F bond can prevent metabolic degradation at that position, potentially leading to longer-lasting activity in the field.

  • Enhanced Binding Affinity: The electronegativity and conformational effects of the difluoro group can lead to stronger interactions with the target enzyme.

  • Improved Physicochemical Properties: Fluorination can modulate lipophilicity and membrane permeability, which can optimize the uptake and transport of the agrochemical within the plant.

This application note focuses on the synthesis of a hypothetical novel SDHI fungicide, N-(3,3-difluorocyclobutyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. SDHI fungicides are a critical class of agricultural products that act by inhibiting the enzyme succinate dehydrogenase in the mitochondrial respiratory chain of fungi, thereby disrupting their energy supply.

Proposed Signaling Pathway

The proposed target for the synthesized compound is the succinate dehydrogenase (SDH) enzyme complex in the fungal mitochondrial respiratory chain. Inhibition of this enzyme disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of ATP and ultimately fungal cell death.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_fungicide Agrochemical Action Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Fungicide N-(3,3-difluorocyclobutyl)- 1-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxamide Fungicide->SDH Inhibition Agrochem_Synthesis_Workflow Start 3,3-Difluorocyclobutanamine Hydrochloride FreeAmine Liberate Free Amine (TEA, DCM) Start->FreeAmine Amine 3,3-Difluorocyclobutanamine FreeAmine->Amine Coupling Amide Coupling (DCM) Amine->Coupling AcidChloride 1-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbonyl chloride AcidChloride->Coupling Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Coupling->Workup CrudeProduct Crude Product Purification Column Chromatography CrudeProduct->Purification Workup->CrudeProduct FinalProduct N-(3,3-difluorocyclobutyl)-1-methyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxamide Purification->FinalProduct

The Strategic Incorporation of 3,3-Difluorocyclobutanamine Hydrochloride in the Synthesis of Novel TYK2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. TYK2 plays a pivotal role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of conditions like psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1][2] The development of highly selective TYK2 inhibitors over other JAK family members (JAK1, JAK2, and JAK3) is a critical objective to minimize potential side effects associated with broader JAK inhibition.[1]

Fluorination is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity.[1] The use of fluorinated building blocks, such as 3,3-difluorocyclobutanamine hydrochloride, offers a unique approach to introduce favorable properties into inhibitor scaffolds. The gem-difluoro group on the cyclobutane ring can act as a bioisostere for other functional groups and impart conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of selective TYK2 inhibitors.

TYK2 Signaling Pathway and Inhibition

TYK2 is a key intracellular enzyme that mediates signal transduction for several cytokines. Upon cytokine binding to its receptor, TYK2 and another JAK family member are brought into proximity, leading to their activation via trans-phosphorylation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression. TYK2 inhibitors can block this cascade by interfering with the kinase function of TYK2, thereby preventing the downstream signaling events.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Recruitment & Activation JAK_other Other JAK Receptor->JAK_other Recruitment & Activation STAT STAT TYK2->STAT Phosphorylation JAK_other->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Target Gene Transcription pSTAT->Gene Nuclear Translocation TYK2_Inhibitor TYK2 Inhibitor (e.g., from 3,3-Difluorocyclobutanamine) TYK2_Inhibitor->TYK2 Inhibition

Figure 1: Simplified TYK2 signaling pathway and point of inhibition.

Experimental Protocols

The following protocols are based on procedures described in patent literature for the synthesis of TYK2 inhibitors and their intermediates using this compound.

Protocol 1: Synthesis of an Intermediate Urea Derivative

This protocol describes the synthesis of a urea intermediate from this compound, which can be further elaborated to generate TYK2 inhibitors.[3][4]

Materials:

  • This compound

  • 1-Chloro-2-isocyanato-ethane

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 g, 6.96 mmol) and triethylamine (1.94 mL, 13.93 mmol) in THF (15 mL), add 1-chloro-2-isocyanato-ethane (0.6 mL, 6.96 mmol) via a syringe.[3][4]

  • Stir the reaction mixture at room temperature for 2 hours.[3][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[3][4]

  • Redissolve the residue in ethyl acetate (80 mL).[3][4]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[3][4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3][4]

  • Purify the crude product by silica gel column chromatography to obtain the desired urea intermediate.

Protocol 2: Synthesis of a Sulfonamide Intermediate

This protocol outlines the preparation of a sulfonamide intermediate incorporating the 3,3-difluorocyclobutyl moiety, which is a common scaffold in kinase inhibitors.[5]

Materials:

  • 4-(6-Cyano-5-fluoropyridin-2-yl)-3-methylbenzenesulfonyl chloride

  • 3,3-Difluorocyclobutanamine

  • Suitable aprotic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine, N,N-Diisopropylethylamine)

Procedure:

  • Dissolve 4-(6-cyano-5-fluoropyridin-2-yl)-3-methylbenzenesulfonyl chloride in a suitable aprotic solvent.

  • Add 3,3-difluorocyclobutanamine to the solution, followed by the addition of a base.[5]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield 4-(6-cyano-5-fluoropyridin-2-yl)-N-(3,3-difluorocyclobutyl)-3-methylbenzenesulfonamide.[5]

General Experimental Workflow

The development of novel TYK2 inhibitors from this compound typically follows a structured workflow from chemical synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_testing Biological Evaluation A Starting Material: 3,3-Difluorocyclobutanamine HCl B Synthesis of Key Intermediate (e.g., Urea or Sulfonamide derivative) A->B Protocol 1 or 2 C Further Functionalization & Scaffold Elaboration B->C D Final TYK2 Inhibitor Candidate C->D E Purification (e.g., Chromatography, Crystallization) D->E F Structural Characterization (NMR, MS, etc.) E->F G In Vitro Kinase Assays (TYK2, JAK1, JAK2, JAK3) F->G H Cell-based Assays (e.g., pSTAT inhibition) G->H I ADME/Tox Profiling H->I

Figure 2: General experimental workflow from synthesis to in vitro testing.

Data Presentation

The following tables summarize representative quantitative data for TYK2 inhibitors, illustrating the potency and selectivity that can be achieved. Note that the data for compounds incorporating the 3,3-difluorocyclopentanamine scaffold is presented as a close analog to demonstrate the potential of gem-difluoroalicyclic scaffolds in achieving high selectivity.

Table 1: In Vitro Activity of N-(3,3-difluorocyclopentyl) TYK2 Inhibitors [1]

Compound IDTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Example 15150>1000>1000
Example 28250>2000>2000

Data is illustrative and based on publicly available patent literature.[1]

Table 2: In Vitro Potency of Selected TYK2 Inhibitors

CompoundTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
Compound A89.7---[2]
Compound A156.0---[2]
Compound A185.0---[2]
Compound A1910.3---[2]

Compounds A8, A15, A18, and A19 are triazolo[1,5-a]pyrimidinone derivatives and are presented here to show the potency of recently developed selective TYK2 inhibitors.[2]

Conclusion

This compound is a valuable building block for the synthesis of novel and selective TYK2 inhibitors. The incorporation of the 3,3-difluorocyclobutyl moiety can confer desirable physicochemical properties, leading to potent and selective drug candidates. The provided protocols and workflow offer a foundation for researchers to design and synthesize new chemical entities targeting TYK2 for the treatment of autoimmune and inflammatory diseases. Further exploration of structure-activity relationships of inhibitors containing this scaffold will be crucial for the development of next-generation TYK2-targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Reductive Amination of 3,3-Difluorocyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals performing the reductive amination of 3,3-difluorocyclobutanone to synthesize 3,3-difluorocyclobutylamine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction shows low or no conversion of the 3,3-difluorocyclobutanone. What are the common causes?

Answer: Low conversion in the reductive amination of 3,3-difluorocyclobutanone can stem from several factors, primarily related to inefficient imine formation or issues with the reduction step.

  • Inefficient Imine Formation: The equilibrium between the ketone, the amine, and the corresponding imine may not favor the imine intermediate.[1] The electron-withdrawing fluorine atoms on the cyclobutane ring can deactivate the ketone, making it less electrophilic.[2]

    • Troubleshooting:

      • Add an Acid Catalyst: A catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, activating the ketone for nucleophilic attack.[1][2][3] Be cautious, as too much acid (pH below 4-5) will protonate the amine, rendering it non-nucleophilic.[1]

      • Use a Lewis Acid: Lewis acids like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be used to activate the ketone, which is particularly helpful for less reactive substrates.[2][3][4]

      • Remove Water: Imine formation is a condensation reaction that produces water.[5] The presence of excess water can shift the equilibrium back towards the starting materials.[1] Using anhydrous solvents and reagents is crucial. For sluggish reactions, employing dehydrating agents like molecular sieves can be beneficial.[6]

  • Suboptimal pH: The reaction pH is critical. Imine formation is generally favored under slightly acidic conditions (pH 4-5).[1] If the pH is too high, the ketone is not sufficiently activated; if it's too low, the amine becomes a non-nucleophilic ammonium salt.[1][7]

  • Poor Reagent Solubility: If the ketone or amine is not fully soluble in the chosen solvent, the reaction will be slow or incomplete.[1] Ensure you are using an appropriate solvent where all components are soluble, such as 1,2-dichloroethane (DCE), methanol (MeOH), or tetrahydrofuran (THF).[4]

Question 2: I am observing significant formation of 3,3-difluorocyclobutanol instead of the desired amine. How can I prevent this?

Answer: The formation of 3,3-difluorocyclobutanol is a result of the reducing agent directly reducing the ketone starting material before it can form the imine.[1][2]

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[5][7] To favor amine production, use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is a highly selective and commonly used reagent for reductive aminations that is less likely to reduce the starting ketone.[5][8][9]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines under mildly acidic conditions.[7][8] Its reactivity with ketones is significantly reduced at a pH of 6-7, while it still efficiently reduces the iminium ion.[8]

  • Two-Step Procedure: If ketone reduction remains a problem, switch from a one-pot reaction to a stepwise procedure.

    • Stir the 3,3-difluorocyclobutanone and the amine (with an acid catalyst, if needed) together for a period (e.g., 1-2 hours) to allow for complete imine formation.[2][10]

    • Monitor the formation of the imine by TLC or LC-MS.

    • Once imine formation is complete, add the reducing agent (even a less selective one like NaBH₄ can work well at this stage).[2][7]

Question 3: My primary amine product is undergoing further reaction to form secondary or tertiary amines (over-alkylation). How can this be controlled?

Answer: Over-alkylation occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the ketone, eventually leading to a secondary amine.[11]

  • Stoichiometry: Use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate or a solution of ammonia in methanol) relative to the 3,3-difluorocyclobutanone.[8][11] This statistically favors the reaction of the ketone with the ammonia source over the amine product.

  • Reaction Conditions: Running the reaction at a lower temperature can also help minimize over-alkylation.[11]

Question 4: Can I use an amine hydrochloride salt directly in the reaction?

Answer: Yes, but you will need to add a base to liberate the free amine. The hydrochloride salt itself is not nucleophilic. Add one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the HCl and free the amine for the reaction.[3]

Data Summary: Reagents for Reductive Amination

The selection of the reducing agent is critical for a successful reaction. The following table summarizes common choices and their typical reaction conditions.

Reducing AgentCommon AbbreviationTypical Solvent(s)Key Characteristics & Considerations
Sodium TriacetoxyborohydrideNaBH(OAc)₃ or STABDCE, THF, DCMMild and highly selective for imines over ketones.[5][8][9] It is sensitive to water and not very compatible with methanol.[4] Often the preferred reagent for one-pot reactions.[9]
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHSelectively reduces imines at neutral or slightly acidic pH (6-7).[8] Less reactive towards ketones at this pH.[7] Generates toxic cyanide byproducts, requiring careful handling and workup.[5][8]
Sodium BorohydrideNaBH₄MeOH, EtOHStrong reducing agent that reduces both ketones and imines.[4][5] Best used in a two-step process after pre-formation of the imine is confirmed.[2][7]
Catalytic HydrogenationH₂/CatalystMeOH, EtOHA "green" chemistry approach using catalysts like Palladium on Carbon (Pd/C).[8][12] Can be highly effective but may require specialized equipment (hydrogenator).

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general methodology for the synthesis of 3,3-difluorocyclobutylamine hydrochloride.

Materials:

  • 3,3-difluorocyclobutanone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2M HCl in diethyl ether)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluorocyclobutanone (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Add ammonium acetate (approx. 10 equivalents) and a catalytic amount of acetic acid (e.g., 0.1 eq).[2][8]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • Slowly add sodium triacetoxyborohydride (approx. 1.5 equivalents) portion-wise to the stirring mixture. An exothermic reaction may occur.

  • Allow the reaction to stir at room temperature until completion. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material. This may take several hours to overnight.[2]

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer multiple times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.[2]

  • To form the hydrochloride salt for improved stability and handling, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).[2][11]

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring until precipitation is complete.[2][11]

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether), and dry under vacuum to yield 3,3-difluorocyclobutylamine hydrochloride.[2][11]

Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the reductive amination of 3,3-difluorocyclobutanone.

Troubleshooting_Workflow Troubleshooting Reductive Amination of 3,3-Difluorocyclobutanone start Low Yield or No Reaction cause1 Inefficient Imine Formation? start->cause1 Check TLC/LCMS for starting material cause2 Ketone Reduced to Alcohol Side-Product? start->cause2 Check for alcohol spot/ peak in analysis cause3 Over-Alkylation (Secondary Amine)? start->cause3 Check for higher MW product by LCMS cause4 Starting Materials Issue? start->cause4 Review reagents solution1a Add Acid Catalyst (e.g., Acetic Acid) cause1->solution1a solution1b Use Lewis Acid (e.g., Ti(OiPr)4) cause1->solution1b solution1c Remove Water (Anhydrous Conditions) cause1->solution1c solution2a Use Milder Reductant (e.g., NaBH(OAc)3) cause2->solution2a solution2b Pre-form Imine Before Adding Reductant cause2->solution2b solution3a Increase Excess of Ammonia Source cause3->solution3a solution4a Check Purity of Ketone & Amine cause4->solution4a solution4b If using Amine Salt, Add Non-Nucleophilic Base cause4->solution4b

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Technical Support Center: Optimizing Amide Coupling with 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing amide coupling reactions involving 3,3-difluorocyclobutanamine hydrochloride. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve successful and efficient syntheses.

Troubleshooting Guide

Amide coupling with this compound can be challenging due to its steric hindrance and the electron-withdrawing effect of the gem-dinal fluorine atoms, which reduces the nucleophilicity of the amine. Below are common issues and their potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficient Amine Nucleophilicity: The electron-withdrawing fluorine atoms decrease the reactivity of the amine. 2. Steric Hindrance: The cyclobutyl ring can sterically hinder the approach of the activated carboxylic acid. 3. Inadequate Coupling Reagent: Standard coupling reagents may not be potent enough for this challenging substrate. 4. Protonation of the Amine: As the hydrochloride salt is used, the amine is protonated and non-nucleophilic until a base is added. Insufficient or an inappropriate base will result in low reactivity.1. Use a stronger coupling reagent: Consider using more reactive reagents such as HATU, HCTU, T3P, or COMU. 2. Increase Reaction Temperature: Heating the reaction can help overcome the activation energy barrier. Microwave irradiation can also be effective. 3. Optimize the Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to liberate the free amine. Ensure at least two equivalents of base are used to neutralize the hydrochloride salt and the acid formed during the reaction. 4. Pre-activation of the Carboxylic Acid: Allow the carboxylic acid to react with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine.[1]
Formation of Side Products 1. Racemization of the Carboxylic Acid: If the carboxylic acid is chiral, racemization can occur, especially with aggressive coupling conditions. 2. Epimerization: A stereocenter adjacent to the carbonyl group can epimerize under basic conditions. 3. Reaction with the Coupling Reagent: Some coupling reagents can form side products with the amine.1. Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can minimize racemization.[1] 2. Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of epimerization. 3. Choose the Right Coupling Reagent: Phosphonium-based reagents like PyBOP are less likely to react with the free amine compared to some uronium-based reagents.[2]
Difficult Purification 1. Unreacted Starting Materials: Incomplete conversion leads to a mixture of starting materials and product. 2. Byproducts from the Coupling Reagent: Some coupling reagents, like DCC, produce insoluble byproducts (dicyclohexylurea, DCU) that can be difficult to remove.1. Drive the Reaction to Completion: Use a slight excess of the less expensive reagent to ensure full conversion of the more valuable component. 2. Select a Coupling Reagent with Water-Soluble Byproducts: Reagents like EDC produce byproducts that can be removed with an aqueous workup.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound used instead of the free amine?

A1: The hydrochloride salt is typically more stable and easier to handle and store than the free amine. The free amine can be liberated in situ during the reaction by the addition of a suitable base.

Q2: How many equivalents of base should I use?

A2: At a minimum, two equivalents of a non-nucleophilic base are recommended. One equivalent is required to neutralize the hydrochloride salt and liberate the free amine, and a second equivalent is needed to neutralize the acid that is formed during the coupling reaction. Using a slight excess of the base (e.g., 2.2 equivalents) is common practice.

Q3: What are the best solvents for this type of reaction?

A3: Anhydrous aprotic polar solvents are generally preferred for amide coupling reactions. Common choices include N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN).[1] The choice of solvent can impact reagent solubility and reaction rate, so it may need to be optimized for your specific substrates.

Q4: Can I use acyl chlorides as an alternative to coupling reagents?

A4: Yes, converting the carboxylic acid to the more reactive acyl chloride is a viable strategy, especially for unreactive amines. The acyl chloride can then be reacted with 3,3-difluorocyclobutanamine in the presence of a base. However, this two-step procedure can be harsher and may not be suitable for sensitive substrates.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Quantitative Data on Coupling Reagents

The selection of the coupling reagent is critical for the success of the amide bond formation with this compound. Below is a summary of commonly used coupling reagents with typical reaction conditions and expected outcomes. Please note that the optimal conditions and yields will vary depending on the specific carboxylic acid used.

Coupling ReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Notes
HATU DIPEADMFRoom Temp - 502 - 1670 - 95Highly effective for sterically hindered amines; pre-activation of the carboxylic acid is recommended.[1]
HCTU DIPEADMF/DCMRoom Temp1 - 1265 - 90A good alternative to HATU, often with faster reaction times.
T3P® PyridineEtOAc/MeCNRoom Temp - 704 - 2460 - 85Byproducts are water-soluble, simplifying purification.
COMU® DIPEADMFRoom Temp1 - 875 - 95Known for high efficiency and low racemization.[2]
EDC/HOBt DIPEA/TEADCM/DMF0 - Room Temp12 - 4840 - 70A more traditional and cost-effective option, but may be less effective for this challenging substrate.[1]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol provides a general procedure for the amide coupling of a carboxylic acid with this compound using HATU as the coupling reagent.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • DIPEA (2.2-3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1-1.5 eq) and DIPEA (2.2-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be heated to 40-50 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

General Amide Coupling Workflow

AmideCouplingWorkflow General Amide Coupling Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation 1. Pre-activation of Carboxylic Acid Carboxylic_Acid->Activation Amine_HCl 3,3-Difluorocyclobutanamine Hydrochloride Coupling 2. Addition of Amine & Coupling Amine_HCl->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quench 3. Quench Reaction Coupling->Quench Extract 4. Extraction Quench->Extract Purify 5. Purification Extract->Purify Final_Product Purified Amide Purify->Final_Product TroubleshootingLogic Troubleshooting Logic for Low Yield Start Low or No Yield Check_Reagents Check Coupling Reagent Potency Start->Check_Reagents Check_Base Verify Base Equivalents (>= 2 eq) Start->Check_Base Check_Temp Consider Reaction Temperature Start->Check_Temp Upgrade_Reagent Switch to HATU, T3P, or COMU Check_Reagents->Upgrade_Reagent Standard reagent used Adjust_Base Increase base to 2.2-3.0 eq Check_Base->Adjust_Base < 2 eq used Increase_Temp Heat to 40-70°C or use microwave Check_Temp->Increase_Temp Reaction at RT Re-run Re-run Reaction Upgrade_Reagent->Re-run Adjust_Base->Re-run Increase_Temp->Re-run

References

Technical Support Center: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Difluorocyclobutanamine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent laboratory synthesis method is the reductive amination of 3,3-difluorocyclobutanone. This process involves two primary steps: the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by the reduction of this imine to the desired primary amine. The final step is the formation of the hydrochloride salt to improve the compound's stability and handling.

Q2: What are the primary side products I should be aware of during the synthesis?

During the synthesis of this compound via reductive amination, several common side products can form. These include:

  • Unreacted Starting Material: Residual 3,3-difluorocyclobutanone.

  • Over-alkylation Product: Formation of the secondary amine, bis(3,3-difluorocyclobutyl)amine.

  • Reduction of Starting Material: Formation of 3,3-difluorocyclobutanol if the reducing agent is not selective.

  • Byproducts from Reducing Agent: Depending on the choice of reducing agent, specific impurities can be generated. For instance, using sodium cyanoborohydride can potentially lead to the formation of cyanated byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Presence of Significant Amounts of Unreacted 3,3-Difluorocyclobutanone

Possible Causes:

  • Incomplete Imine Formation: The initial reaction between 3,3-difluorocyclobutanone and the ammonia source may not have gone to completion.

  • Inefficient Reduction: The reducing agent may not have been effective in converting the imine to the amine.

Solutions:

  • Optimize Imine Formation:

    • Ensure anhydrous reaction conditions, as water can hinder imine formation.

    • Use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonia in methanol).

    • Allow sufficient reaction time for imine formation before adding the reducing agent. Monitoring the reaction by TLC or GC-MS is recommended.

  • Select an Appropriate Reducing Agent:

    • Use a reducing agent selective for imines over ketones, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This is particularly useful for a one-pot reaction.[1]

    • If using a less selective reducing agent like sodium borohydride (NaBH₄), ensure the imine formation is complete before its addition to minimize the reduction of the starting ketone.[1]

Issue 2: High Levels of the Secondary Amine Impurity, bis(3,3-difluorocyclobutyl)amine

Possible Cause:

  • Over-alkylation: The newly formed primary amine can act as a nucleophile and react with another molecule of the imine intermediate, leading to the formation of a secondary amine.

Solutions:

  • Stoichiometric Control: Use a significant excess of the ammonia source relative to the 3,3-difluorocyclobutanone. This statistically favors the reaction of the imine with ammonia over the reaction with the product amine.

  • Reaction Conditions:

    • Maintain a lower reaction temperature (e.g., 0 °C to room temperature) to decrease the rate of the undesired secondary amine formation.

    • Control the addition of the ketone to the reaction mixture containing the ammonia source to maintain a high effective concentration of ammonia.

Issue 3: Formation of 3,3-Difluorocyclobutanol

Possible Cause:

  • Non-selective Reducing Agent: The reducing agent used is capable of reducing the starting ketone in addition to the imine.

Solutions:

  • Choice of Reducing Agent:

    • Employ a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which shows a preference for reducing the protonated imine over the ketone.[1]

    • If using sodium borohydride (NaBH₄), add it only after confirming the complete conversion of the ketone to the imine.

Data Presentation

The following table summarizes the common side products and their typical, albeit illustrative, percentages that might be observed in the crude reaction mixture before purification. Actual percentages will vary based on the specific reaction conditions.

CompoundStructureTypical Percentage in Crude Mixture (%)
Desired Product 3,3-Difluorocyclobutanamine70 - 85
Unreacted Starting Material 3,3-Difluorocyclobutanone5 - 15
Over-alkylation Product bis(3,3-difluorocyclobutyl)amine5 - 10
Ketone Reduction Product 3,3-Difluorocyclobutanol1 - 5

Experimental Protocols

Key Experiment: Reductive Amination of 3,3-Difluorocyclobutanone

Materials:

  • 3,3-Difluorocyclobutanone

  • Ammonia in Methanol (7 N solution)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (e.g., 2 M solution in diethyl ether)

  • Diethyl Ether

Procedure:

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add a 7 N solution of ammonia in methanol (15 eq) dropwise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Reduction:

    • Cool the reaction mixture back to 0 °C.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation of the Free Amine:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,3-difluorocyclobutanamine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in a minimal amount of diethyl ether.

    • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 3,3-Difluorocyclobutanone imine_formation Imine Formation (+ Ammonia) start->imine_formation Step 1 reduction Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction Step 2 free_amine Crude 3,3-Difluorocyclobutanamine reduction->free_amine workup Aqueous Work-up free_amine->workup salt_formation Salt Formation (+ HCl) workup->salt_formation Step 3 filtration Filtration & Drying salt_formation->filtration final_product 3,3-Difluorocyclobutanamine HCl filtration->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

side_product_formation cluster_main Main Reaction Pathway cluster_side Side Product Formation ketone 3,3-Difluorocyclobutanone imine Imine Intermediate ketone->imine + NH₃ ketone_reduction 3,3-Difluorocyclobutanol (Ketone Reduction) ketone->ketone_reduction Reduction amine 3,3-Difluorocyclobutanamine (Desired Product) imine->amine Reduction over_alkylation bis(3,3-difluorocyclobutyl)amine (Over-alkylation) imine->over_alkylation + 3,3-Difluorocyclobutanamine

Caption: Formation pathways of common side products in the synthesis of 3,3-Difluorocyclobutanamine.

References

Technical Support Center: Purification of 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,3-difluorocyclobutanamine hydrochloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most prevalent and straightforward method for purifying this compound is through precipitation or recrystallization. This is achieved by dissolving the crude free amine in a suitable organic solvent and then adding a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) to precipitate the hydrochloride salt.[1][2] The resulting solid can be collected by filtration, washed with a cold non-polar solvent, and dried. For higher purity, a subsequent recrystallization can be performed.

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: Common impurities can vary based on the synthetic route, but often include:

  • Unreacted starting materials: Such as the ketone precursor if using a reductive amination pathway.

  • Over-alkylation products: Formation of the secondary amine, bis(3,3-difluorocyclobutyl)amine, is a possible side reaction.

  • Byproducts from the reducing agent: Depending on the reducing agent used, various side-products can be generated.

  • Solvent and reagent adducts: Impurities related to the solvents or other reagents used during the reaction or work-up.[3]

Q3: How can I monitor the purity of my this compound during purification?

A3: Several analytical techniques are essential for monitoring purity:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the purification process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and is excellent for determining the purity of the final product and identifying major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying volatile impurities, including unreacted starting materials and over-alkylation byproducts.[3]

  • Melting Point Determination: A sharp melting range is indicative of high purity, while a broad melting range often suggests the presence of impurities.[4]

Q4: Is it better to purify the free amine before converting it to the hydrochloride salt?

A4: This can be a very effective strategy, especially if the crude product is oily or resistant to crystallization. The free amine can be purified by flash column chromatography or distillation before forming the hydrochloride salt. This often leads to a cleaner final product that is easier to crystallize.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oily product obtained instead of a crystalline solid. The presence of impurities is inhibiting crystallization.Purify the free amine by flash column chromatography before forming the hydrochloride salt.[3] Experiment with different solvent systems for crystallization. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent (e.g., methanol, ethanol) and then add a non-polar anti-solvent (e.g., diethyl ether, hexane) until precipitation occurs.[3]
Low yield of purified product. The hydrochloride salt may have some solubility in the chosen precipitation/washing solvent.Ensure the precipitation is complete by cooling the solution in an ice bath.[3] Use a minimal amount of cold non-polar solvent (e.g., cold diethyl ether or hexane) to wash the filtered solid.[3]
Product does not precipitate from solution upon HCl addition. The free amine is not fully converted to the hydrochloride salt. The choice of solvent is not optimal for precipitation.Add a slight excess of HCl solution and confirm the solution is acidic with pH paper.[3] The solvent for precipitation is critical; a non-polar solvent in which the hydrochloride salt is insoluble is required.[3]
Purified product still shows impurities by NMR/GC-MS. A single purification step may be insufficient. The impurity may co-crystallize with the product.Perform a second recrystallization from a different solvent system (e.g., methanol/diethyl ether).[3] If impurities persist, consider converting the salt back to the free amine for purification via column chromatography.

Experimental Protocols

Protocol 1: Purification by Precipitation of the Hydrochloride Salt

This protocol describes a general procedure for the purification of this compound by direct precipitation from the crude free amine.

  • Dissolution: Dissolve the crude 3,3-difluorocyclobutanamine free amine in a minimal amount of a suitable organic solvent such as isopropanol or diethyl ether.[1]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol (or gaseous HCl) dropwise with stirring until the pH of the solution becomes acidic (test with pH paper).[1]

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be further encouraged by the addition of a non-polar anti-solvent like diethyl ether.[1]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified this compound under vacuum to yield a crystalline solid.[1]

Protocol 2: Purification of the Free Amine by Flash Column Chromatography

This protocol is for the purification of the free amine before its conversion to the hydrochloride salt.

  • Column Preparation: Pack a flash chromatography column with silica gel. If the amine shows strong interaction with silica, an amine-functionalized silica may provide better results.

  • Sample Loading: Dissolve the crude 3,3-difluorocyclobutanamine in a minimal amount of the initial eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with a suitable solvent system. A common starting point for amines on silica is a gradient of methanol in dichloromethane. For amine-functionalized silica, a hexane/ethyl acetate gradient can be effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure free amine.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free amine.

  • Salt Formation: Proceed with Protocol 1 to convert the purified free amine to its hydrochloride salt.

Quantitative Data Summary

The following table summarizes representative quantitative data from a synthetic protocol for this compound.

ParameterValueReference
Starting Material benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol)[5]
Reagents 10% Pd/C (1 g), Methanol (20 mL), Concentrated HCl (2 mL)[5]
Reaction Conditions Hydrogen atmosphere (1 atm), room temperature, overnight[5]
Product Yield 0.8 g (85%)[5]
Purity Characterized by 1H NMR[5]

Visualizations

Purification_Workflow General Purification Workflow for 3,3-Difluorocyclobutanamine HCl crude_mixture Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction) crude_mixture->workup crude_amine Crude Free Amine workup->crude_amine option_a Option A: Direct Precipitation crude_amine->option_a option_b Option B: Chromatography First crude_amine->option_b precipitation Dissolve in Solvent (e.g., IPA) Add HCl Solution option_a->precipitation column_chromatography Flash Column Chromatography (Silica or Amine-Silica) option_b->column_chromatography filtration_wash Filtration & Washing (e.g., with cold Ether) precipitation->filtration_wash pure_hcl_a Pure 3,3-Difluorocyclobutanamine HCl filtration_wash->pure_hcl_a pure_amine Purified Free Amine column_chromatography->pure_amine salt_formation Dissolve in Solvent Add HCl Solution pure_amine->salt_formation filtration_wash_b Filtration & Washing salt_formation->filtration_wash_b pure_hcl_b Pure 3,3-Difluorocyclobutanamine HCl filtration_wash_b->pure_hcl_b

Caption: Purification workflow options for 3,3-difluorocyclobutanamine HCl.

Troubleshooting_Crystallization Troubleshooting Poor Crystallization start Crude Amine HCl is Oily or Impure purify_free_amine Convert back to free amine (Basify and Extract) start->purify_free_amine If oily recrystallize Attempt Recrystallization from different solvent system (e.g., MeOH/Ether) start->recrystallize If solid but impure flash_chromatography Purify free amine by Flash Column Chromatography purify_free_amine->flash_chromatography check_purity Check purity of free amine (TLC, NMR) flash_chromatography->check_purity check_purity->flash_chromatography If impure, re-purify check_purity->recrystallize If pure pure_product Obtain Pure Crystalline HCl Salt recrystallize->pure_product Success impure_product Product still impure recrystallize->impure_product Failure impure_product->purify_free_amine

Caption: Troubleshooting logic for poor crystallization.

References

Technical Support Center: Scale-Up Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3,3-Difluorocyclobutanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot plant or industrial scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: Two primary synthetic routes are considered for the large-scale synthesis of this compound:

  • Reductive Amination of 3,3-Difluorocyclobutanone: This is a widely used method which involves the reaction of 3,3-difluorocyclobutanone with an ammonia source, followed by reduction of the intermediate imine. For large-scale operations, catalytic hydrogenation is often preferred over stoichiometric metal hydride reagents due to its efficiency and greener profile.

  • Deprotection of a Protected Amine Precursor: This route involves the removal of a protecting group from a precursor such as benzyl (3,3-difluorocyclobutyl)carbamate. This method can be advantageous if the protected precursor is readily available or offers a more straightforward purification process.[1] A patent describes a method that avoids the use of azide and has mild reaction conditions, making it suitable for industrial production.[2]

Q2: What are the critical process parameters to monitor during the scale-up of the reductive amination step?

A2: When scaling up the reductive amination of 3,3-difluorocyclobutanone, the following parameters are critical:

  • Temperature Control: The reaction is often exothermic, and efficient heat removal is crucial to prevent side reactions and ensure consistent product quality.

  • Pressure (for catalytic hydrogenation): Maintaining a constant hydrogen pressure is essential for reaction kinetics and completion.

  • Agitation: Proper mixing is necessary to ensure good contact between the catalyst, reactants, and hydrogen.

  • Reaction Concentration: The concentration of the reactants can impact reaction rate and selectivity.

  • Catalyst Loading and Activity: The amount and quality of the catalyst directly influence the reaction time and efficiency.

Q3: What are the common impurities encountered during the scale-up synthesis, and how can they be minimized?

A3: Common impurities can be process-related or arise from starting materials. These may include:

  • Unreacted 3,3-Difluorocyclobutanone: Can be minimized by ensuring complete reaction through proper monitoring and optimized reaction conditions.

  • Over-alkylation Products: Formation of the secondary amine, bis(3,3-difluorocyclobutyl)amine, is a potential side reaction. Using a sufficient excess of the ammonia source can help to suppress this.

  • By-products from the Reducing Agent: The choice of reducing agent can influence the impurity profile.

  • Residual Solvents: These are organic volatile chemicals used during the manufacturing process.[3] Their levels must be controlled and monitored in the final product.

  • Inorganic Impurities: These can originate from reagents, catalysts, or manufacturing equipment.

Minimizing these impurities involves a combination of optimizing reaction conditions, using high-purity starting materials, and developing robust purification procedures.

Q4: What are the safety considerations for the large-scale synthesis of this compound?

A4: Safety is paramount during scale-up. Key considerations include:

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure, and pyrophoric catalysts (like Palladium on carbon). Proper reactor design, grounding, and inerting procedures are essential to mitigate the risk of fire or explosion.

  • Handling of Reagents: Some reagents used in the synthesis may be corrosive or toxic. Appropriate personal protective equipment (PPE) and handling procedures are necessary.

  • Exothermic Reactions: The potential for thermal runaway should be assessed, and adequate cooling capacity must be in place.

  • Pressure Equipment: All high-pressure reactors must be properly rated, maintained, and operated by trained personnel.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion
Possible Cause Troubleshooting Action
Inefficient Heat Transfer in Large Reactor Improve agitation to enhance heat transfer. Consider using a reactor with a better surface area-to-volume ratio or a jacketed reactor with a more efficient heat transfer fluid.
Poor Mixing/Mass Transfer Optimize the agitator design and speed. For hydrogenations, ensure efficient gas dispersion into the liquid phase.
Catalyst Deactivation Ensure the purity of starting materials and solvents to avoid catalyst poisons. Consider catalyst filtration and reuse strategies. If using a new batch of catalyst, verify its activity on a small scale first.
Insufficient Reaction Time Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint.
Issue 2: Formation of Impurities Above Acceptable Limits
Possible Cause Troubleshooting Action
Over-alkylation to Secondary Amine Increase the excess of the ammonia source. Optimize the reaction temperature and pressure to favor the formation of the primary amine.
Side Reactions due to Localized Hot Spots Improve agitation and cooling efficiency to maintain a uniform temperature profile throughout the reactor. Control the rate of addition of exothermic reagents.
Impure Starting Materials Source high-purity starting materials and reagents. Develop analytical methods to qualify incoming raw materials.
Issue 3: Difficulties in Product Isolation and Purification
Possible Cause Troubleshooting Action
Product Precipitation Issues Ensure the crude amine is fully converted to the hydrochloride salt. The choice of solvent for precipitation is critical; a non-polar solvent where the salt is insoluble is required.
Oily Product Instead of Crystalline Solid Impurities can inhibit crystallization. Consider purifying the free amine by distillation before salt formation. Experiment with different solvent systems for crystallization, such as a polar solvent for dissolution followed by a non-polar anti-solvent for precipitation.
Filtration Challenges at Scale The particle size and shape of the crystalline product can affect filtration rates. Optimize crystallization conditions to obtain a more easily filterable solid. Select appropriate filter media and equipment for the scale of operation.

Quantitative Data Summary

The following tables provide illustrative data for a typical scale-up batch of this compound synthesis via reductive amination.

Table 1: Comparison of Key Parameters at Different Scales

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
3,3-Difluorocyclobutanone 10 g1 kg
Ammonia in Methanol (7N) 50 mL5 L
10% Pd/C Catalyst 1 g100 g
Hydrogen Pressure 50 psi100 psi
Reaction Temperature 25 °C40-50 °C
Reaction Time 12 hours18-24 hours
Typical Yield 85-90%80-85%

Table 2: Illustrative Impurity Profile

ImpuritySpecificationTypical Batch Result (Pilot Scale)Analytical Method
Unreacted Ketone ≤ 0.1%< 0.05%GC
Secondary Amine ≤ 0.5%0.3%GC-MS
Residual Methanol ≤ 3000 ppm1500 ppmGC-Headspace
Residual Water ≤ 0.5%0.2%Karl Fischer
Assay (on dried basis) ≥ 99.0%99.5%Titration

Experimental Protocols

Protocol 1: Pilot-Scale Reductive Amination of 3,3-Difluorocyclobutanone

Materials:

  • 3,3-Difluorocyclobutanone (1.0 kg)

  • Methanol (10 L)

  • Ammonia in Methanol (7N solution, 5.0 L)

  • 10% Palladium on Carbon (Pd/C), 50% water wet (100 g)

  • Hydrogen Gas

  • Nitrogen Gas

  • Hydrochloric Acid in Isopropanol (5-6 M)

  • Isopropanol

  • Ethyl Acetate

Procedure:

  • Reactor Setup: Charge a 50 L stainless steel hydrogenation reactor with 3,3-difluorocyclobutanone (1.0 kg) and methanol (10 L).

  • Inerting: Seal the reactor and purge with nitrogen three times to remove any oxygen.

  • Ammonia Addition: Add the 7N solution of ammonia in methanol (5.0 L) to the reactor.

  • Catalyst Slurry: In a separate vessel, prepare a slurry of 10% Pd/C (100 g) in methanol (1 L).

  • Catalyst Charging: Under a nitrogen atmosphere, transfer the catalyst slurry to the reactor.

  • Hydrogenation: Seal the reactor, and purge with nitrogen again, followed by three purges with hydrogen. Pressurize the reactor to 100 psi with hydrogen.

  • Reaction: Start agitation and heat the reactor to 45 °C. Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete in 18-24 hours.

  • Reaction Completion: Monitor the reaction by taking samples and analyzing for the disappearance of the starting material by GC.

  • Post-Reaction Purge: Once the reaction is complete, cool the reactor to 20 °C and vent the hydrogen. Purge the reactor with nitrogen three times.

  • Catalyst Filtration: Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the filter cake with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 3,3-difluorocyclobutanamine as an oil.

Protocol 2: Hydrochloride Salt Formation and Isolation

Procedure:

  • Dissolution: Dissolve the crude 3,3-difluorocyclobutanamine in isopropanol (5 L).

  • Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add a 5-6 M solution of hydrochloric acid in isopropanol until the pH of the solution is between 1 and 2.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the slurry at 0-5 °C for 1-2 hours.

  • Anti-Solvent Addition: To further increase the precipitation, slowly add ethyl acetate (5 L) as an anti-solvent.

  • Filtration: Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold ethyl acetate.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white to off-white solid.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination cluster_salt_formation Salt Formation & Isolation ra1 Charge Reactor with 3,3-Difluorocyclobutanone & Methanol ra2 Inert with Nitrogen ra1->ra2 ra3 Add Ammonia Solution ra2->ra3 ra4 Charge Pd/C Catalyst ra3->ra4 ra5 Hydrogenate at 45°C & 100 psi ra4->ra5 ra6 Monitor Reaction (GC) ra5->ra6 ra7 Cool, Vent & Purge ra6->ra7 ra8 Filter Catalyst ra7->ra8 ra9 Concentrate Filtrate ra8->ra9 sf1 Dissolve Crude Amine in Isopropanol ra9->sf1 Crude Amine sf2 Cool to 0-5°C sf1->sf2 sf3 Add HCl in Isopropanol (pH 1-2) sf2->sf3 sf4 Precipitate & Stir sf3->sf4 sf5 Add Ethyl Acetate (Anti-Solvent) sf4->sf5 sf6 Filter Product sf5->sf6 sf7 Wash with Cold Ethyl Acetate sf6->sf7 sf8 Dry Under Vacuum sf7->sf8 final_product final_product sf8->final_product Final Product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield or Incomplete Conversion cause1 Poor Heat Transfer start->cause1 cause2 Inefficient Mixing start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Insufficient Reaction Time start->cause4 sol1 Improve Agitation & Reactor Cooling cause1->sol1 sol2 Optimize Agitator Design/Speed cause2->sol2 sol3 Verify Raw Material Purity & Catalyst Activity cause3->sol3 sol4 Extend Reaction Time & Monitor with IPC cause4->sol4

Caption: Troubleshooting logic for addressing low yield in the scale-up synthesis.

References

Stability issues of 3,3-Difluorocyclobutanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,3-Difluorocyclobutanamine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the best practices for storing solutions of this compound?

For optimal stability, it is highly recommended to prepare solutions of this compound fresh before use. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, aliquot the solution into tightly sealed containers and store at -20°C or lower to minimize degradation. Always use a tightly sealed container to prevent solvent evaporation and absorption of atmospheric moisture.

Q2: My solution of this compound has turned yellow or brown. What is the cause?

Discoloration of the solution can be an indicator of chemical degradation. Several factors could be responsible:

  • Oxidation: The amine group can be susceptible to oxidation when exposed to air (oxygen).

  • pH Shift: A change in pH can convert the hydrochloride salt to the free amine form, which is generally less stable and more prone to oxidation.

  • Contamination: The presence of trace metal ions or other impurities can catalyze degradation reactions.

  • Light Exposure: Photodegradation can occur, particularly if the solution is stored in a clear container.

If you observe discoloration, it is best to prepare a fresh solution. If you suspect oxidation is the issue, consider preparing and storing the solution under an inert atmosphere, such as nitrogen or argon.

Q3: I am seeing a new peak in my HPLC/LC-MS analysis after storing my solution. What could this be?

The appearance of a new peak in your chromatogram likely indicates the formation of a degradation product. The specific nature of the degradant will depend on the storage conditions, including the solvent, pH, and temperature. Common degradation pathways for amine hydrochlorides include hydrolysis and oxidation. To identify the new peak, mass spectrometry (MS) is an essential technique. Performing a forced degradation study can help predict and identify potential degradation products.

Q4: What are the recommended solvents for dissolving this compound?

As a hydrochloride salt, this compound is most soluble in polar protic solvents. The following are recommended:

  • Water

  • Methanol

  • Ethanol

It is advisable to check the solubility for your specific concentration and application.

Stability and Handling Summary

ParameterRecommendationRationale
Solution Preparation Prepare fresh for each use.To minimize degradation over time.
Short-Term Storage 2-8°C, protected from light.To slow down potential degradation reactions.
Long-Term Storage Aliquot and store at ≤ -20°C.To significantly reduce the rate of degradation.
Atmosphere Store in tightly sealed containers. Consider inert gas (N₂ or Ar) for sensitive applications.To prevent solvent evaporation, moisture absorption, and oxidation.
pH Maintain a slightly acidic pH.The hydrochloride salt is more stable than the free amine.
Light Exposure Store in amber vials or protect from light.To prevent photodegradation.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method for quantifying this compound and detecting degradation products.

Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation

  • Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.

  • Dilute the stock solution with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample or a solution at 60°C for 7 days.

  • Photodegradation: Expose the sample solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

Analysis

After the specified exposure time, neutralize the acid and base-treated samples. Analyze all samples using the HPLC method described in Protocol 1 and by LC-MS to identify the mass of any degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute to 0.1 mg/mL Working Solution stock->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Gradient Elution inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte and Degradants integrate->quantify

Caption: Experimental workflow for HPLC stability assessment.

G cluster_stress Stress Conditions compound 3,3-Difluorocyclobutanamine Hydrochloride Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) compound->acid H⁺, Δ base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) compound->base OH⁻, Δ oxidation Oxidation (e.g., 3% H₂O₂) compound->oxidation [O] thermal Thermal Stress (60°C) compound->thermal Δ photo Photostability (ICH Q1B) compound->photo degradation Potential Degradation Products acid->degradation base->degradation oxidation->degradation thermal->degradation photo->degradation

Caption: Logical workflow for a forced degradation study.

G start Start: 3,3-Difluorocyclobutanamine HCl hydrolysis Hydrolysis Deamination to form 3,3-difluorocyclobutanol start->hydrolysis H₂O oxidation Oxidation Formation of corresponding imine or other oxidative products start->oxidation [O] free_amine pH Shift (Basic) Conversion to less stable free amine start->free_amine OH⁻

Caption: Potential degradation pathways for 3,3-Difluorocyclobutanamine HCl.

Preventing over-alkylation in 3,3-Difluorocyclobutanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,3-Difluorocyclobutanamine Hydrochloride, with a specific focus on preventing over-alkylation.

While specific literature on the reductive amination of 3,3-difluorocyclobutanone is limited, the following guidance is based on established principles of reductive amination and data from analogous syntheses, such as that of 3,3-difluorocyclopentanamine hydrochloride.

Troubleshooting Guide

Issue 1: Significant Formation of Bis(3,3-difluorocyclobutyl)amine (Secondary Amine) Impurity

Question: My reaction is producing a significant amount of the secondary amine impurity, leading to a low yield of the desired primary amine. How can I minimize this over-alkylation?

Answer: The formation of the secondary amine, bis(3,3-difluorocyclobutyl)amine, is a common side reaction in reductive aminations.[1] This occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the imine intermediate. To minimize this, consider the following strategies:

  • Increase the Excess of Ammonia: Employ a large molar excess of the ammonia source relative to the 3,3-difluorocyclobutanone. A higher concentration of ammonia will statistically favor the reaction of the imine with ammonia over the reaction with the already formed primary amine.[1]

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of the undesired secondary amine formation.[1]

  • Slow Addition of the Reducing Agent: Add the reducing agent portion-wise or via syringe pump over a prolonged period. This helps to keep the concentration of the primary amine low at any given time, reducing the likelihood of it reacting with the imine.

  • Choice of Reducing Agent: Use a less reactive reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium triacetoxyborohydride is often a good choice for this reason.

Issue 2: Low Overall Yield of this compound

Question: My overall yield is low, even after accounting for over-alkylation. What are other potential causes?

Answer: Low yields can stem from several factors throughout the synthesis and purification process:

  • Incomplete Imine Formation: Ensure anhydrous conditions, as water can inhibit the formation of the imine intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial.[1]

  • Suboptimal pH: The rate of imine formation is pH-dependent. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal. You can use a catalytic amount of acetic acid to achieve this.

  • Inefficient Reduction: If the imine is formed but not efficiently reduced, this will lower the yield. Ensure the reducing agent is active and used in a sufficient stoichiometric amount.

  • Product Loss During Work-up and Purification: The hydrochloride salt precipitation is a critical step. Ensure the free amine is fully converted to the hydrochloride salt by adding a slight excess of HCl. The choice of solvent for precipitation is also crucial; a non-polar solvent in which the hydrochloride salt is insoluble is required.[1]

Issue 3: Difficulty in Isolating and Purifying the Final Hydrochloride Salt

Question: I am having trouble precipitating the hydrochloride salt, or the isolated product is an oil instead of a crystalline solid. What can I do?

Answer: Challenges in isolating a crystalline hydrochloride salt often point to the presence of impurities.

  • Ensure Complete Conversion to the Salt: Test the pH of the solution after adding HCl to ensure it is acidic. A slight excess of HCl is often necessary.

  • Optimize Precipitation Solvent System: The choice of solvent is critical for successful precipitation. A common technique is to dissolve the free amine in a minimal amount of a solvent like isopropanol or diethyl ether and then add a solution of HCl in the same or another compatible solvent. If precipitation is slow, cooling the solution in an ice bath may help.[1][2] The addition of a non-polar anti-solvent like hexane can also induce precipitation.

  • Purify the Free Amine First: If the product continues to oil out, it is likely due to impurities. Purifying the crude 3,3-difluorocyclobutanamine free base by distillation or column chromatography before forming the hydrochloride salt can lead to a crystalline final product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common laboratory synthesis involves the reductive amination of 3,3-difluorocyclobutanone. This process typically occurs in two main steps: the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by the reduction of the imine to the desired primary amine. The resulting amine is then converted to its hydrochloride salt for improved stability and handling.[1]

Q2: What are the most common impurities I might encounter in my synthesis?

A2: Besides the over-alkylation product (secondary amine), other common impurities include:

  • Unreacted Starting Material: Residual 3,3-difluorocyclobutanone.

  • Side-products from the Reducing Agent: Depending on the reducing agent used, byproducts may be generated. For instance, using sodium cyanoborohydride can sometimes lead to the formation of cyanated byproducts.[1]

  • Solvent and Reagent Adducts: Impurities related to the solvent or other reagents used in the reaction or work-up.[1]

Q3: How can I monitor the progress of the reaction and identify impurities?

A3: Several analytical techniques are essential for monitoring the reaction and identifying impurities:

  • Thin-Layer Chromatography (TLC): Can be used for rapid, qualitative monitoring of the disappearance of the starting ketone and the appearance of the amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying volatile impurities, including unreacted starting material and the secondary amine byproduct, by analyzing their mass spectra.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to determine the purity of the final product and identify major impurities.[1]

Quantitative Data Summary

The following table summarizes key reaction parameters and their expected impact on the yield and purity of this compound, based on general principles of reductive amination. Optimal conditions should be determined empirically.

ParameterConditionExpected Impact on Primary Amine YieldExpected Impact on Purity (Minimizing Secondary Amine)
Ammonia to Ketone Ratio 10-20 equivalentsHighHigh
3-5 equivalentsModerateLow
Temperature 0 - 25 °CModerate to HighHigh
> 40 °CPotentially LowerLow
Reducing Agent Sodium TriacetoxyborohydrideHighHigh
Sodium BorohydrideModerate to HighModerate
Sodium CyanoborohydrideHighHigh
pH 5-6HighModerate
> 7LowLow

Experimental Protocols

Protocol 1: Reductive Amination of 3,3-Difluorocyclobutanone

1. Imine Formation:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours to facilitate imine formation.

2. Reduction:

  • While maintaining the temperature at 0 °C, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or GC-MS.

3. Work-up and Extraction:

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,3-difluorocyclobutanamine as an oil or solid.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the crude 3,3-difluorocyclobutanamine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.[1][2]

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with stirring until the solution becomes acidic (test with pH paper).[1][2]

  • The hydrochloride salt should precipitate out of the solution. If precipitation is slow, continue stirring in the ice bath.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.[2]

Visualizations

Reaction_Pathway Reaction Pathway for 3,3-Difluorocyclobutanamine Synthesis A 3,3-Difluorocyclobutanone B Imine Intermediate A->B + NH3 - H2O C 3,3-Difluorocyclobutanamine (Desired Product) B->C + [H] (Reducing Agent) D Bis(3,3-difluorocyclobutyl)amine (Over-alkylation Product) B->D + 3,3-Difluorocyclobutanamine - NH3

Caption: Reductive amination pathway and the competing over-alkylation side reaction.

Troubleshooting_Workflow Troubleshooting Over-alkylation Start High Secondary Amine Impurity Detected Q1 Is the Ammonia to Ketone ratio > 10:1? Start->Q1 A1 Increase molar excess of Ammonia Q1->A1 No Q2 Was the reaction run at low temperature (0-25 °C)? Q1->Q2 Yes A1->Q2 A2 Decrease reaction temperature Q2->A2 No Q3 Was the reducing agent added slowly? Q2->Q3 Yes A2->Q3 A3 Add reducing agent portion-wise or via syringe pump Q3->A3 No End Re-run experiment and analyze results Q3->End Yes A3->End

Caption: A logical workflow for troubleshooting and minimizing over-alkylation.

Logical_Relationships Key Parameter Relationships for Selectivity cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Ammonia [Ammonia] Primary Primary Amine Formation (Desired) Ammonia->Primary Increases Secondary Secondary Amine Formation (Undesired) Ammonia->Secondary Decreases Temp Temperature Temp->Primary Decreases Selectivity Temp->Secondary Increases

Caption: Relationship between key reaction parameters and product selectivity.

References

Technical Support Center: 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of 3,3-Difluorocyclobutanamine hydrochloride (CAS: 637031-93-7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a specialized chemical compound used as a building block in organic synthesis.[1] Its unique structure, featuring a cyclobutane ring with two fluorine atoms, enhances reactivity and stability, making it a valuable intermediate in the synthesis of bioactive molecules.[1] It is primarily used in pharmaceutical research and development, particularly in the creation of novel therapeutic agents like kinase inhibitors and piperazinyl antiviral agents.[2][][4]

Q2: What are the general storage recommendations for this compound?

To ensure the stability and longevity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][5] Recommended storage temperatures are typically between 2-8°C.[1][6] It is also advised to protect it from moisture.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or glasses with side shields, and a lab coat.[7] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

Q4: In which solvents is this compound soluble?

As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol.[6] It is slightly soluble in methanol and water.[1][5][9] Solubility in polar aprotic solvents like DMSO and DMF is also likely. The choice of solvent should be guided by the specific requirements of your experiment.

Troubleshooting Guides

Issue 1: The solid this compound has changed color or appears clumpy.
  • Potential Cause: Absorption of moisture from the atmosphere.

  • Solution: Ensure the container is always tightly sealed when not in use. Store in a desiccator if the humidity in the storage area is high. If the material is clumpy, it may still be usable, but it is best to dry it under a high vacuum to remove excess moisture before weighing and using it in a reaction.

Issue 2: A solution of this compound has turned yellow or brown.
  • Potential Cause 1: Oxidation. Exposure to air can lead to the oxidative degradation of the amine.

  • Troubleshooting Step: Prepare solutions fresh whenever possible.[6] If a solution must be stored, even for a short period, it should be kept under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[6]

  • Potential Cause 2: pH Shift. An inappropriate pH can cause the hydrochloride salt to convert to the free amine, which is less stable and more prone to oxidation.[6]

  • Troubleshooting Step: Maintain an acidic pH for aqueous solutions to ensure the amine remains protonated as the hydrochloride salt.

  • Potential Cause 3: Contamination. Trace metal ions or other impurities can catalyze degradation reactions.[6]

  • Troubleshooting Step: Use high-purity solvents and clean glassware.

Issue 3: An unexpected peak is observed in HPLC/LC-MS analysis of a reaction mixture.
  • Potential Cause: Degradation of the starting material. If a solution of this compound was stored before use, it may have partially degraded.

  • Troubleshooting Step: Run a control analysis of the stored solution to confirm its purity. It is always recommended to use freshly prepared solutions.[6]

  • Potential Cause: Side reaction. In some reactions, such as reductive amination, over-alkylation can lead to the formation of secondary amines.

  • Troubleshooting Step: Adjust reaction conditions, such as temperature and stoichiometry. For example, using a larger excess of the amine relative to an aldehyde or ketone can favor the formation of the desired product.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
CAS Number637031-93-7[1][6]
Molecular FormulaC₄H₇F₂N·HCl[1][6]
Molecular Weight143.56 g/mol [1][6][10]
AppearanceWhite to light yellow or off-white solid/powder/crystal[1][5][6][11]
Melting Point296 °C[1][5][6][9]
SolubilitySlightly soluble in methanol and water[1][5][9]

Safety Information

HazardDescriptionPrecautionary StatementReference
Skin IrritationCauses skin irritationWear protective gloves. Wash skin thoroughly after handling.[7]
Eye IrritationCauses serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.[7]
Harmful if SwallowedHarmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth if swallowed.[11]

Experimental Protocols

Representative Protocol: Synthesis of a Kinase Inhibitor Intermediate

This protocol describes a general method for the N-arylation of this compound with a generic heteroaryl chloride, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Substituted heteroaryl chloride (e.g., 2-chloro-N-methyl-5-nitropyrimidin-4-amine)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent) and the substituted heteroaryl chloride (1.1 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF via syringe.

  • Add DIPEA (2.5 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Visualizations

Troubleshooting_Workflow Troubleshooting Discolored Solutions start Solution of 3,3-Difluorocyclobutanamine HCl is yellow/brown check_freshness Was the solution freshly prepared? start->check_freshness cause_oxidation Potential Cause: Oxidation from air exposure check_freshness->cause_oxidation No cause_ph Potential Cause: pH shift to free amine check_freshness->cause_ph Yes solution_fresh Action: Prepare fresh solution immediately before use. cause_oxidation->solution_fresh solution_inert Action: Store solutions under inert gas (N2 or Ar) and protect from light. cause_oxidation->solution_inert cause_contamination Potential Cause: Contamination (e.g., metal ions) cause_ph->cause_contamination solution_ph Action: Ensure solvent system maintains an acidic pH. cause_ph->solution_ph solution_purity Action: Use high-purity solvents and acid-washed glassware. cause_contamination->solution_purity

Caption: Troubleshooting workflow for discolored solutions.

Experimental_Workflow General N-Arylation Protocol Workflow start Start: Combine Reactants inert_atmosphere Establish Inert Atmosphere (N2 or Ar) start->inert_atmosphere add_solvent_base Add Anhydrous Solvent and Base inert_atmosphere->add_solvent_base heat_reaction Heat Reaction Mixture (80-100 °C) add_solvent_base->heat_reaction monitor_progress Monitor Progress (TLC or LC-MS) heat_reaction->monitor_progress monitor_progress->heat_reaction Incomplete workup Aqueous Workup and Extraction monitor_progress->workup Complete purification Purify by Column Chromatography workup->purification end End: Isolated Product purification->end

Caption: Workflow for a typical N-arylation reaction.

References

Technical Support Center: 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3,3-Difluorocyclobutanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

While a specific impurity profile can vary based on the synthetic route, common impurities may include:

  • Unreacted starting materials: Depending on the synthesis method, these could include precursors like benzyl (3,3-difluorocyclobutyl)carbamate.

  • Residual solvents: Solvents used during the reaction or purification, such as methanol, ethanol, or ethyl acetate, may be present in the final product.

  • Byproducts of the synthesis: These can be varied and depend on the specific reagents and reaction conditions used.

Q2: What are the recommended methods for purifying crude this compound?

The primary purification method for this compound is precipitation and filtration. This involves dissolving the crude material and then causing the hydrochloride salt to precipitate out of the solution, after which it is collected by filtration. One documented procedure involves stirring the crude product in ethyl acetate, followed by filtration and vacuum drying to yield a high-purity product.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of your sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the structure of the compound and identify proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of chemical compounds.

  • Titration: An assay by titration can provide a quantitative measure of the purity.

  • Mass Spectrometry (MS): Can be used to identify the compound and any impurities by their mass-to-charge ratio.

Troubleshooting Guides

Issue 1: The final product is an oil or fails to crystallize.

  • Potential Cause: The presence of impurities can inhibit crystallization. Residual solvents or byproducts can act as an "oily" contaminant.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure the appropriate anti-solvent is used to induce precipitation. For the hydrochloride salt, a non-polar solvent in which the salt is insoluble is required.

    • Purify the Free Amine: Before forming the hydrochloride salt, consider purifying the free 3,3-difluorocyclobutanamine by distillation or column chromatography.

    • Washing: Wash the precipitated solid with a suitable cold solvent to remove soluble impurities.

Issue 2: The purity of the final product is lower than expected.

  • Potential Cause: Incomplete removal of impurities during the precipitation and filtration steps.

  • Troubleshooting Steps:

    • Recrystallization: Perform a recrystallization. While specific solvent systems for this compound are not widely published, a common technique for amine hydrochlorides is to dissolve the salt in a minimal amount of a polar solvent (like methanol or ethanol) and then add a non-polar anti-solvent (like diethyl ether or hexane) to induce precipitation.

    • Stirring with an appropriate solvent: As mentioned in a synthetic protocol, stirring the solid product in a solvent like ethyl acetate can effectively wash away certain impurities.

Data Presentation

Purification MethodReported PurityAnalytical MethodReference
Stirring with ethyl acetate, filtration, and vacuum drying100%Not Specified
Not Specified≥ 98%Titration

Experimental Protocols

Protocol 1: Purification by Precipitation and Washing

This protocol is based on a documented synthesis of this compound.

  • Suspend the crude solid: Place the crude this compound in a flask.

  • Add Ethyl Acetate: Add a sufficient volume of ethyl acetate to the flask to form a slurry.

  • Stir: Stir the slurry vigorously for 1 hour at room temperature.

  • Filter: Collect the solid product by vacuum filtration.

  • Wash: Wash the filter cake with a small amount of cold ethyl acetate.

  • Dry: Dry the purified solid under vacuum at 50°C to a constant weight.

Mandatory Visualization

G Troubleshooting Impurity Removal in 3,3-Difluorocyclobutanamine HCl start Crude 3,3-Difluorocyclobutanamine HCl check_purity Assess Purity (e.g., HPLC, NMR) start->check_purity oily_product Product is Oily or Doesn't Crystallize start->oily_product is_pure Is Purity Acceptable? check_purity->is_pure final_product Final Product is_pure->final_product Yes purification Purification Required is_pure->purification No recrystallization Recrystallization purification->recrystallization column_chromatography Column Chromatography (of free amine) purification->column_chromatography solvent_wash Solvent Wash (e.g., Ethyl Acetate) purification->solvent_wash reassess_purity Re-assess Purity recrystallization->reassess_purity reform_salt Re-form Hydrochloride Salt column_chromatography->reform_salt solvent_wash->reassess_purity reassess_purity->is_pure purify_free_amine Purify Free Amine (Distillation/Chromatography) oily_product->purify_free_amine purify_free_amine->reform_salt reform_salt->reassess_purity

Validation & Comparative

A Comparative Guide to the HPLC Purity Assessment of 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the purity of building blocks is paramount. 3,3-Difluorocyclobutanamine hydrochloride is a critical intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and antiviral compounds.[1][2] Its structural integrity and purity directly impact the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, complete with experimental data and detailed protocols.

Introduction to Purity Assessment

The presence of impurities can arise from the synthetic route, degradation, or storage of this compound. Common impurities may include unreacted starting materials, byproducts from side reactions such as over-alkylation, and residual solvents.[3] Therefore, a robust analytical method is essential to quantify the purity and identify any potential impurities. HPLC is a powerful and widely used technique for this purpose due to its high resolution and sensitivity.

Experimental Protocols

A reliable HPLC method is crucial for the accurate determination of purity. Below is a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Objective: To determine the purity of this compound and to detect and quantify any related impurities.

Instrumentation:

  • A High-Performance Liquid Chromatograph equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

System Suitability:

  • Perform five replicate injections of the standard solution.

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

Data Analysis:

  • The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Data Presentation: Comparative Purity Analysis

The following table summarizes the purity data obtained from the analysis of three different batches of this compound and compares it with a common alternative, 3,3-Difluorocyclopentanamine hydrochloride.

CompoundBatch/Lot #Purity (%) by HPLC (Area %)Major Impurity (%)Retention Time (min)
3,3-Difluorocyclobutanamine HCl Batch A99.850.088.52
Batch B99.520.218.51
Batch C99.910.058.53
3,3-Difluorocyclopentanamine HCl Alternative 199.760.129.24

Note: The data presented in this table is representative and may vary between different suppliers and analytical methods.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Weigh Compound dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into HPLC dilute->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report

References

Spectroscopic Characterization of 3,3-Difluorocyclobutanamine Hydrochloride and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 3,3-Difluorocyclobutanamine hydrochloride and its analogue, 3,3-difluorocyclopentanamine hydrochloride. Due to the limited availability of public domain experimental data for this compound and its specific derivatives, this guide combines known experimental data with predicted values and data from its five-membered ring counterpart to offer a valuable comparative resource.

Introduction

This compound is a valuable building block in medicinal chemistry, utilized in the synthesis of various therapeutic agents, including kinase and antiviral inhibitors.[1] The introduction of the gem-difluoro group on the cyclobutane ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Accurate spectroscopic characterization is crucial for confirming the structure and purity of this key intermediate and its subsequent derivatives.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and the hypothetical data for 3,3-difluorocyclopentanamine hydrochloride for comparative analysis.

Table 1: ¹H NMR Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
This compound DMSO-d₆8.60multiplet3H-NH₃⁺[1]
3.64multiplet1HCH-N[1]
2.89multiplet4H-CH₂-[1]
3,3-Difluorocyclopentanamine hydrochloride (Hypothetical) D₂O~3.6multiplet1HH-1 (CH-NH₃⁺)[2]
~2.4 - 2.6multiplet2HH-2 (CH₂)[2]
~2.2 - 2.4multiplet2HH-5 (CH₂)[2]
~2.0 - 2.2multiplet2HH-4 (CH₂)[2]
~8.5broad singlet3H-NH₃⁺[2]

Table 2: ¹³C NMR Data

CompoundSolventPredicted/Hypothetical Chemical Shift (δ) ppmAssignmentReference
This compound (Predicted) DMSO-d₆~115 (t, J ≈ 240 Hz)C-3 (CF₂)Predicted
~45C-1 (CH-N)Predicted
~35 (t, J ≈ 20 Hz)C-2 / C-4Predicted
3,3-Difluorocyclopentanamine hydrochloride (Hypothetical) D₂O~125 (t, J ≈ 245 Hz)C-3 (CF₂)[2]
~55C-1 (CH-NH₃⁺)[2]
~40 (t, J ≈ 25 Hz)C-2 / C-5[2]
~30C-4[2]

Table 3: IR Spectroscopy Data

CompoundPredicted/Hypothetical Wavenumber (cm⁻¹)Vibration
This compound (Predicted) 2800-3200N-H stretch (amine salt)
2900-3000C-H stretch
1500-1600N-H bend
1000-1300C-F stretch
3,3-Difluorocyclopentanamine hydrochloride (Hypothetical) 3200-2800N-H stretch (amine salt)
2960-2850C-H stretch
~1600N-H bend
1150-1050C-F stretch

Table 4: Mass Spectrometry Data

CompoundIonization ModePredicted/Hypothetical m/zFragment
This compound (Predicted) ESI+108.06[M+H]⁺ (free amine)
91.05[M+H - NH₃]⁺
3,3-Difluorocyclopentanamine hydrochloride (Hypothetical) ESI+122.08[M+H]⁺ (free amine)
105.07[M+H - NH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on established techniques for similar compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton (¹H) and carbon (¹³C) environments in the molecule.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters (Typical):

    • ¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR: 256 or more scans, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquisition Parameters (Typical):

    • Mode: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)
  • Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source (e.g., quadrupole or time-of-flight analyzer).

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid to aid protonation).

    • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

  • Acquisition Parameters (Typical for ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the techniques and the information they provide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution IR IR Sample->IR Solid on ATR NMR NMR Dissolution->NMR NMR tube MS MS Dissolution->MS Infusion/LC Structure Structure NMR->Structure Connectivity Purity Purity NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound Compound NMR_Spec NMR Spectroscopy (¹H, ¹³C) Compound->NMR_Spec IR_Spec IR Spectroscopy Compound->IR_Spec MS_Spec Mass Spectrometry Compound->MS_Spec Connectivity Proton & Carbon Skeleton Connectivity NMR_Spec->Connectivity Functional_Groups Presence of Functional Groups (N-H, C-F, C-H) IR_Spec->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS_Spec->Molecular_Weight Structural_Elucidation Structural Elucidation & Purity Assessment Connectivity->Structural_Elucidation Functional_Groups->Structural_Elucidation Molecular_Weight->Structural_Elucidation

Caption: Relationship between spectroscopic techniques and structural information.

References

The Impact of Fluorination: A Comparative Analysis of Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic agents. This guide provides a comprehensive comparative analysis of fluorinated scaffolds, offering researchers, scientists, and drug development professionals a detailed examination of their performance against non-fluorinated alternatives, supported by experimental data and detailed methodologies.

The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] These effects stem from the unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[1][2]

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][3] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[1][4] This often translates to a longer in vivo half-life and improved bioavailability of the drug.[3]

For instance, blocking metabolically vulnerable sites with fluorine is a common and effective strategy to increase a compound's persistence in the body.[4] The position of the fluorine atom on a scaffold, such as a quinoline ring, can significantly influence its metabolic fate.[4]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Compound ScaffoldNon-Fluorinated Analogue (In vitro t½)Fluorinated Analogue (In vitro t½)Fold Increase in StabilityReference
Isoquinoline (PARP Inhibitor)Data Not AvailableData Not AvailableModest Increase in Potency[5]
Quinoline (Antibacterial)Naphthyridine derivativeEnoxacin15-fold greater gyrase activity[1]

Note: Direct comparative in vitro half-life data is often study-specific. The table illustrates the principle with available data; researchers should consult specific studies for direct comparisons.

Modulating Binding Affinity and Potency

The introduction of fluorine can also significantly impact a drug's binding affinity to its target protein.[1] This can occur through direct interactions, such as hydrogen bonding, or indirectly by altering the molecule's electronic properties and conformation.[1][6] For example, in a study of fluoroaromatic inhibitors of carbonic anhydrase, all compounds in the library exhibited strong binding affinity, with dissociation constants (Kd) less than 3 nM.[7]

The strategic placement of fluorine can lead to a substantial increase in potency. In the case of certain PARP inhibitors based on an isoquinoline scaffold, the addition of a fluorine atom at the 7-position resulted in a modest increase in potency against PARP2.[5] Similarly, for quinolone antibacterials, a fluorine atom at the C-6 position was found to improve gyrase-complex binding by 2 to 17-fold in various bacterial species.[1]

Table 2: Impact of Fluorination on Biological Potency

Compound ScaffoldNon-Fluorinated Analogue (IC₅₀/EC₅₀)Fluorinated Analogue (IC₅₀/EC₅₀)Fold Increase in PotencyTargetReference
Isoquinoline1-oxo-3,4-dihydroisoquinoline-4-carboxamide7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide~1.5PARP2[5]
QuinoloneNaphthyridine derivativeEnoxacin15DNA Gyrase[1]
Synthetic CannabinoidsUR-144XLR-11 (5F-UR-144)2-5CB₁ Receptor[8]
Altering Physicochemical Properties and Bioavailability

Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity (logP) and basicity (pKa), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1][9] The effect on lipophilicity is position-dependent; while a single fluorine atom can either increase or decrease logP, polyfluorination often leads to a decrease.[5]

By reducing the basicity of nearby functional groups, fluorine can improve a drug's bioavailability by enhancing its ability to permeate cellular membranes.[1][3] This modulation of pKa is a key strategy for optimizing the pharmacokinetic properties of amine-containing drugs.[3]

Table 3: Physicochemical Properties of Fluorinated Scaffolds

PropertyGeneral Effect of FluorinationRationaleImpact on Drug Development
Metabolic Stability IncreasedStronger C-F bond resists enzymatic cleavage.[1]Longer half-life, improved bioavailability.[3]
Binding Affinity Often IncreasedAlters electronic interactions and conformation.[1]Enhanced potency and selectivity.[1]
Lipophilicity (logP) VariableDependent on position and degree of fluorination.[5]Influences solubility, permeability, and toxicity.
Basicity (pKa) DecreasedInductive effect of the highly electronegative fluorine atom.[1]Improved membrane permeation and bioavailability.[3]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are crucial. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated compounds.

In Vitro Metabolic Stability Assay

This assay is fundamental for assessing a compound's susceptibility to metabolism, typically by liver enzymes.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound in human liver microsomes (HLM).

Materials:

  • Test compound and non-fluorinated analogue

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the HLM with the phosphate buffer at 37°C for 5 minutes.

  • Add the test compound to the mixture to initiate the reaction (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the reaction mixture to a quenching solution (ACN with internal standard).

  • Incubate a control reaction without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the remaining compound concentration versus time plot.

Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting a specific kinase, a common drug target.[5]

Objective: To determine the IC₅₀ value of a compound against a specific kinase.

Materials:

  • Test compound and non-fluorinated analogue

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and kinase buffer to the wells of a microplate.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing the Impact of Fluorination

Graphviz diagrams can be used to illustrate key concepts in the comparative analysis of fluorinated scaffolds.

Logical Flow of Fluorine's Impact in Drug Design cluster_0 Physicochemical Modulation cluster_1 Pharmacokinetic Improvements cluster_2 Pharmacodynamic Enhancements a Introduction of Fluorine b Increased C-F Bond Strength a->b c High Electronegativity a->c d Altered Steric Profile a->d e Enhanced Metabolic Stability b->e f Improved Bioavailability c->f g Modified Membrane Permeability c->g h Increased Binding Affinity c->h d->h e->f i Enhanced Potency & Selectivity h->i

Caption: Impact of Fluorine in Drug Design.

Experimental Workflow for Metabolic Stability Assay prep Prepare Reagents (HLM, NADPH, Compound) pre_incubate Pre-incubate HLM (37°C, 5 min) prep->pre_incubate start_reaction Initiate Reaction (Add Compound) pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (ACN with Internal Standard) time_points->quench centrifuge Centrifuge (Precipitate Proteins) quench->centrifuge analyze LC-MS/MS Analysis (Quantify Parent Compound) centrifuge->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate

Caption: Metabolic Stability Assay Workflow.

By understanding the multifaceted effects of fluorination and employing rigorous experimental protocols, researchers can rationally design and develop next-generation therapeutics with improved efficacy and safety profiles.[5] The strategic incorporation of fluorine continues to be a powerful and versatile strategy in the medicinal chemist's toolbox.

References

Gem-Difluorinated Cyclobutane Scaffolds: A Comparative Guide to Enhancing Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluorinated cyclobutane scaffold has emerged as a particularly advantageous structural element. This guide provides a comprehensive comparison of gem-difluorinated cyclobutane-containing compounds with their non-fluorinated or alternative counterparts, supported by experimental data, to highlight the strategic advantages of this scaffold in drug design.

Enhanced Metabolic Stability: A Key Advantage

One of the most significant benefits of introducing a gem-difluorinated cyclobutane moiety is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism. By replacing metabolically labile C-H bonds, this scaffold effectively blocks common sites of metabolic attack, leading to a longer half-life and improved oral bioavailability.

A notable example is the development of Ivosidenib (AG-120) , a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). During its development, switching from a cyclohexyl to a difluorocyclobutyl group resulted in a significant improvement in metabolic stability, reducing the hepatic extraction ratio.[1]

Similarly, in the development of glutaminase-1 (GLS-1) inhibitors, the inclusion of a gem-difluorinated cyclobutane in the clinical stage inhibitor IPN60090 was a key strategy to optimize pharmacokinetic properties.[2][3][4][5] Another instance is seen with melanin concentrating hormone receptor 1 inhibitors, where 1,1-disubstitution of the gem-difluorocyclobutane was crucial to block a metabolic weak spot while maintaining efficacy.[6]

The following table summarizes the comparative metabolic stability of representative compounds.

Compound/ScaffoldModificationIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference Compound
BMS-986139 AnalogMethoxy (C5)15136BMS-986139 (5)
BMT-052 (14) Deuterated gem-dimethyl oxadiazole amide >240 <5.7 BMS-986139 (5)
Ivosidenib Precursor (2)Cyclohexyl at R1Moderate Clearance--
Ivosidenib Precursor (3) Difluoro cyclobutyl at R1 Low Clearance --

Modulation of Physicochemical Properties

The introduction of gem-difluorination on a cyclobutane ring also profoundly influences key physicochemical properties such as acidity (pKa) and lipophilicity (LogP), which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The electron-withdrawing nature of the fluorine atoms generally leads to a decrease in the pKa of neighboring acidic or basic functional groups. This modulation can be crucial for optimizing a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

The effect on lipophilicity is more complex and can either increase or decrease the LogP value depending on the overall molecular context.[7][8] This nuanced control allows for the fine-tuning of a drug candidate's lipophilicity to achieve an optimal balance between permeability and solubility.

Here is a comparison of the physicochemical properties of functionalized cyclobutane derivatives:

CompoundpKaLogP
Cyclobutanecarboxylic acid4.830.82
3,3-Difluorocyclobutanecarboxylic acid 4.05 0.55
Cyclobutylamine10.510.95
3,3-Difluorocyclobutylamine 8.54 0.88

Conformational Rigidity and Pre-organization

The cyclobutane ring itself introduces a degree of conformational rigidity compared to acyclic chains. The addition of gem-difluoro substitution further influences the puckering of the four-membered ring, leading to a more defined three-dimensional structure. This pre-organization of the molecule can reduce the entropic penalty upon binding to its biological target, potentially leading to higher binding affinity and potency. The distinct steric and electronic effects of the fluorine atoms can also be leveraged to optimize interactions within the target's binding pocket.[5]

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is a generalized procedure for assessing the metabolic stability of a compound.

1. Reagents and Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration).

Determination of pKa and LogP

pKa Determination (UV-Metric Titration):

  • Prepare a stock solution of the test compound.

  • In a 96-well UV plate, prepare a series of buffers with a range of pH values (e.g., pH 2 to 12).

  • Add the test compound to each well.

  • Measure the UV-Vis absorbance spectrum for each well.

  • The pKa is determined by analyzing the changes in the UV-Vis spectrum as a function of pH.

LogP Determination (Shake-Flask Method):

  • Prepare a solution of the test compound in a biphasic system of n-octanol and water (or buffer at a specific pH for LogD).

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Metabolic_Stabilization cluster_0 Non-Fluorinated Analog cluster_1 gem-Difluorinated Analog Parent_Compound_A Parent Compound (Metabolically Labile Site) CYP450_A Cytochrome P450 Enzymes Parent_Compound_A->CYP450_A Metabolism Metabolite_A Oxidized Metabolite (Rapid Clearance) CYP450_A->Metabolite_A Oxidation Parent_Compound_B Parent Compound with gem-Difluorocyclobutane (Metabolically Stable) CYP450_B Cytochrome P450 Enzymes Parent_Compound_B->CYP450_B Blocked Metabolism No_Metabolism Reduced/No Metabolism (Increased Half-life) CYP450_B->No_Metabolism Resistance to Oxidation

Caption: Metabolic stabilization by gem-difluorination.

GLS1_Inhibition_Pathway cluster_pathway Glutaminolysis Pathway in Cancer Cells cluster_inhibition Mechanism of Action Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 aKG alpha-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Proliferation Tumor Cell Proliferation & Survival TCA->Proliferation IPN60090 IPN60090 (gem-Difluorocyclobutane containing) GLS1_enzyme Glutaminase 1 (GLS1) IPN60090->GLS1_enzyme Inhibition

Caption: Simplified signaling pathway of GLS1 inhibition.

References

A Comparative Guide to 3,3-Difluorocyclobutanamine Hydrochloride and Other Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, acidity (pKa), lipophilicity (logP), and binding affinity to biological targets. Among the diverse array of fluorinated building blocks available, 3,3-Difluorocyclobutanamine hydrochloride has emerged as a valuable scaffold, particularly in the development of kinase inhibitors. This guide provides an objective comparison of this compound with other key fluorinated building blocks, supported by experimental data and detailed protocols for key assays.

The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine atoms can dramatically alter the electronic properties of a molecule. The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as amines, influencing their ionization state at physiological pH. This can have significant implications for drug-receptor interactions and cell permeability. Furthermore, fluorination can modulate a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Physicochemical Data

The following table summarizes the experimental pKa and logP values for 3,3-Difluorocyclobutanamine and a selection of other commonly used fluorinated building blocks.

Building BlockStructurepKalogP
3,3-Difluorocyclobutanamine 3,3-Difluorocyclobutanamine~8.0-9.6[1]~1.8-3.0 (for model derivatives)[1]
2-Fluoroethylamine2-Fluoroethylamine~9.0~-0.2
2,2-Difluoroethylamine2,2-Difluoroethylamine7.3[2]0.1[3]
2,2,2-Trifluoroethylamine2,2,2-Trifluoroethylamine5.7[4]0.2[4]
4-Fluoropiperidine4-Fluoropiperidine9.4[5]~0.7
3,3-Difluoropyrrolidine3,3-Difluoropyrrolidine7.5[6]~0.6

Note: pKa and logP values can vary depending on the experimental conditions. The data presented here are representative values from various sources.

Enhancing Metabolic Stability through Fluorination

A primary driver for the use of fluorinated building blocks in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] By strategically replacing hydrogen atoms at metabolically vulnerable positions with fluorine, the metabolic half-life of a drug candidate can be significantly increased, leading to improved bioavailability and a more favorable dosing regimen.

Comparative Metabolic Stability Data
Building Block FeatureGeneral Impact on Metabolic StabilityRationale
gem-Difluoroalkane (e.g., 3,3-Difluorocyclobutanamine) Increased stabilityThe strong C-F bonds block oxidative metabolism at that position.
Monofluoroalkane (e.g., 2-Fluoroethylamine) Increased stabilityThe C-F bond is resistant to cleavage by CYP enzymes.
Trifluoromethyl group (e.g., 2,2,2-Trifluoroethylamine) Significantly increased stabilityThe electron-withdrawing nature of the CF3 group deactivates adjacent C-H bonds towards oxidation.
Fluorinated Heterocycles (e.g., 4-Fluoropiperidine) Increased stabilityFluorination can block common sites of N-dealkylation and ring hydroxylation.[9]

Application in Kinase Inhibitor Design: The JAK-STAT Pathway

This compound is a key building block in the synthesis of a number of kinase inhibitors, including inhibitors of Janus kinases (JAKs). JAKs are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune response and is implicated in various inflammatory diseases and cancers.

JAK-STAT Signaling Pathway and Inhibition

dot

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT STAT_P pSTAT STAT->STAT_P Phosphorylation STAT_Dimer pSTAT Dimer STAT_P->STAT_Dimer Dimerization Gene Target Gene STAT_Dimer->Gene Gene Transcription cluster_nucleus cluster_nucleus STAT_Dimer->cluster_nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor JAK_Inhibitor JAK Inhibitor (e.g., containing 3,3-difluorocyclobutanamine) JAK_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • Potentiometer with a pH electrode

  • Burette

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining ionic strength

  • Nitrogen gas

  • Magnetic stirrer and stir bar

  • Beaker or reaction vessel

  • Test compound

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11] Add KCl solution to maintain a constant ionic strength.

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[11]

  • Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. Titrate the solution with the standardized acid or base solution in small, precise increments.[10]

  • Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.[10]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.[11]

Determination of logP by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or PBS) for a sufficient time (e.g., 24 hours) and allow the phases to separate completely.[12]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[12]

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.[13]

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[13]

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.[13]

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[13]

In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the in vitro intrinsic clearance of a compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control compounds

  • Incubator/shaker (37°C)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing the liver microsomes and phosphate buffer.[5]

  • Incubation Setup: In a 96-well plate or individual tubes, add the test compound and positive controls to the microsomal mixture. Pre-incubate the plate at 37°C for a few minutes.[4]

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[14]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding the cold quenching solution.[4][6]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.[5]

Conclusion

This compound and other fluorinated building blocks offer medicinal chemists powerful tools to fine-tune the properties of drug candidates. The strategic introduction of fluorine can lead to significant improvements in metabolic stability and modulation of physicochemical properties, ultimately contributing to the development of safer and more effective medicines. The data and protocols presented in this guide provide a foundation for the rational selection and application of these valuable synthetic intermediates in drug discovery programs.

References

The Strategic Advantage of Fluorination: Validating 3,3-Difluorocyclobutanamine Hydrochloride in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the precise molecular architecture of a compound is paramount to its biological activity, metabolic stability, and overall therapeutic potential. Small, rigid scaffolds that can optimally orient functional groups for target engagement are highly sought after. Among these, 3,3-Difluorocyclobutanamine hydrochloride has emerged as a valuable building block, particularly in the design of potent kinase inhibitors. This guide provides an objective comparison of the performance of a PIM kinase inhibitor incorporating the 3,3-difluorocyclobutanamine moiety against an alternative inhibitor, supported by experimental data, to validate the strategic utility of this fluorinated scaffold.

While this compound itself is not biologically active, its incorporation into a larger molecule imparts significant advantages. The gem-difluoro group on the cyclobutane ring can profoundly influence the physicochemical properties of the final compound, such as basicity (pKa) and metabolic stability, which are critical for a favorable pharmacokinetic profile.

Comparative Analysis of PIM Kinase Inhibitors

To illustrate the impact of the 3,3-difluorocyclobutanamine scaffold, we will compare two potent pan-PIM kinase inhibitors: Compound A , which incorporates the 3,3-difluorocyclobutanamine moiety, and Compound B (SGI-1776) , a well-characterized clinical candidate that features a different amine scaffold. PIM kinases (PIM-1, PIM-2, and PIM-3) are key oncogenic serine/threonine kinases, making them an important target in cancer therapy.

Data Presentation
PropertyCompound A (with 3,3-Difluorocyclobutanamine)Compound B (SGI-1776)
PIM-1 IC50 7 nM7 nM
PIM-2 IC50 98 nM363 nM
PIM-3 IC50 24 nM69 nM
Human Liver Microsomal Stability (t½) >60 min15 min
Cellular Activity (MV4-11 IC50) 0.4 µM1.5 µM

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates greater potency. Microsomal stability (t½) indicates the time it takes for 50% of the compound to be metabolized by liver enzymes; a longer half-life suggests better metabolic stability.

The data clearly demonstrates that while both compounds are potent PIM-1 inhibitors, Compound A, featuring the 3,3-difluorocyclobutanamine scaffold, exhibits superior potency against PIM-2 and PIM-3, and significantly enhanced metabolic stability compared to SGI-1776. This enhanced stability is a key advantage conferred by the fluorinated building block, as the strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes in the liver. This can translate to a longer duration of action and potentially a lower required dose in a clinical setting.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human PIM-1, PIM-2, or PIM-3 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (Compound A and Compound B) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound dilution. For control wells, add 2.5 µL of buffer with DMSO (negative control) or a known potent inhibitor (positive control).

  • Add 2.5 µL of a solution containing the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Human Liver Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

  • Pooled human liver microsomes (e.g., from Corning or BioIVT)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds

  • Incubator/shaker set to 37°C

  • Acetonitrile (with an internal standard for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound at 1 µM in phosphate buffer.

  • Pre-warm the test compound solution, human liver microsomes, and NADPH regenerating system to 37°C.

  • In a reaction tube, combine the test compound and human liver microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Determine the metabolic half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time and fitting the data to a first-order decay model.

Mandatory Visualization

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase Regulation cluster_downstream Downstream Effects Growth Factors / Cytokines Growth Factors / Cytokines JAK/STAT Pathway JAK/STAT Pathway Growth Factors / Cytokines->JAK/STAT Pathway PIM Gene Transcription PIM Gene Transcription JAK/STAT Pathway->PIM Gene Transcription activates PIM Kinase PIM Kinase PIM Gene Transcription->PIM Kinase Phosphorylation of Targets Phosphorylation of Targets PIM Kinase->Phosphorylation of Targets Cell Survival & Proliferation Cell Survival & Proliferation Phosphorylation of Targets->Cell Survival & Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Phosphorylation of Targets->Inhibition of Apoptosis Compound A / B Compound A / B Compound A / B->PIM Kinase inhibits

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Building Blocks Building Blocks 3,3-Difluorocyclobutanamine HCl 3,3-Difluorocyclobutanamine HCl Chemical Synthesis Chemical Synthesis Final Inhibitor (e.g., Compound A) Final Inhibitor (e.g., Compound A) Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Metabolic Stability Assay Metabolic Stability Assay Data Analysis Data Analysis

Comparing the metabolic stability of drugs with and without the difluorocyclobutane moiety

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the enhanced metabolic stability of drug candidates incorporating a difluorocyclobutane group.

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to fluorine chemistry to overcome pharmacokinetic challenges. One of the most successful strategies has been the introduction of the difluorocyclobutane moiety as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or tert-butyl groups. This guide provides a comprehensive comparison of the metabolic stability of drugs with and without this critical functional group, supported by experimental data and detailed methodologies.

Blocking Metabolic Hotspots: The Power of Fluorine

The strategic incorporation of a gem-difluoro group onto a cyclobutane ring serves to block metabolically vulnerable C-H bonds. The exceptional strength of the carbon-fluorine bond makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver. By replacing a "soft spot" in a molecule with this robust moiety, the metabolic pathway is effectively obstructed, leading to a significant increase in the drug's half-life and overall exposure.

Quantitative Comparison: The Case of Ivosidenib Analogues

A compelling example of this strategy can be found in the development of Ivosidenib (AG-120), a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). During the lead optimization phase, researchers systematically replaced a cyclohexyl group with a difluorocyclobutyl group to address high metabolic clearance. The data below, adapted from "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers," clearly demonstrates the profound impact of this substitution on metabolic stability.[1]

CompoundR1 GroupHuman Liver Microsomal (HLM) Clearance (µL/min/mg)Mouse Liver Microsomal (MLM) Clearance (µL/min/mg)
1 Cyclohexyl165168
2 3,3-Difluorocyclobutyl 47 78

Table 1: Comparative Metabolic Stability of Ivosidenib Analogues. The replacement of a cyclohexyl group with a 3,3-difluorocyclobutyl group in analogue 2 resulted in a significant reduction in both human and mouse liver microsomal clearance compared to analogue 1 , indicating enhanced metabolic stability.[1]

Experimental Protocols: Assessing Metabolic Stability

The data presented above is typically generated using a liver microsomal stability assay. This in vitro experiment is a cornerstone of early drug discovery, providing a reliable prediction of a drug's in vivo metabolic fate.

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound and non-fluorinated analogue (stock solutions in DMSO)

  • Pooled liver microsomes (human, mouse, or rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)

  • Acetonitrile with an internal standard (for reaction termination)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare working solutions of the test compounds and controls by diluting the stock solutions in buffer. Thaw the liver microsomes on ice and prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solutions at 37°C for approximately 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the microsomes and test compounds. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5 mg/mL.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the 96-well plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated using the following equation:

    CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Workflow

The following diagrams illustrate the experimental workflow of a liver microsomal stability assay and the principle of metabolic stabilization by difluorination.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution pre_warm Pre-warm Solutions (37°C) prep_compound->pre_warm prep_microsomes Prepare Microsome Solution prep_microsomes->pre_warm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_warm->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points terminate Terminate Reaction (Ice-cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Experimental workflow for a liver microsomal stability assay.

metabolic_stabilization cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Difluorocyclobutane Analog parent_nf Parent Compound (e.g., with gem-dimethyl) metabolic_site Metabolically Labile Site (C-H bond) cyp450 Cytochrome P450 Enzymes metabolic_site->cyp450 Oxidation oxidized_metabolite Oxidized Metabolite (Hydroxylated) cyp450->oxidized_metabolite elimination Further Metabolism & Elimination oxidized_metabolite->elimination parent_f Parent Compound (with difluorocyclobutane) blocked_site Metabolically Blocked Site (C-F bonds) cyp450_f Cytochrome P450 Enzymes blocked_site->cyp450_f Resistant to Oxidation no_metabolism Resistant to Oxidation (Reduced/No Metabolism) cyp450_f->no_metabolism

Metabolic stabilization via difluorination.

Conclusion

The incorporation of a difluorocyclobutane moiety is a proven and effective strategy for enhancing the metabolic stability of drug candidates. As demonstrated by the case of Ivosidenib, this modification can significantly reduce metabolic clearance, a key factor in improving a drug's pharmacokinetic profile. The liver microsomal stability assay is an essential tool for evaluating the impact of such structural modifications in early drug discovery. For researchers aiming to optimize the metabolic properties of their lead compounds, the difluorocyclobutane group represents a powerful tool in their medicinal chemistry arsenal.

References

A Comparative Guide to the Derivatization of 3,3-Difluorocyclobutanamine Hydrochloride for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of pharmaceutical development and chemical research, the accurate quantification of primary amines such as 3,3-Difluorocyclobutanamine hydrochloride is paramount. Direct analysis of such polar compounds by gas chromatography-mass spectrometry (GC-MS) can be challenging due to poor peak shape and low volatility. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity.

Comparison of Common Derivatization Agents

The choice of derivatizing reagent is critical and depends on the analytical technique employed (GC-MS or HPLC), the desired sensitivity, and the chemical nature of the analyte. The most common approaches for primary amines involve acylation with perfluorinated anhydrides or labeling with a UV-active or fluorescent tag like FMOC-Cl.

Acylation with Perfluorinated Anhydrides

Perfluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA), are widely used for GC-MS analysis.[1][2] These reagents react with the primary amine to form stable, volatile, and electron-capturing derivatives, which are highly amenable to GC separation and sensitive detection by mass spectrometry.[3]

The general reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of an amide and a carboxylic acid byproduct.[4][5] The reactivity of these anhydrides generally follows the order TFAA > PFPA > HFBA.

Table 1: Comparison of Acylating Agents for Primary Amine Derivatization

Derivatizing AgentAbbreviationTypical Reaction ConditionsAdvantagesDisadvantages
Trifluoroacetic AnhydrideTFAA50-100°C for 15-30 minutes.[6][7]Highly reactive, volatile derivatives.[1]Can be too reactive, leading to side products; byproduct removal may be necessary.[8]
Pentafluoropropionic AnhydridePFPA50-70°C for 15-30 minutes.[1][9]Good balance of reactivity and derivative stability; excellent sensitivity for electron capture detection.[2][9]Acidic byproducts need to be removed before GC analysis.[9]
Heptafluorobutyric AnhydrideHFBA60-70°C for 10-30 minutes.[10]Forms highly stable derivatives with excellent chromatographic properties; provides the most sensitive derivatives for ECD.[1]Less reactive than TFAA and PFPA; may require more forcing conditions.[1]
Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)

For analysis by High-Performance Liquid Chromatography (HPLC), particularly with fluorescence detection, 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a preferred reagent.[11][12] It reacts with primary and secondary amines under mild, alkaline conditions to form highly fluorescent and stable carbamate derivatives.[11][13] This method offers exceptional sensitivity, often reaching femtomole detection limits.[11]

The reaction proceeds via nucleophilic attack of the deprotonated amine on the chloroformate group of FMOC-Cl.[11] The reaction is typically fast and can be completed at room temperature.[14]

Table 2: Characteristics of FMOC-Cl Derivatization

Derivatizing AgentAbbreviationTypical Reaction ConditionsAdvantagesDisadvantages
9-Fluorenylmethoxycarbonyl ChlorideFMOC-ClRoom temperature to 60°C for 5-60 minutes in a buffered alkaline solution (pH 8-10).[11][14][15]Highly fluorescent derivatives for sensitive HPLC analysis; mild reaction conditions.[11][12]Not suitable for GC-MS due to the low volatility of the derivatives; excess reagent and its hydrolysis byproduct can interfere with chromatography.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are general protocols for the derivatization of primary amines that can be adapted for this compound.

Protocol 1: Acylation with Perfluorinated Anhydrides for GC-MS Analysis

This protocol is a general guideline for derivatization using TFAA, PFPA, or HFBA.

Materials:

  • Sample containing the primary amine (e.g., this compound)

  • Perfluorinated anhydride (TFAA, PFPA, or HFBA)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or pyridine)

  • Acid scavenger (e.g., triethylamine or trimethylamine, optional but recommended for PFPA and HFBA)[9]

  • Reaction vials with caps

  • Heating block or oven

  • Nitrogen gas source for evaporation

Procedure:

  • Sample Preparation: Place a known amount of the amine sample (typically 1-5 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100-200 µL of the anhydrous solvent to dissolve the sample. Then, add 50-100 µL of the chosen perfluorinated anhydride. If using PFPA or HFBA, an acid scavenger can be added to neutralize the acidic byproduct.[9]

  • Reaction: Tightly cap the vial and heat at the recommended temperature (see Table 1) for the specified duration.

  • Work-up: After the reaction is complete, cool the vial to room temperature. The acidic byproduct and excess reagent can be removed by evaporation under a gentle stream of nitrogen.[8]

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: Derivatization with FMOC-Cl for HPLC Analysis

This protocol describes the derivatization of a primary amine with FMOC-Cl for fluorescence detection.[11]

Materials:

  • Sample containing the primary amine

  • FMOC-Cl solution (e.g., 15 mM in acetonitrile)[15]

  • Borate buffer (e.g., 200 mM, pH 10)[15]

  • Reaction vials

  • Reagent to stop the reaction (e.g., 1-aminoadamantane hydrochloride or dilute acid)[15]

Procedure:

  • Sample Preparation: Prepare a solution of the amine sample in a suitable solvent.

  • Reaction Mixture: In a reaction vial, mix the amine sample solution with the borate buffer.

  • Derivatization: Add the FMOC-Cl solution to the reaction mixture and allow it to react at room temperature for a specified time (typically 5-60 minutes).[15]

  • Quenching: Stop the reaction by adding a quenching reagent to consume the excess FMOC-Cl.[15]

  • Analysis: The derivatized sample is now ready for injection into the HPLC system.

Visualizing the Workflow and Reactions

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G General Experimental Workflow for Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up cluster_analysis Analysis start Start with Primary Amine Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Reagent (and catalyst if needed) dissolve->add_reagent react Incubate at Specific Temperature and Time add_reagent->react cool Cool to Room Temperature react->cool evaporate Evaporate Excess Reagent and Byproducts cool->evaporate reconstitute Reconstitute in Appropriate Solvent evaporate->reconstitute analyze Analyze by GC-MS or HPLC reconstitute->analyze

Caption: General workflow for the derivatization of primary amines.

G Acylation of a Primary Amine with a Perfluorinated Anhydride cluster_reactants Reactants cluster_products Products amine R-NH₂ (Primary Amine) plus1 + amine->plus1 anhydride (R'CO)₂O (Perfluorinated Anhydride) amide R-NH-COR' (N-Acyl Amine Derivative) anhydride->amide Reaction plus1->anhydride plus2 + amide->plus2 acid R'COOH (Carboxylic Acid Byproduct) plus2->acid

Caption: General reaction scheme for the acylation of a primary amine.

G Derivatization of a Primary Amine with FMOC-Cl cluster_reactants Reactants cluster_products Products amine R-NH₂ (Primary Amine) plus1 + amine->plus1 fmoc FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) derivative R-NH-FMOC (Fluorescent Derivative) fmoc->derivative Reaction (Alkaline pH) plus1->fmoc plus2 + derivative->plus2 hcl HCl (Hydrochloric Acid) plus2->hcl

Caption: General reaction scheme for the derivatization of a primary amine with FMOC-Cl.

References

Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of a Cyclobutane-Containing TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a selective Tyrosine Kinase 2 (TYK2) inhibitor, Deucravacitinib, which features a key structural moiety, against other established Janus Kinase (JAK) inhibitors. While not a direct derivative, Deucravacitinib's core exemplifies the utility of small, fluorinated rings, akin to structures like 3,3-difluorocyclobutanamine hydrochloride, in modern kinase inhibitor design. This document offers a framework for benchmarking such compounds, supported by experimental data and detailed protocols.

Introduction to TYK2 and the JAK-STAT Pathway

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These intracellular, non-receptor tyrosine kinases are crucial for signaling downstream of various cytokine and growth factor receptors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade initiated by the binding of these extracellular ligands, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in immunity, inflammation, cell proliferation, and survival.[1][2][3] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, making its components attractive therapeutic targets.[4]

The Role of Fluorinated Scaffolds in Kinase Inhibition

Small, strained ring systems like cyclobutane are increasingly utilized in medicinal chemistry to introduce conformational rigidity, which can enhance binding affinity and selectivity.[5][6][7] The incorporation of fluorine atoms can further improve metabolic stability, binding affinity, and other pharmacokinetic properties.[8][9] The use of building blocks like this compound in the synthesis of kinase inhibitors is a strategy to leverage these beneficial properties.[5][6][7] Deucravacitinib, a selective TYK2 inhibitor, incorporates a deuterated triazole carboxamide attached to a substituted cyclobutane-like core, demonstrating the successful application of such a design strategy.

Quantitative Comparison of Kinase Inhibitor Potency

A critical aspect of benchmarking a new kinase inhibitor is to determine its potency and selectivity against its intended target and related kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table summarizes the IC50 values for Deucravacitinib and other JAK inhibitors against the four JAK family members, as determined by in vitro whole blood assays.

InhibitorPrimary Target(s)TYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Deucravacitinib TYK21.3>10,000>10,000>10,000
Tofacitinib JAK1/JAK3731.6201.0
Upadacitinib JAK11,3004.843230
Baricitinib JAK1/JAK21502.93.284

Data is compiled from publicly available information for comparative purposes.[6][10][11][12] IC50 values can vary based on specific assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK_inactive JAK (TYK2) (Inactive) Receptor->JAK_inactive STAT_inactive STAT (Inactive) Receptor->STAT_inactive Recruitment JAK_active JAK (TYK2) (Active) JAK_inactive->JAK_active Trans-phosphorylation JAK_active->Receptor JAK_active->STAT_inactive Phosphorylation STAT_active STAT (Active) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor Deucravacitinib Inhibitor->JAK_active Allosteric Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding & Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Deucravacitinib.

Kinase_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of inhibitor Reaction_Setup Add inhibitor, kinase, and substrate to plate Compound_Prep->Reaction_Setup Kinase_Prep Prepare kinase, substrate, and ATP solution Kinase_Prep->Reaction_Setup Reaction_Start Initiate reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at controlled temperature Reaction_Start->Incubation Reaction_Stop Stop reaction and detect signal Incubation->Reaction_Stop Data_Acquisition Measure signal (e.g., luminescence) Reaction_Stop->Data_Acquisition Dose_Response Plot dose-response curve Data_Acquisition->Dose_Response IC50_Calc Calculate IC50 value Dose_Response->IC50_Calc

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used in benchmarking kinase inhibitors.

In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant TYK2 (or other JAK) enzyme

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Test inhibitor (e.g., Deucravacitinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor, the TYK2 enzyme, and the peptide substrate in the kinase assay buffer.

  • Kinase Reaction: Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-STAT Assay (Whole Blood Assay)

This assay measures the functional inhibition of a specific JAK-STAT pathway in a more physiologically relevant context by quantifying the phosphorylation of a downstream STAT protein in response to cytokine stimulation.[4]

Materials:

  • Freshly collected human whole blood

  • Test inhibitor

  • Cytokine stimulant (e.g., IL-12 for the TYK2/JAK2 pathway)

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT4)

  • Flow cytometer

Procedure:

  • Inhibitor Incubation: Pre-incubate aliquots of whole blood with various concentrations of the test inhibitor.

  • Cytokine Stimulation: Add the specific cytokine to stimulate the target pathway (e.g., IL-12 to activate the TYK2/JAK2 pathway and induce STAT4 phosphorylation).

  • Cell Lysis and Fixation: After a defined stimulation period, lyse the red blood cells and fix the remaining white blood cells.

  • Permeabilization and Staining: Permeabilize the cells and stain with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.

  • Flow Cytometry: Acquire data on a flow cytometer, gating on the cell population of interest (e.g., T cells).

  • Data Analysis: Quantify the median fluorescence intensity of the phospho-STAT signal. Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Conclusion

The benchmarking of novel kinase inhibitors requires a multi-faceted approach, encompassing in vitro biochemical assays to determine direct enzymatic inhibition and cellular assays to assess functional activity in a biological context. The use of structurally unique scaffolds, such as the fluorinated cyclobutane-like core, presents a promising strategy for developing highly selective and potent kinase inhibitors. As demonstrated with the comparative data for Deucravacitinib, achieving high selectivity for a specific JAK family member, like TYK2, is a key differentiator from broader-spectrum JAK inhibitors. The experimental protocols and workflows provided herein offer a robust framework for the preclinical evaluation of new chemical entities targeting kinase signaling pathways.

References

Safety Operating Guide

Proper Disposal of 3,3-Difluorocyclobutanamine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,3-Difluorocyclobutanamine hydrochloride, a fluorinated organic compound. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as a skin and eye irritant.[1] All handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Key Hazard Data:

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of water.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
Serious Eye Irritation (Category 2)Causes serious eye irritation.[1]P280: Wear protective gloves/eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The primary method of disposal is through a licensed hazardous waste disposal company.[1]

1. Waste Segregation:

  • This compound is a halogenated organic compound due to the presence of fluorine atoms.[3]

  • It is crucial to segregate this waste from non-halogenated organic waste streams to prevent costly and complex disposal procedures.[4][5]

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[6][7]

2. Waste Collection and Labeling:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, compatible, and sealable waste container.[2][4]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] Do not use abbreviations or chemical formulas.[5]

  • Ensure the container is kept closed except when adding waste.[4][5]

3. Storage of Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The storage area should be cool, dry, and well-ventilated.[1][4]

  • Ensure the container is stored in secondary containment to prevent spills.[4]

4. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[2][4]

  • Provide them with the accurate chemical name and any other required information from the Safety Data Sheet (SDS).

5. Spill Management:

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can manage the cleanup.[2] Contain the spill with an inert absorbent material, collect it into a sealed container, and label it for hazardous waste disposal.[2][4]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B Safety First C Identify Waste as 'Halogenated Organic' B->C Waste Generation D Collect in a Designated, Compatible Container C->D Proper Containment E Segregate from Non-Halogenated and Incompatible Waste D->E Prevent Contamination F Label Container: 'Hazardous Waste' 'this compound' E->F Clear Identification G Store in Secondary Containment in a Designated SAA F->G Safe Storage H Contact EHS or Licensed Waste Disposal Company G->H Initiate Disposal I Arrange for Waste Pickup and Manifesting H->I Compliant Removal

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most comprehensive guidance.

References

Essential Safety and Operational Guide for 3,3-Difluorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,3-Difluorocyclobutanamine hydrochloride (CAS No: 637031-93-7). The information is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1] Proper protective measures are crucial to prevent exposure. The following tables summarize the identified hazards and the required personal protective equipment.

Table 1: Hazard Identification

Hazard StatementGHS ClassificationDescription
Causes skin irritationSkin Irritation, Category 2Direct contact may cause redness and pain.
Causes serious eye irritationEye Irritation, Category 2Can result in significant eye discomfort.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific EquipmentStandardRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a risk of splashing.ANSI Z87.1To protect eyes from dust particles and accidental splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. Closed-toe shoes.To prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust or aerosols are generated, or if working outside of a certified chemical fume hood.NIOSH/MSHA or EN 149To prevent inhalation of the powdered compound, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound. All handling of this powdered substance should occur within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation of the Work Area

  • Ensure a certified chemical fume hood is operational.

  • Cover the work surface with disposable bench paper.

  • Have all necessary equipment and reagents readily available, including spatulas, weigh boats, and the appropriate solvent.

Step 2: Weighing the Compound

  • Place an analytical balance inside the fume hood if possible, or as close as is practical. Note that airflow in the hood may affect the accuracy of the balance.

  • Use a clean, dry weigh boat or weighing paper and tare the balance.

  • Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid pouring directly from the container to prevent generating dust.

  • Record the exact weight.

Step 3: Dissolving the Compound

  • Place a flask or beaker containing the appropriate solvent and a magnetic stir bar on a stir plate within the fume hood.

  • Carefully add the weighed this compound to the solvent.

  • Begin stirring to aid dissolution. Gentle heating or sonication may be used if required by the specific experimental protocol, ensuring adequate ventilation is maintained.

Step 4: Post-Handling and Decontamination

  • After use, securely close the primary container of this compound.

  • Decontaminate the spatula and any other reusable equipment by washing with soap and water.

  • Wipe down the work surface and the balance with a damp cloth. Dispose of the bench paper and cleaning materials as solid hazardous waste.

  • Remove and dispose of gloves properly.

  • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure laboratory safety.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and other contaminated disposable materials in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

Step 2: Neutralization of Amine Hydrochloride Waste (if required by institutional policy)

  • This step should only be performed by trained personnel and in accordance with institutional and local regulations.

  • In a fume hood, dilute the acidic amine hydrochloride waste with water in a large container.

  • Slowly add a dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) while stirring and monitoring the pH.

  • Adjust the pH to a neutral range (typically 6-8). This process may generate heat and/or gas; proceed with caution.

Step 3: Container Decontamination and Disposal

  • Triple-rinse empty containers of this compound with a suitable solvent (e.g., water or an alcohol).

  • Collect the rinsate as hazardous liquid waste.

  • Deface the label on the empty, rinsed container.

  • Dispose of the decontaminated container according to your institution's guidelines for non-hazardous waste.

Step 4: Waste Storage and Pickup

  • Store all hazardous waste containers in a designated satellite accumulation area.

  • Ensure all containers are properly labeled with the full chemical name and a hazardous waste sticker.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows

The following diagrams illustrate the operational and disposal workflows for handling this compound.

Handling_Workflow prep Step 1: Prepare Work Area - Certify fume hood - Cover surface - Gather equipment weigh Step 2: Weigh Compound - Tare balance with weigh boat - Transfer solid with spatula - Record weight prep->weigh dissolve Step 3: Dissolve Compound - Prepare solvent in flask - Add weighed solid - Stir to dissolve weigh->dissolve decon Step 4: Decontaminate - Clean equipment - Wipe work surface - Dispose of gloves - Wash hands dissolve->decon end_op End decon->end_op start Start start->prep Begin Handling

Operational Workflow for Handling

Disposal_Workflow segregate Step 1: Segregate Waste - Solid waste container - Liquid waste container neutralize Step 2: Neutralize (if required) - Dilute waste - Slowly add base - Monitor pH segregate->neutralize decon_cont Step 3: Decontaminate Container - Triple-rinse empty container - Collect rinsate as waste - Deface label neutralize->decon_cont store Step 4: Store for Pickup - Designated accumulation area - Proper labeling - Contact EHS decon_cont->store end_disp End store->end_disp start_disp Start start_disp->segregate Begin Disposal

Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluorocyclobutanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,3-Difluorocyclobutanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.